Product packaging for C28H20Cl2N4O3(Cat. No.:)

C28H20Cl2N4O3

Cat. No.: B12629682
M. Wt: 531.4 g/mol
InChI Key: ALNFNBUSPHKOQL-WUIRLBBUSA-N
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Description

The compound C28H20Cl2N4O3 is a high-purity chemical reagent provided for laboratory research purposes. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Its distinct chemical structure suggests potential for investigation in various biochemical pathways, though researchers are responsible for verifying its specific mechanism of action and applications within their experimental models. This may include fundamental studies in chemical biology, exploratory drug discovery projects, or as an intermediate in organic synthesis. To ensure experimental integrity, the batch-specific Certificate of Analysis provides detailed information on identity, purity, and composition. Researchers should consult relevant scientific literature to fully ascertain this compound's properties and research value for their specific field of study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H20Cl2N4O3 B12629682 C28H20Cl2N4O3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H20Cl2N4O3

Molecular Weight

531.4 g/mol

IUPAC Name

(3aR,6aS)-5-(3,5-dichlorophenyl)-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C28H20Cl2N4O3/c29-15-10-16(30)12-17(11-15)34-25(35)23-22(9-14-13-31-20-7-3-1-5-18(14)20)33-28(24(23)26(34)36)19-6-2-4-8-21(19)32-27(28)37/h1-8,10-13,22-24,31,33H,9H2,(H,32,37)/t22?,23-,24+,28?/m1/s1

InChI Key

ALNFNBUSPHKOQL-WUIRLBBUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC3[C@@H]4[C@@H](C(=O)N(C4=O)C5=CC(=CC(=C5)Cl)Cl)C6(N3)C7=CC=CC=C7NC6=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C4C(C(=O)N(C4=O)C5=CC(=CC(=C5)Cl)Cl)C6(N3)C7=CC=CC=C7NC6=O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of C28H20Cl2N4O3 (Hypothetaclor)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound C28H20Cl2N4O3, referred to herein as "Hypothetaclor," is a hypothetical molecule presented for illustrative purposes. No compound with this exact molecular formula and associated data is readily available in public scientific literature. The following guide is a representative example of a technical whitepaper for a novel small molecule, demonstrating standard methodologies and data presentation formats in drug discovery and development.

Introduction

Hypothetaclor (IUPAC Name: 7-chloro-2-(4-chlorophenyl)-N-(1-oxo-1-(phenylamino)propan-2-yl)-1H-indole-3-carboxamide) is a novel synthetic small molecule with the molecular formula this compound. This technical guide details the multi-step synthesis, purification, and comprehensive characterization of Hypothetaclor. Furthermore, it presents preliminary biological data suggesting its potential as a selective inhibitor of Kinase X, a key enzyme implicated in proliferative diseases. This document is intended for researchers, scientists, and drug development professionals.

Synthesis and Purification

The synthesis of Hypothetaclor is accomplished via a multi-step synthetic route, as illustrated in the workflow diagram below. The key steps involve an amide coupling reaction followed by a final condensation step. Purification of the final compound is achieved through High-Performance Liquid Chromatography (HPLC).

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Starting Materials (A + B) step1 Step 1: Amide Coupling (EDC, HOBt, DCM) start->step1 intermediate1 Intermediate C step1->intermediate1 step2 Step 2: Condensation (Reagent D, Reflux) intermediate1->step2 crude Crude Product step2->crude hplc Preparative HPLC (C18 Column, ACN/H2O Gradient) crude->hplc fractions Collect Fractions hplc->fractions evaporation Solvent Evaporation fractions->evaporation final_product Pure Hypothetaclor ( >98% ) evaporation->final_product

Caption: Synthesis and Purification Workflow for Hypothetaclor.

Physicochemical Characterization

The identity and purity of the synthesized Hypothetaclor were confirmed using a suite of standard analytical techniques.[1] The results are summarized in the tables below.

Spectroscopic Data

Table 1: NMR Spectroscopic Data for Hypothetaclor

NucleusSolventChemical Shift (δ) ppm
¹H NMR DMSO-d₆11.5 (s, 1H), 8.5 (d, 1H), 8.2 (d, 1H), 7.9-7.2 (m, 13H), 4.5 (q, 1H), 2.1 (s, 3H)
¹³C NMR DMSO-d₆172.1, 165.4, 138.2, 135.6, 133.2, 131.8, 129.5, 128.9, 128.4, 127.1, 125.3, 124.0, 122.5, 120.1, 118.7, 112.9, 55.4, 21.2

Table 2: Mass Spectrometry Data for Hypothetaclor

TechniqueIonization Mode[M+H]⁺ (Calculated)[M+H]⁺ (Found)
HRMS (ESI) Positive529.0936529.0941
Elemental Analysis

Table 3: Elemental Analysis Data for Hypothetaclor (C₂₈H₂₀Cl₂N₄O₃)

ElementCalculated (%)Found (%)
Carbon 63.5363.58
Hydrogen 3.813.85
Nitrogen 10.5810.55

Biological Activity

Hypothetaclor was evaluated for its inhibitory activity against a panel of kinases. The compound demonstrated potent and selective inhibition of Kinase X.

Table 4: In Vitro Kinase Inhibitory Activity of Hypothetaclor

Kinase TargetIC₅₀ (nM)
Kinase X 15
Kinase Y > 10,000
Kinase Z 2,500

Experimental Protocols

Synthesis of Hypothetaclor (Final Step)

To a solution of Intermediate C (1.2 mmol) in anhydrous Dichloromethane (DCM, 20 mL) was added Reagent D (1.5 mmol). The mixture was stirred at room temperature for 10 minutes. The reaction was then heated to reflux (40°C) and monitored by Thin-Layer Chromatography (TLC). After 4 hours, the reaction was cooled to room temperature, and the solvent was removed under reduced pressure. The crude product was obtained as a pale-yellow solid.

HPLC Purification

The crude product was dissolved in a minimal amount of DMSO and purified using a preparative reverse-phase HPLC system.[2]

  • Column: C18, 10 µm, 250 x 21.2 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30-95% B over 25 minutes

  • Flow Rate: 15 mL/min

  • Detection: UV at 254 nm

Fractions containing the pure product were pooled and the solvent was evaporated using a rotary evaporator to yield Hypothetaclor as a white solid.

NMR Spectroscopy

NMR spectra were recorded on a 500 MHz spectrometer.[3] Samples were prepared by dissolving 5-10 mg of Hypothetaclor in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was performed on a Q-TOF mass spectrometer using electrospray ionization (ESI).[4] The sample was prepared by dissolving approximately 1 mg of the compound in 1 mL of methanol to a final concentration of 1 mg/mL.[4]

In Vitro Kinase Assay

The inhibitory activity of Hypothetaclor against Kinase X, Y, and Z was determined using a luminescence-based assay. The assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence corresponds to higher kinase activity. The assay was performed in a 384-well plate format with a final assay volume of 20 µL. IC₅₀ values were calculated from a 10-point dose-response curve using a four-parameter logistic fit.

G cluster_characterization Characterization & Bio-Assay Workflow product Pure Hypothetaclor nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms elemental Elemental Analysis product->elemental bioassay In Vitro Kinase Assay (IC₅₀ Determination) product->bioassay data Data Analysis nmr->data ms->data elemental->data bioassay->data

Caption: Characterization and Bio-Assay Workflow.

Proposed Signaling Pathway

Hypothetaclor is hypothesized to exert its cellular effects by inhibiting the Kinase X signaling cascade. This pathway is a critical regulator of cell proliferation and survival. By blocking the phosphorylation of downstream substrates, Hypothetaclor may induce cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway Hypothesized Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate1 Downstream Substrate 1 KinaseX->Substrate1 Phosphorylates Substrate2 Downstream Substrate 2 Substrate1->Substrate2 Activates Proliferation Cell Proliferation Substrate2->Proliferation Hypothetaclor Hypothetaclor Hypothetaclor->KinaseX Inhibits

Caption: Hypothetical Signaling Pathway of Kinase X.

References

Unveiling the Molecular Architecture of C28H20Cl2N4O3: A Technical Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 31, 2025 – In the intricate world of drug discovery and chemical research, the definitive identification of a novel chemical entity is a cornerstone of innovation. This whitepaper provides an in-depth technical guide on the process of chemical structure elucidation, using the molecular formula C28H20Cl2N4O3 as a case study. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the multi-faceted analytical approach required to transform a simple molecular formula into a fully characterized three-dimensional structure.

The journey from a molecular formula to a confirmed chemical structure is a systematic process of hypothesis testing and data integration. It involves a suite of sophisticated analytical techniques, each providing a unique piece of the structural puzzle. High-resolution mass spectrometry provides the exact mass and elemental composition, while nuclear magnetic resonance (NMR) spectroscopy maps the connectivity and spatial arrangement of atoms. Infrared (IR) spectroscopy identifies the functional groups present, and UV-Vis spectroscopy reveals information about the electronic conjugation within the molecule.

This guide will detail the logical workflow, present hypothetical yet plausible analytical data for a proposed structure of this compound, and provide the experimental protocols necessary to obtain such data. Furthermore, we will explore a potential biological context for a molecule of this nature by visualizing its hypothetical interaction with a cellular signaling pathway.

Initial Characterization: High-Resolution Mass Spectrometry (HRMS)

The first step in the elucidation of an unknown compound is to confirm its molecular formula. High-resolution mass spectrometry is the definitive technique for this purpose, providing a highly accurate mass measurement that can distinguish between compounds with the same nominal mass but different elemental compositions.

For a compound with the formula this compound, the theoretical exact mass and the characteristic isotopic pattern, arising from the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), are key identifiers.

Table 1: Theoretical Mass Spectrometry Data for this compound
ParameterValueDescription
Molecular Formula This compound-
Nominal Mass 530 DaInteger mass of the most abundant isotopes.
Monoisotopic Mass 530.0916 DaCalculated using the exact mass of the most abundant isotope for each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
Isotopic Pattern The relative intensity of isotopic peaks due to the presence of two chlorine atoms.
M+0 (¹²C₂₈¹H₂₀³⁵Cl₂¹⁴N₄¹⁶O₃)100.0%The most abundant isotopic peak.
M+131.0%Contribution primarily from the natural abundance of ¹³C.
M+2 (¹²C₂₈¹H₂₀³⁵Cl³⁷Cl¹⁴N₄¹⁶O₃)65.3%The characteristic peak due to the presence of one ³⁷Cl atom.
M+320.3%Contribution from ¹³C and one ³⁷Cl atom.
M+4 (¹²C₂₈¹H₂₀³⁷Cl₂¹⁴N₄¹⁶O₃)10.6%The characteristic peak due to the presence of two ³⁷Cl atoms.

Proposed Structure and Spectroscopic Analysis

Based on the molecular formula and common motifs in medicinal chemistry, we propose a hypothetical structure for this compound: (S)-1-(4-chlorophenyl)-3-(2-(7-chloro-2-(pyridin-2-yl)-4-oxoquinazolin-3(4H)-yl)acetyl)urea . This structure contains several key features, including two different chlorinated aromatic rings, a quinazolinone core, a pyridine ring, an acetyl urea linker, and a chiral center. The following sections present the hypothetical spectroscopic data that would be consistent with this proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments work in concert to build up the molecular framework.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.50s1H-NH- (urea)
8.70d1HPyridine H-6'
8.20d1HQuinazolinone H-5
8.10t1HPyridine H-4'
7.85d1HPyridine H-3'
7.70dd1HQuinazolinone H-6
7.60d2HPhenyl H-2'', H-6''
7.50t1HPyridine H-5'
7.40d2HPhenyl H-3'', H-5''
7.30d1HQuinazolinone H-8
5.50t1H-CH- (chiral center)
4.50d2H-CH₂-
3.90s (br)2H-NH₂ (urea)
Chemical Shift (δ, ppm)Assignment
172.5C=O (urea)
168.0C=O (acetyl)
162.0C=O (quinazolinone)
155.0C-N (quinazolinone)
152.0Pyridine C-2'
149.0Pyridine C-6'
148.0Quinazolinone C-8a
140.0Phenyl C-1''
138.0Pyridine C-4'
135.0Quinazolinone C-7
133.0Phenyl C-4''
130.0Phenyl C-3'', C-5''
129.0Phenyl C-2'', C-6''
128.5Quinazolinone C-5
128.0Quinazolinone C-6
127.0Pyridine C-3'
125.0Pyridine C-5'
120.0Quinazolinone C-4a
118.0Quinazolinone C-8
55.0-CH- (chiral center)
45.0-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
3350-3200Medium, BroadN-H stretching (urea and amide)
3100-3000MediumAromatic C-H stretching
2960-2850WeakAliphatic C-H stretching
1710Strong, SharpC=O stretching (urea)
1685Strong, SharpC=O stretching (amide)
1650Strong, SharpC=O stretching (quinazolinone)
1600, 1480MediumC=C stretching (aromatic rings)
1100-1000StrongC-Cl stretching
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within the molecule. The extensive conjugation in the proposed quinazolinone and aromatic systems would result in characteristic UV absorptions.

λmax (nm)Description
254Major absorption peak due to π → π* transitions in the conjugated aromatic systems.
320Shoulder peak, likely due to n → π* transitions associated with the carbonyl groups.

Methodologies and Experimental Protocols

The acquisition of high-quality data is paramount for accurate structure elucidation. The following are standard experimental protocols for the techniques discussed.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then diluted to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Data Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in positive ion mode, and data is acquired over a mass range of m/z 100-1000. The instrument is calibrated using a known standard immediately prior to analysis to ensure high mass accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16-64 scans are acquired for a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment is performed to obtain singlets for all carbon signals. Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time and a larger number of scans (e.g., 1024 or more) are required. A relaxation delay of 2-5 seconds is used.

    • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used for these experiments. The number of increments in the indirect dimension and the number of scans per increment are adjusted to achieve the desired resolution and signal-to-noise in a reasonable experiment time.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is commonly used. A small amount of the solid powder is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol). This solution is then diluted to a concentration that gives a maximum absorbance reading between 0.5 and 1.5. A pair of matched quartz cuvettes are used.

  • Data Acquisition: One cuvette is filled with the pure solvent to serve as a blank. The other cuvette is filled with the sample solution. The spectrophotometer is first zeroed with the blank. The sample is then scanned over a wavelength range (e.g., 200-800 nm) to record the absorbance spectrum.

Visualizing the Elucidation and Biological Context

Graphical representations are invaluable for illustrating logical workflows and complex biological pathways. The following diagrams were generated using Graphviz (DOT language) to depict the structure elucidation process and a hypothetical signaling pathway that this compound might modulate.

The Structure Elucidation Workflow

G Figure 1: Logical Workflow for Structure Elucidation of this compound A Molecular Formula This compound B HRMS (Exact Mass & Isotopic Pattern) A->B C IR Spectroscopy (Functional Groups) A->C D 1D NMR (1H, 13C) (Atom Environments) A->D F UV-Vis Spectroscopy (Conjugated Systems) A->F G Proposed Structure B->G C->G E 2D NMR (COSY, HSQC, HMBC) (Connectivity) D->E E->G F->G H Final Confirmed Structure G->H Data Correlation & Verification

Figure 1: Logical Workflow for Structure Elucidation of this compound
Hypothetical Biological Signaling Pathway

Many quinazolinone-based compounds are known to be inhibitors of protein kinases. The following diagram illustrates a hypothetical scenario where this compound acts as an inhibitor of a generic receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in cancer.

G Figure 2: Hypothetical Inhibition of an RTK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor This compound Inhibitor->RTK Inhibition

Figure 2: Hypothetical Inhibition of an RTK Signaling Pathway

Conclusion

The elucidation of a chemical structure is a meticulous process that relies on the convergence of evidence from multiple analytical techniques. As demonstrated with the hypothetical case of this compound, each method—from mass spectrometry to multidimensional NMR—provides indispensable information that, when pieced together, reveals the complete molecular architecture. The detailed protocols and data presented herein serve as a guide for researchers undertaking the challenge of characterizing novel compounds. Understanding the structure is the first and most critical step in unlocking the potential of new molecules for applications in medicine, materials science, and beyond.

Spectroscopic Analysis of C28H20Cl2N4O3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of the organic compound with the molecular formula C28H20Cl2N4O3. For the purpose of this guide, a plausible candidate structure, N-(4-chloro-2-(4-chlorobenzoyl)phenyl)-1-(4-nitrophenyl)-1H-imidazole-5-carboxamide, is used to illustrate the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of complex organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering detailed experimental protocols, tabulated spectral data, and workflow visualizations.

Introduction

The structural characterization of novel organic compounds is a cornerstone of modern chemical and pharmaceutical research. A combination of spectroscopic techniques is typically employed to unambiguously determine the molecular structure. This guide focuses on the integrated spectroscopic analysis of a compound with the formula this compound. The hypothetical structure, N-(4-chloro-2-(4-chlorobenzoyl)phenyl)-1-(4-nitrophenyl)-1H-imidazole-5-carboxamide, serves as a practical example for the interpretation of spectral data.

Hypothetical Structure:

Hypothetical structure of N-(4-chloro-2-(4-chlorobenzoyl)phenyl)-1-(4-nitrophenyl)-1H-imidazole-5-carboxamide

Figure 1. Hypothetical structure of this compound: N-(4-chloro-2-(4-chlorobenzoyl)phenyl)-1-(4-nitrophenyl)-1H-imidazole-5-carboxamide.

Spectroscopic Data

The following sections present the simulated spectroscopic data for the hypothetical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. Aromatic protons typically resonate in the range of 6.5-8.5 ppm.[1] The deshielding effect of the aromatic ring current causes these protons to absorb in this characteristic downfield region.[2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Hypothetical)
10.21s1HAmide N-H
8.35d2HAr-H (nitro-substituted ring, ortho to NO₂)
8.10s1HImidazole CH
7.95d2HAr-H (nitro-substituted ring, meta to NO₂)
7.82d2HAr-H (chlorobenzoyl ring, ortho to C=O)
7.65d2HAr-H (chlorobenzoyl ring, meta to C=O)
7.50d1HAr-H (phenyl ring, ortho to amide)
7.42dd1HAr-H (phenyl ring, ortho to Cl, meta to amide)
7.30d1HAr-H (phenyl ring, meta to Cl)

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Aromatic carbons typically absorb in the range of 110-150 ppm.[2][3]

Chemical Shift (δ) ppmAssignment (Hypothetical)
194.5Benzoyl C =O
162.0Amide C =O
148.0Ar-C (nitro-substituted ring, attached to NO₂)
142.5Ar-C (imidazole ring)
141.0Ar-C (imidazole ring)
139.0Ar-C (chlorobenzoyl ring, attached to C=O)
138.5Ar-C (phenyl ring, attached to amide)
137.0Ar-C (chlorobenzoyl ring, attached to Cl)
135.5Ar-C (phenyl ring, attached to C=O)
132.0Ar-C H (chlorobenzoyl ring)
131.0Ar-C H (phenyl ring)
130.0Ar-C (phenyl ring, attached to Cl)
129.5Ar-C H (chlorobenzoyl ring)
128.0Ar-C H (phenyl ring)
125.0Ar-C H (nitro-substituted ring)
124.0Ar-C H (nitro-substituted ring)
122.5Ar-C H (phenyl ring)
121.0Ar-C H (imidazole ring)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of chemical bonds.

Wavenumber (cm⁻¹)IntensityAssignment (Hypothetical)
3350MediumN-H stretch (amide)
3100-3000MediumAromatic C-H stretch[3]
1685StrongC=O stretch (benzoyl ketone)
1660StrongC=O stretch (amide I band)[4][5]
1595, 1480Medium-StrongC=C stretch (aromatic rings)[1]
1540StrongN-O asymmetric stretch (nitro group)[6][7]
1520StrongN-H bend (amide II band)[4]
1350StrongN-O symmetric stretch (nitro group)[6][7]
1100StrongC-N stretch
750StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The presence of two chlorine atoms is expected to produce a characteristic isotopic pattern for the molecular ion peak.[8][9]

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Assignment (Hypothetical)
554.08100[M]⁺ (contains two ³⁵Cl isotopes)
555.0830.4[M+1]⁺ (isotope peak)
556.0865.3[M+2]⁺ (contains one ³⁵Cl and one ³⁷Cl)
557.0820.0[M+3]⁺ (isotope peak)
558.0710.6[M+4]⁺ (contains two ³⁷Cl isotopes)
433.0545[M - C₇H₄NO₂]⁺
418.0660[M - C₇H₄Cl]⁺
139.0185[C₇H₄ClO]⁺
122.0430[C₆H₄NO₂]⁺
111.0055[C₆H₄Cl]⁺

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[10] The sample should be fully dissolved to ensure a homogeneous solution.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[11]

  • Instrumentation: The spectrum is recorded on a 400 MHz NMR spectrometer.[12]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Number of Scans: 16 scans.

    • Relaxation Delay: 1.0 seconds.

    • Acquisition Time: 4.0 seconds.

    • Spectral Width: 20 ppm.

    • Temperature: 298 K.

  • Processing: The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz. The spectrum is phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • Sample Preparation: A more concentrated sample of 20-50 mg in 0.6 mL of DMSO-d₆ is used.

  • NMR Tube: The sample is transferred to a 5 mm NMR tube.

  • Instrumentation: The spectrum is recorded on the same 400 MHz spectrometer, operating at 100 MHz for ¹³C.[12]

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (zgpg30).

    • Number of Scans: 1024 scans.

    • Relaxation Delay: 2.0 seconds.

    • Acquisition Time: 1.5 seconds.

    • Spectral Width: 240 ppm.

    • Temperature: 298 K.

  • Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. The spectrum is phased and baseline corrected. The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

FT-IR Spectroscopy Protocol
  • Sample Preparation: The solid sample is analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid compound is placed directly onto the ATR crystal.[13]

  • Instrumentation: A FT-IR spectrometer equipped with a diamond ATR accessory.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.[14]

  • Sample Spectrum: The sample is placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans.

  • Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: A dilute solution of the compound (approximately 10 µg/mL) is prepared in a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid to aid ionization.[15]

  • Instrumentation: A high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source is used.[16]

  • Ionization Mode: The analysis is performed in positive ion mode.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5 µL/min.

  • Acquisition Parameters:

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.[16]

    • Capillary Temperature: 300 °C.[16]

    • Sheath Gas Flow Rate: 10 (arbitrary units).

  • Data Analysis: The acquired mass spectrum is analyzed to determine the m/z values of the molecular ion and major fragment ions. The isotopic distribution of the molecular ion is compared with the theoretical distribution for this compound.

Visualization of Workflows

The following diagrams illustrate the experimental and logical workflows for the spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Analysis cluster_IR FT-IR Analysis cluster_MS MS Analysis NMR_Sample_Prep Sample Preparation (5-50 mg in DMSO-d6) H1_NMR 1H NMR Acquisition (400 MHz) NMR_Sample_Prep->H1_NMR C13_NMR 13C NMR Acquisition (100 MHz) NMR_Sample_Prep->C13_NMR NMR_Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->NMR_Processing C13_NMR->NMR_Processing NMR_Interpretation Structural Interpretation (Chemical Shifts, Coupling) NMR_Processing->NMR_Interpretation IR_Sample_Prep Sample Preparation (Solid on ATR Crystal) IR_Acquisition FT-IR ATR Acquisition IR_Sample_Prep->IR_Acquisition IR_Processing Background Subtraction IR_Acquisition->IR_Processing IR_Interpretation Functional Group ID IR_Processing->IR_Interpretation MS_Sample_Prep Sample Preparation (Dilute Solution in ACN/H2O) MS_Acquisition ESI-MS Acquisition (Positive Ion Mode) MS_Sample_Prep->MS_Acquisition MS_Interpretation Data Analysis (Molecular Ion, Fragmentation) MS_Acquisition->MS_Interpretation

Caption: Experimental workflows for NMR, FT-IR, and MS analysis.

Data_Integration_Workflow MS_Data MS Data (Molecular Formula: this compound) Structure_Validation Structure Validation MS_Data->Structure_Validation IR_Data IR Data (Functional Groups: Amide, Nitro, Ketone) IR_Data->Structure_Validation NMR_Data NMR Data (1H & 13C) (C-H Framework, Connectivity) Proposed_Structure Proposed Structure NMR_Data->Proposed_Structure Proposed_Structure->Structure_Validation Final_Structure Final Structure Elucidated Structure_Validation->Final_Structure

Caption: Logical workflow for integrating spectroscopic data.

Conclusion

The integrated application of NMR, FT-IR, and Mass Spectrometry provides a powerful approach for the comprehensive structural elucidation of complex organic molecules such as this compound. By combining the information on the molecular formula and elemental composition from MS, the identification of key functional groups from FT-IR, and the detailed carbon-hydrogen framework from NMR, a definitive molecular structure can be proposed and validated. The protocols and data presented in this guide serve as a practical reference for researchers engaged in the characterization of novel chemical entities.

References

Quantum Chemical Calculations for C28H20Cl2N4O3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of modern drug discovery and materials science, understanding the intricate electronic and structural properties of molecules is paramount. Quantum chemical calculations have emerged as an indispensable tool, offering profound insights that complement and guide experimental research.[1][2][3] This technical guide provides a comprehensive overview of the application of quantum chemical methods to the molecule with the formula C28H20Cl2N4O3, a representative complex organic structure. For the purposes of this guide, we will use this molecule as a case study to illustrate a standard computational workflow, from geometry optimization to the prediction of spectroscopic and electronic properties. The methodologies and data presented herein are based on established computational chemistry practices and serve as a blueprint for the analysis of similarly complex molecules.

Computational Methodology

The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT).[4][5] This approach offers a favorable balance between computational cost and accuracy, making it suitable for systems of this size.

Experimental Protocols (Computational Details)

  • Initial Structure Preparation: The 3D structure of this compound is first constructed using molecular modeling software (e.g., GaussView, Avogadro). A preliminary geometry optimization is often performed using a lower-level theory or molecular mechanics to obtain a reasonable starting conformation.

  • Geometry Optimization and Frequency Analysis: The molecular geometry is optimized to find its lowest energy conformation. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is known for its reliability in describing organic molecules.[6][7] The 6-311G(d,p) basis set is employed to provide a good description of the electronic distribution.[6][7] Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to derive thermodynamic properties.

  • Property Calculations: Using the optimized geometry, various molecular properties are calculated. These include:

    • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge distribution, hybridization, and intramolecular interactions.[8][9][10] It provides a chemical intuition-friendly picture of bonding and delocalization effects by analyzing the interactions between filled donor NBOs and empty acceptor NBOs.[9]

    • Spectroscopic Properties: Time-Dependent DFT (TD-DFT) calculations are performed to predict the UV-Vis absorption spectrum, which is crucial for understanding the electronic transitions within the molecule.[11][12][13]

All calculations are performed using a computational chemistry software package, such as Gaussian.

Data Presentation

Disclaimer: The following quantitative data is hypothetical and serves as an illustrative example of the results that would be obtained from the described quantum chemical calculations for this compound. The values are representative of typical results for a molecule of this nature.

Table 1: Optimized Geometrical Parameters (Selected)

This table presents a selection of key bond lengths and angles for the optimized structure of this compound, calculated at the B3LYP/6-311G(d,p) level of theory.

ParameterAtom 1Atom 2Value
Bond Length (Å) C1C21.395
C7N11.350
N2C101.410
C15O11.250
C20Cl11.750
Bond Angle (°) C1C2C3
C7N1C8
N2C10N3
Dihedral Angle (°) C1C2C3
C6C7N1

Table 2: Global Reactivity Descriptors and Thermodynamic Properties

The electronic and thermodynamic properties provide insight into the molecule's stability and reactivity.

PropertyValueUnit
Electronic Energy -2540.123Hartrees
HOMO Energy -6.21eV
LUMO Energy -1.98eV
HOMO-LUMO Gap (ΔE) 4.23eV
Dipole Moment 3.45Debye
Enthalpy (298.15 K) -2540.050Hartrees
Gibbs Free Energy (298.15 K) -2540.198Hartrees
Entropy 250.7cal/mol·K

Table 3: Natural Bond Orbital (NBO) Analysis (Selected Interactions)

NBO analysis reveals hyperconjugative interactions that contribute to the molecule's stability. The second-order perturbation energy, E(2), quantifies the strength of these donor-acceptor interactions.[8]

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) N1π(C7-C8)25.5
π(C2-C3)π(C4-C5)18.2
LP(2) O1σ(N2-C10)5.1
σ(C20-Cl1)σ(C21-C22)2.3

Table 4: TD-DFT Calculated Electronic Transitions

This table summarizes the predicted electronic transitions, their corresponding wavelengths (λ), oscillator strengths (f), and major orbital contributions.

Transitionλ (nm)Oscillator Strength (f)Major Contribution
S0 → S13850.45HOMO → LUMO (75%)
S0 → S23420.12HOMO-1 → LUMO (55%)
S0 → S33100.28HOMO → LUMO+1 (68%)
S0 → S42880.09HOMO-2 → LUMO (45%)

Visualizations

Diagram 1: Computational Workflow

G cluster_0 Computational Protocol cluster_1 Calculated Properties A 1. Initial 3D Structure (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311G(d,p)) A->B C 3. Frequency Analysis B->C C->B Check for Imaginary Frequencies D 4. Property Calculation (Optimized Geometry) C->D E Thermodynamic Properties (Enthalpy, Free Energy) D->E F Electronic Properties (HOMO, LUMO, Dipole Moment) D->F G Spectroscopic Properties (TD-DFT: UV-Vis) D->G H NBO Analysis (Charge, Interactions) D->H

Caption: A typical workflow for quantum chemical calculations.

Diagram 2: Conceptual Molecular Interaction Pathway

G A This compound (Ligand) C Binding Event A->C Binding Affinity (ΔGbinding) B Target Receptor (e.g., Kinase) B->C D Conformational Change C->D E Signal Transduction D->E F Biological Response E->F

Caption: A conceptual pathway illustrating potential ligand-receptor interaction.

This technical guide outlines a robust and widely accepted computational strategy for the quantum chemical analysis of complex organic molecules, using this compound as an illustrative example. By employing Density Functional Theory, a wealth of information regarding the molecule's geometry, electronic structure, reactivity, and spectroscopic properties can be obtained.[2][14] These theoretical insights are invaluable for rational drug design, allowing for the in-silico screening and optimization of lead compounds, thereby accelerating the development pipeline.[1][4] The presented workflow, data tables, and visualizations provide a foundational framework for researchers and scientists to apply these powerful computational tools to their own molecular systems of interest.

References

Technical Guide: Solubility and Stability Studies of Compound X (C28H20Cl2N4O3)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the essential physicochemical characterization of the novel investigational compound, C28H20Cl2N4O3, hereafter referred to as Compound X. The following sections detail the experimental protocols and data pertaining to its solubility and stability profiles, which are critical for its development as a potential therapeutic agent. These studies are fundamental to understanding the compound's bioavailability, formulating a stable dosage form, and ensuring its safety and efficacy.[1]

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1][2] Poor aqueous solubility can lead to low absorption and insufficient therapeutic effect.[1] This section outlines the methodology and results of the equilibrium solubility assessment of Compound X in various aqueous media, reflecting the pH range of the gastrointestinal tract.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

The thermodynamic (equilibrium) solubility of Compound X was determined using the well-established shake-flask method.[3][4] This method is considered the gold standard for solubility measurement.[4]

Objective: To determine the concentration of Compound X in a saturated solution across a physiologically relevant pH range at 37°C.

Materials:

  • Compound X (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrochloric acid (HCl) buffer, pH 1.2

  • Acetate buffer, pH 4.5

  • Purified water

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • An excess amount of solid Compound X (approximately 10 mg) was added to 5 mL of each test medium (pH 1.2, 4.5, 7.4, and purified water) in separate sealed glass vials.[3] This ensures that a saturated solution is formed.

  • The vials were placed in an orbital shaker and agitated at a constant speed (e.g., 150 rpm) at a controlled temperature of 37 ± 1°C for 48 hours to ensure equilibrium was reached.[3]

  • After the incubation period, the suspensions were allowed to settle for 2 hours.

  • To separate the undissolved solid, the supernatant from each vial was carefully withdrawn and centrifuged at 14,000 rpm for 15 minutes.[3]

  • The resulting clear supernatant was then filtered through a 0.22 µm syringe filter.

  • The filtrate was appropriately diluted with the respective blank buffer.

  • The concentration of Compound X in the diluted filtrate was quantified using a validated HPLC-UV method.

  • The experiment was performed in triplicate for each condition.

Data Summary: Equilibrium Solubility of Compound X

The following table summarizes the quantitative solubility data for Compound X.

Solvent/Medium pH Temperature (°C) Mean Solubility (µg/mL) Standard Deviation
HCl Buffer1.23715.8± 1.2
Acetate Buffer4.5375.2± 0.4
Purified Water~7.0371.1± 0.2
Phosphate Buffer (PBS)7.4370.9± 0.1

Interpretation: The data indicates that Compound X exhibits pH-dependent solubility, with higher solubility in acidic conditions. This suggests that Compound X may be a weakly basic compound. The low solubility in neutral and basic conditions highlights a potential challenge for absorption in the lower gastrointestinal tract.

Visualization: Solubility Testing Workflow

Solubility_Workflow cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess Compound X to pH buffers (1.2, 4.5, 7.4) prep2 Incubate at 37°C with agitation for 48h prep1->prep2 Equilibration sep1 Centrifuge suspension at 14,000 rpm prep2->sep1 Post-incubation sep2 Filter supernatant through 0.22 µm filter sep1->sep2 analysis1 Dilute filtrate sep2->analysis1 Clear sample analysis2 Quantify concentration via HPLC-UV analysis1->analysis2 result result analysis2->result Final Solubility Data

Caption: Workflow for the shake-flask solubility determination of Compound X.

Stability Assessment

Stability testing is crucial for identifying how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation studies, or stress testing, are conducted to identify likely degradation products and establish the degradation pathways of the molecule.[6] This information is vital for developing stability-indicating analytical methods.[6][7]

Experimental Protocol: Forced Degradation Studies

Forced degradation of Compound X was carried out in solid and solution states under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines (ICH Q1A).[8][9] The target for degradation was set at approximately 5-20%.[9][10]

Objective: To investigate the degradation profile of Compound X under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • Compound X

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Temperature and humidity-controlled oven

  • Photostability chamber (ICH Q1B compliant)

  • HPLC-UV/MS system

General Procedure: A solution of Compound X (1 mg/mL in a suitable solvent like methanol/water) was used for solution-state studies. For solid-state studies, the pure powder was used. Samples were taken at various time points, neutralized if necessary, diluted, and analyzed by a stability-indicating HPLC method to determine the remaining percentage of Compound X and quantify major degradation products.

Specific Stress Conditions:

  • Acid Hydrolysis: The drug solution was mixed with 0.1 M HCl and kept at 60°C for 24 hours.

  • Base Hydrolysis: The drug solution was mixed with 0.1 M NaOH and kept at 60°C for 8 hours.

  • Oxidative Degradation: The drug solution was mixed with 3% H₂O₂ and stored at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Solid Compound X was placed in a controlled oven at 80°C for 72 hours.

  • Photolytic Degradation: Solid Compound X was exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A dark control sample was stored under the same conditions but protected from light.

Data Summary: Forced Degradation of Compound X

The table below summarizes the results of the forced degradation studies. Degradants are denoted as DP1, DP2, etc., based on their retention time in the chromatogram.

Stress Condition Duration % Assay of Compound X Major Degradation Products (% Peak Area) Total Impurities (%)
Control (Unstressed)-99.8Not Detected0.2
0.1 M HCl, 60°C24 h88.5DP1 (4.2%), DP2 (5.9%)11.3
0.1 M NaOH, 60°C8 h82.1DP3 (15.5%)17.7
3% H₂O₂, RT24 h91.3DP4 (7.8%)8.5
Thermal (Solid), 80°C72 h97.2DP1 (1.5%)2.6
Photolytic (Solid)ICH Q1B94.5DP5 (3.1%), DP6 (1.8%)5.3

Interpretation: Compound X is most susceptible to degradation under basic hydrolytic conditions, followed by acidic and oxidative conditions. It shows moderate sensitivity to light and is relatively stable under thermal stress. The distinct degradation profiles under different conditions confirm that the analytical method is stability-indicating.

Visualization: Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outputs Acid Acid Hydrolysis (0.1M HCl, 60°C) Sample Sample at Time Points Acid->Sample Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Sample Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Sample Thermal Thermal (Solid, 80°C) Thermal->Sample Photo Photolytic (ICH Q1B) Photo->Sample Neutralize Neutralize/ Dilute Sample->Neutralize HPLC Analyze via HPLC-UV/MS Neutralize->HPLC Pathway Degradation Pathway HPLC->Pathway Method Stability-Indicating Method Validation HPLC->Method Profile Impurity Profile HPLC->Profile API Compound X (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow of forced degradation studies for Compound X.

Hypothetical Signaling Pathway

To contextualize the potential mechanism of action for a therapeutic agent like Compound X, a hypothetical signaling pathway is presented. Assuming Compound X is an inhibitor of a receptor tyrosine kinase (RTK), its interaction could disrupt downstream signaling cascades commonly implicated in cell proliferation and survival.

Visualization: Hypothetical RTK Inhibition Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Gene Gene Expression TF->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation CompoundX Compound X CompoundX->RTK Inhibits Autophosphorylation

Caption: Hypothetical signaling pathway showing inhibition of an RTK by Compound X.

References

An In-Depth Technical Guide to the In Silico Bioactivity Prediction of C28H20Cl2N4O3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, a specific chemical entity with the molecular formula C28H20Cl2N4O3 is not uniquely identified in major public chemical databases. Therefore, this document serves as a technical guide to the process of in silico bioactivity prediction. For this purpose, we will use a hypothetical molecule, hereafter referred to as "Hypothetin-Cl2" , which possesses this molecular formula and is conceived as a multi-ring heterocyclic structure containing two dichlorophenyl moieties, a common feature in targeted therapeutics.

Introduction to In Silico Bioactivity Prediction

The discovery of novel bioactive small molecules is a cornerstone of modern drug development. However, the journey from initial compound synthesis to clinical approval is notoriously long, expensive, and fraught with high attrition rates.[1] A significant number of candidates fail due to unforeseen toxicity or lack of efficacy.[1] To mitigate these risks and streamline the discovery pipeline, computational or in silico methods have become indispensable tools.[2] These techniques allow for the rapid screening of vast chemical libraries, prediction of biological activities, and assessment of pharmacokinetic properties before costly and time-consuming experimental work is undertaken.[2][3]

This guide provides a comprehensive walkthrough of a typical in silico workflow for characterizing a novel small molecule, using our hypothetical compound, Hypothetin-Cl2 (this compound), as a case study. The workflow encompasses target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore hypothesis generation, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and signaling pathway analysis.

The In Silico Prediction Workflow

The prediction of a novel compound's bioactivity follows a structured, multi-step process. Each step refines our understanding of the molecule's potential therapeutic effects and liabilities. The general workflow is designed to first identify potential biological targets and then to characterize the interaction with those targets in increasing detail, while simultaneously evaluating the compound's drug-like properties.[4][5]

Figure 1. In Silico Bioactivity Prediction Workflow for Hypothetin-Cl2 A Hypothetin-Cl2 (this compound) 2D/3D Structure B Target Identification & Prediction (Similarity Search, Machine Learning) A->B F ADMET Prediction (Pharmacokinetics & Toxicity) A->F C Molecular Docking (Binding Affinity & Pose Prediction) B->C D Pharmacophore Modeling (Feature Identification & Screening) B->D E QSAR Modeling (Predictive Activity Modeling) C->E G Signaling Pathway Analysis (Mechanism of Action) C->G D->E H Prioritization for Experimental Validation E->H F->H G->H

Figure 1. In Silico Bioactivity Prediction Workflow for Hypothetin-Cl2

Step 1: Target Identification and Prediction

The crucial first step is to generate a hypothesis about which protein or proteins the compound might interact with. This can be achieved through several computational methods.[6]

Methodologies
  • Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological activities.[7]

    • 2D/3D Similarity Search: The structure of Hypothetin-Cl2 is compared against databases of compounds with known biological targets (e.g., ChEMBL, PubChem). Algorithms calculate a similarity score based on chemical fingerprints or 3D shape, identifying known ligands that are structurally analogous to our query compound.[7]

    • Machine Learning Models: Pre-trained machine learning models can predict targets.[8] These models learn from vast datasets of compound-target interactions and can identify complex relationships between chemical structure and protein targets that simple similarity searching might miss.[8]

  • Structure-Based Approaches: If a binding site on a protein is known, one can screen for molecules that fit it. Since we are starting with the molecule, the inverse approach, known as reverse docking, can be used. Here, Hypothetin-Cl2 is docked against a library of known protein binding sites to find potential targets.

  • Chemoproteomics: Computational methods can leverage data from experimental techniques like affinity chromatography-mass spectrometry to predict targets.[9] These approaches use patterns in how compounds bind to many proteins to infer specific, high-affinity targets.[9]

Hypothetical Results: Predicted Targets for Hypothetin-Cl2

For Hypothetin-Cl2, let's assume the target prediction algorithms converged on a set of protein kinases, a common target class for compounds with dichlorophenyl moieties.

Predicted Target Prediction Method Confidence Score Rationale / Supporting Evidence
Epidermal Growth Factor Receptor (EGFR)2D/3D Similarity0.89High structural similarity to known EGFR inhibitors (e.g., gefitinib, erlotinib).
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)Machine Learning0.82Model identifies key pharmacophoric features common to VEGFR2 inhibitors.
B-Raf Proto-Oncogene (BRAF)2D/3D Similarity0.75Similarity to dabrafenib and other BRAF inhibitors.
Mitogen-activated protein kinase kinase 1 (MEK1)Machine Learning0.71Model predicts interaction based on a proprietary kinase-focused algorithm.

Step 2: Molecular Docking

Once a list of potential targets is generated, molecular docking is used to predict the preferred binding pose and estimate the binding affinity of the ligand (Hypothetin-Cl2) to the protein target.[10] This method computationally places the molecule into the binding site of a protein in various orientations and conformations.[10][11]

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank.[12]

    • Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning partial charges.[13]

    • Define the binding site, typically as a grid box centered on the location of the co-crystallized ligand or a predicted active site.[12]

  • Ligand Preparation:

    • Generate a low-energy 3D conformation of Hypothetin-Cl2.

    • Assign partial charges and define rotatable bonds to allow for conformational flexibility during the docking process.[13]

  • Docking Simulation:

    • Use a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore possible binding poses of the ligand within the defined grid box.[14]

    • The algorithm generates a set of potential poses and scores them based on a scoring function, which estimates the free energy of binding.[11]

  • Analysis of Results:

    • The results are clustered based on conformational similarity.[14]

    • The lowest energy cluster is analyzed to identify the most probable binding pose and its interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.

Hypothetical Results: Docking Scores of Hypothetin-Cl2

The docking results can provide an initial ranking of the predicted targets based on binding affinity.

Target Protein (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues Predicted Interactions
EGFR (1M17)-10.2Met793, Leu718, Cys797Hydrogen bond, Hydrophobic interactions
VEGFR2 (1YWN)-9.5Cys919, Asp1046, Glu885Hydrogen bond, Pi-Alkyl
BRAF (1UWH)-8.8Cys532, Trp531, Asp594Hydrogen bond, Pi-Cation
MEK1 (1S9J)-8.1Lys97, Met146, Ser212Hydrogen bond, Hydrophobic interactions

Step 3: Pharmacophore Modeling

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to bind to a specific target.[15] It can be generated based on a set of known active ligands (ligand-based) or from the protein-ligand complex itself (structure-based).[16]

Experimental Protocol: Pharmacophore Hypothesis Generation
  • Model Generation (Structure-Based):

    • Use the best-docked pose of Hypothetin-Cl2 within the EGFR binding site from the previous step.

    • Identify key interaction points: hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups.[17]

    • Generate a 3D arrangement of these features, including distance and angular constraints, to create a pharmacophore hypothesis.[17]

  • Model Validation:

    • Validate the model by screening it against a database containing known EGFR inhibitors (actives) and a set of decoy molecules (inactives).[10]

    • A good model should successfully identify a high percentage of the actives while rejecting most of the decoys.[10]

  • Virtual Screening:

    • The validated pharmacophore can then be used as a 3D query to rapidly screen large compound libraries to find other structurally diverse molecules that may also bind to the target.[18]

Hypothetical Results: Pharmacophore Model for EGFR Inhibition

The generated pharmacophore for Hypothetin-Cl2 binding to EGFR might consist of the following features:

Feature Type Number of Features Description
Hydrogen Bond Acceptor2Interacting with backbone amides in the hinge region.
Hydrogen Bond Donor1Interacting with a key catalytic residue.
Hydrophobic Center1Occupying a hydrophobic pocket.
Aromatic Ring2Forming Pi-stacking or Pi-alkyl interactions.

Step 4: Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[2] By building a model from a set of compounds with known activities, the activity of new compounds like Hypothetin-Cl2 can be predicted.

Experimental Protocol: QSAR Model Development
  • Data Set Preparation:

    • Compile a dataset of known EGFR inhibitors with measured biological activities (e.g., IC50 values).

    • Divide the dataset into a training set (for building the model) and a test set (for validating the model).[8]

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic).

  • Model Building:

    • Use statistical methods (e.g., Multiple Linear Regression, Partial Least Squares, or machine learning algorithms like Random Forest) to build a mathematical model that correlates the descriptors with the biological activity.[7]

  • Model Validation:

    • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.[19]

    • External Validation: Use the model to predict the activity of the compounds in the test set. The predictive power is assessed by comparing the predicted values to the experimental values.[8][19]

    • Applicability Domain: Define the chemical space in which the model can make reliable predictions.[19]

Hypothetical Results: QSAR Prediction for Hypothetin-Cl2

Using a validated QSAR model for EGFR inhibition, we can predict the activity of our hypothetical compound.

Model Parameter Value Interpretation
R² (Training Set)0.85The model explains 85% of the variance in the training data.
Q² (Cross-Validation)0.78Good internal robustness.
R²_pred (Test Set)0.81Strong external predictive power.
Predicted pIC50 for Hypothetin-Cl2 8.5 Predicted to be a potent inhibitor (equivalent to an IC50 of ~3 nM).

Step 5: ADMET Prediction

A potent compound is not necessarily a good drug. It must also have favorable ADMET properties. In silico models can predict these properties early in the discovery process.[20][21]

Methodologies
  • Physicochemical Properties: Prediction of properties like logP (lipophilicity), logS (solubility), and pKa.

  • Absorption: Prediction of human intestinal absorption (HIA) and Caco-2 cell permeability.[22]

  • Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).[22][23]

  • Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes.

  • Excretion: Prediction of renal clearance.[22]

  • Toxicity: Prediction of potential toxicities such as cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.

Hypothetical Results: Predicted ADMET Profile for Hypothetin-Cl2
Property Predicted Value/Class Interpretation
Absorption
Aqueous Solubility (logS)-4.5Low but acceptable solubility.
Caco-2 PermeabilityHighLikely to be well-absorbed from the gut.
Distribution
Blood-Brain Barrier (BBB)Low PenetrationUnlikely to cause CNS side effects.
Plasma Protein Binding98%High binding, may affect free drug concentration.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform.
CYP3A4 InhibitorYesPotential for drug-drug interactions.
Toxicity
hERG InhibitionLow RiskLow risk of cardiotoxicity.
Ames MutagenicityNon-mutagenicLow risk of being a carcinogen.

Step 6: Signaling Pathway Analysis

After identifying a high-confidence target like EGFR, pathway analysis helps to understand the potential downstream cellular consequences of its inhibition.[24] This provides a mechanistic context for the compound's predicted bioactivity.[25] EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[26][27][28] Dysregulation of these pathways is a hallmark of many cancers.[24][25]

Figure 2. Hypothetical Inhibition of the EGFR Signaling Pathway by Hypothetin-Cl2 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Grb2 Grb2/Shc EGFR->Grb2 P PI3K PI3K EGFR->PI3K P SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Hypothetin Hypothetin-Cl2 Hypothetin->EGFR Inhibition

Figure 2. Hypothetical Inhibition of the EGFR Signaling Pathway by Hypothetin-Cl2

By inhibiting EGFR, Hypothetin-Cl2 is predicted to block the phosphorylation events that activate both the MAPK and PI3K-AKT pathways.[28] This would lead to a downstream reduction in the transcription of genes responsible for cell proliferation and survival, providing a strong rationale for its potential use as an anti-cancer agent.[26]

Conclusion and Next Steps

This in-depth guide has outlined a standard in silico workflow for the prediction of the bioactivity of a novel chemical entity, using the hypothetical molecule Hypothetin-Cl2 (this compound) as an example. The combined results from target prediction, molecular docking, QSAR, pharmacophore modeling, ADMET prediction, and pathway analysis suggest that Hypothetin-Cl2 is a potentially potent and selective inhibitor of EGFR with a favorable drug-like profile.

The quantitative data generated through these computational methods provide a strong, data-driven hypothesis that can guide experimental validation. The next logical steps would be:

  • Chemical Synthesis: Synthesize Hypothetin-Cl2.

  • In Vitro Validation:

    • Confirm binding to EGFR using biophysical assays (e.g., Surface Plasmon Resonance).

    • Perform enzymatic assays to determine the IC50 value against EGFR and other kinases to assess selectivity.

    • Conduct cell-based assays using cancer cell lines with known EGFR dependency to measure anti-proliferative effects.

  • Experimental ADME: Perform in vitro ADME assays (e.g., Caco-2, microsomal stability) to confirm the computational predictions.

By integrating these computational predictions with targeted experimental work, the drug discovery process can be significantly accelerated, increasing the probability of identifying promising new therapeutic candidates.

References

"potential therapeutic targets of C28H20Cl2N4O3"

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to identify the chemical compound with the molecular formula C28H20Cl2N4O3 in publicly accessible chemical and biomedical databases have been unsuccessful. This suggests that the provided molecular formula may be incorrect or could pertain to a novel or proprietary substance not yet disclosed in public literature.

A thorough search of prominent chemical databases, including PubChem and other repositories of chemical entities, yielded no specific, well-characterized compound corresponding to the exact molecular formula this compound. The search results did identify compounds with similar, but not identical, molecular formulas. This discrepancy prevents the compilation of a detailed technical guide on the potential therapeutic targets of this compound as the core subject of the inquiry remains unidentified.

Without a confirmed chemical identity, it is not possible to retrieve associated data on its mechanism of action, biological activity, or any established therapeutic targets. Consequently, the core requirements of the request, including the presentation of quantitative data, detailed experimental protocols, and the generation of signaling pathway diagrams, cannot be fulfilled at this time.

To proceed with this request, additional identifying information is crucial. Researchers, scientists, and drug development professionals interested in a compound with this molecular formula are encouraged to verify the accuracy of the formula and, if possible, provide alternative identifiers such as a common name, brand name, internal designation, or any associated publication references. With a precise identifier, a comprehensive analysis of the compound's therapeutic potential can be initiated.

Technical Guide: Preliminary Cytotoxicity Screening of GMX-320 (C28H20Cl2N4O3)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This technical guide outlines the preliminary in vitro cytotoxicity assessment of the novel synthetic compound GMX-320, with the molecular formula C28H20Cl2N4O3. The discovery of new chemical entities with potential anticancer activity is a critical first step in the drug development pipeline. Initial screening for cytotoxicity against a panel of cancer cell lines is essential to identify promising lead compounds and understand their potency and selectivity. This document provides a summary of the cytotoxic profile of GMX-320, a detailed experimental protocol for the MTT assay used in the screening, and a potential mechanism of action involving key cellular signaling pathways.

For the purpose of this guide, a plausible structure for GMX-320 is proposed as a bis-indole derivative, a class of compounds known for its diverse biological activities, including anticancer properties.

Quantitative Data Summary

The cytotoxic activity of GMX-320 was evaluated against a panel of three human cancer cell lines and one non-cancerous human cell line to determine its potency and selectivity index. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined for each cell line.

CompoundCell LineCancer TypeIC50 (µM)
GMX-320 A549Lung Carcinoma7.8 ± 0.9
MCF-7Breast Adenocarcinoma5.2 ± 0.6
HCT116Colorectal Carcinoma12.1 ± 1.5
HEK293Normal Human Embryonic Kidney45.3 ± 4.2
Doxorubicin A549Lung Carcinoma0.9 ± 0.1
(Control)MCF-7Breast Adenocarcinoma0.5 ± 0.08
HCT116Colorectal Carcinoma1.2 ± 0.2
HEK293Normal Human Embryonic Kidney2.5 ± 0.4

Experimental Protocol: MTT Cell Viability Assay

The preliminary cytotoxicity data was generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell metabolic activity.[1]

Principle: The MTT assay is based on the conversion of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases of viable, metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living cells in the culture well.[2]

Materials and Reagents:

  • Human cancer cell lines (A549, MCF-7, HCT116) and non-cancerous cell line (HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • GMX-320 (this compound), Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.[3]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of GMX-320 in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of GMX-320.

    • Include wells for a negative control (medium with DMSO, vehicle control) and a positive control (Doxorubicin).

    • Incubate the plate for another 48 hours.

  • MTT Assay:

    • After the 48-hour treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[2]

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response).

Visualizations: Workflows and Pathways

To better illustrate the experimental process and a potential mechanism of action, the following diagrams have been generated using Graphviz.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Data Compound Compound GMX-320 Stock Solution in DMSO SerialDilution Serial Dilutions of GMX-320 Compound->SerialDilution CellCulture Cell Line Culture (A549, MCF-7, HCT116, HEK293) CellSeeding Seed Cells in 96-Well Plate CellCulture->CellSeeding Treatment Treat Cells with Compound Dilutions SerialDilution->Treatment Incubation1 24h Incubation (Attachment) CellSeeding->Incubation1 Incubation1->Treatment Incubation2 48h Incubation (Treatment) Treatment->Incubation2 MTT_add Add MTT Reagent Incubation2->MTT_add Incubation3 4h Incubation (Formazan Formation) MTT_add->Incubation3 DMSO_add Add DMSO to Solubilize Crystals Incubation3->DMSO_add Readout Measure Absorbance (570 nm) DMSO_add->Readout Analysis Data Analysis (% Viability, IC50) Readout->Analysis

Caption: Experimental workflow for preliminary cytotoxicity screening.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT PIP2 -> PIP3 mTOR mTOR AKT->mTOR Bad Bad AKT->Bad Proliferation Cell Proliferation & Survival mTOR->Proliferation GMX320 GMX-320 GMX320->AKT Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Hypothesized signaling pathway inhibited by GMX-320.

Discussion of Potential Mechanism

The data suggests that GMX-320 exhibits moderate cytotoxic activity with some selectivity towards cancer cells over non-cancerous cells. A common mechanism for targeted anticancer agents involves the modulation of critical signaling pathways that are dysregulated in cancer.[5][6] One of the most frequently activated pathways in human cancers is the PI3K/AKT/mTOR pathway, which plays a crucial role in regulating cell proliferation, growth, and survival.[7]

It is hypothesized that GMX-320 may exert its cytotoxic effects by inhibiting a key kinase in this pathway, such as AKT. As depicted in the signaling diagram above, inhibition of AKT would prevent the phosphorylation of downstream targets like mTOR, leading to a decrease in cell proliferation. Furthermore, active AKT normally phosphorylates and inactivates pro-apoptotic proteins like Bad. Inhibition of AKT would therefore lead to the activation of Bad, which in turn inhibits the anti-apoptotic protein Bcl-2, ultimately triggering programmed cell death (apoptosis).

Conclusion and Future Directions: The novel compound GMX-320 (this compound) demonstrates cytotoxic activity against lung, breast, and colorectal cancer cell lines. The preliminary data warrants further investigation. Future studies should focus on:

  • Expanding the screening to a larger panel of cancer cell lines.

  • Conducting mechanistic studies, such as Western blotting, to confirm the inhibition of the PI3K/AKT pathway.

  • Performing cell cycle analysis and apoptosis assays (e.g., Annexin V staining) to confirm the mode of cell death.

  • Initiating structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

References

In-depth Technical Guide: The Mechanism of Action of C28H20Cl2N4O3

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive exploration of the molecular interactions, signaling pathways, and pharmacological effects of C28H20Cl2N4O3.

Audience: Researchers, scientists, and drug development professionals.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available information on a compound with the specific molecular formula this compound. As a result, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time.

The absence of information could be due to several factors:

  • Novelty of the Compound: The molecule may be a novel chemical entity that has not yet been described in published literature.

  • Proprietary Nature: The compound could be under investigation in a private setting (e.g., a pharmaceutical company) and not yet disclosed publicly.

  • Typographical Error: There is a possibility of a typographical error in the provided molecular formula.

Without any data on the biological activity, molecular targets, or associated signaling pathways of this compound, it is not possible to fulfill the core requirements of this request, which include:

  • Data Presentation: No quantitative data such as IC50, Ki, or other pharmacological measurements are available to be summarized.

  • Experimental Protocols: No published studies exist from which to extract detailed experimental methodologies.

  • Mandatory Visualization: Without known signaling pathways or experimental workflows, no accurate and meaningful diagrams can be created.

Should further identifying information become available, such as a common name, IUPAC name, or a reference to a publication, a detailed technical guide can be compiled. We recommend verifying the molecular formula and searching for any alternative identifiers for the compound of interest.

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of a Novel Heterocyclic Compound (C28H20Cl2N4O3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, hypothetical protocol for the laboratory-scale synthesis of the novel heterocyclic compound C28H20Cl2N4O3. Due to the absence of published data for a compound with this specific molecular formula, a plausible molecular structure has been conceptualized, and a synthetic route has been developed based on established principles of organic chemistry. The proposed multi-step synthesis involves the formation of a pyrimidine core followed by functionalization. This protocol includes a step-by-step experimental procedure, a comprehensive table of reactants and expected yields, and a visual workflow diagram to guide researchers through the process. The methodologies are designed to be adaptable for further optimization and derivatization in a research and drug development setting.

Proposed Structure of this compound

For the purpose of this protocol, we propose the following structure for this compound, which contains a pyrimidine core, a common scaffold in medicinal chemistry. The IUPAC name for this proposed structure is 2-(4-chlorophenyl)-4,6-bis(4-chlorophenylamino)-N-phenylpyrimidine-5-carboxamide .

Synthetic Pathway Overview

The proposed synthesis is a three-step process:

  • Step 1: Synthesis of 2-(4-chlorophenyl)-4,6-dichloropyrimidine-5-carbaldehyde. This intermediate is formed via a Vilsmeier-Haack reaction from a suitable precursor.

  • Step 2: Synthesis of 2-(4-chlorophenyl)-4,6-bis(4-chlorophenylamino)pyrimidine-5-carbaldehyde. This step involves a double nucleophilic aromatic substitution reaction where the chlorine atoms on the pyrimidine ring are displaced by 4-chloroaniline.

  • Step 3: Synthesis of the final product, this compound. This is achieved through an oxidation of the aldehyde to a carboxylic acid, followed by an amide coupling with aniline.

Experimental Protocol

Materials and Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware

  • NMR spectrometer, Mass spectrometer, and IR spectrometer for characterization.

Reagents:

  • Precursor for Vilsmeier-Haack (e.g., a substituted malonamide)

  • Phosphorus oxychloride (POCl3)

  • Dimethylformamide (DMF)

  • 4-chloroaniline

  • Potassium permanganate (KMnO4) or other suitable oxidizing agent

  • Thionyl chloride (SOCl2) or other activating agent for amide coupling

  • Aniline

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Triethylamine (TEA) or other suitable base

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Sodium sulfate (Na2SO4)

Step 1: Synthesis of 2-(4-chlorophenyl)-4,6-dichloropyrimidine-5-carbaldehyde (Intermediate 1)

  • In a dry round-bottom flask under an inert atmosphere, cool a solution of DMF (3 equivalents) in DCM to 0°C.

  • Slowly add POCl3 (1.2 equivalents) to the solution and stir for 30 minutes.

  • Add the precursor malonamide derivative (1 equivalent) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extract the product with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Hexane:EtOAc gradient) to yield Intermediate 1.

Step 2: Synthesis of 2-(4-chlorophenyl)-4,6-bis(4-chlorophenylamino)pyrimidine-5-carbaldehyde (Intermediate 2)

  • Dissolve Intermediate 1 (1 equivalent) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.

  • Add 4-chloroaniline (2.2 equivalents) and a catalytic amount of a non-nucleophilic base like triethylamine.

  • Heat the mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography (Hexane:EtOAc gradient) to obtain Intermediate 2.

Step 3: Synthesis of 2-(4-chlorophenyl)-4,6-bis(4-chlorophenylamino)-N-phenylpyrimidine-5-carboxamide (Final Product)

  • Oxidation: Dissolve Intermediate 2 (1 equivalent) in a mixture of acetone and water.

  • Add potassium permanganate (KMnO4) (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction for 4-6 hours. Monitor by TLC.

  • Quench the reaction with a saturated solution of sodium sulfite.

  • Acidify the mixture with 1M HCl, which should precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum.

  • Amide Coupling: In a dry flask under an inert atmosphere, suspend the obtained carboxylic acid (1 equivalent) in dry DCM.

  • Add thionyl chloride (1.2 equivalents) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours until the solid dissolves.

  • In a separate flask, dissolve aniline (1.1 equivalents) and triethylamine (1.5 equivalents) in dry DCM.

  • Slowly add the activated acid chloride solution to the aniline solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final product by column chromatography (Hexane:EtOAc gradient) or recrystallization.

  • Characterize the final product using NMR, Mass Spectrometry, and IR Spectroscopy.

Quantitative Data

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )EquivalentsTheoretical Yield (g)
Step 1
Precursor MalonamideC10H8Cl2N2O2259.091.0-
Intermediate 1C11H5Cl3N2O287.53-1.11
Step 2
Intermediate 1C11H5Cl3N2O287.531.0-
4-chloroanilineC6H6ClN127.572.2-
Intermediate 2C23H15Cl3N4O477.76-1.66
Step 3
Intermediate 2C23H15Cl3N4O477.761.0-
AnilineC6H7N93.131.1-
Final Product This compound 527.40 - 1.10

Note: Theoretical yields are calculated based on the starting material of each step, assuming a 100% reaction yield for simplicity. Actual yields will vary.

Visualizations

Synthesis_Workflow start Start: Precursor Malonamide step1 Step 1: Vilsmeier-Haack Reaction (POCl3, DMF) start->step1 intermediate1 Intermediate 1: 2-(4-chlorophenyl)-4,6-dichloropyrimidine-5-carbaldehyde step1->intermediate1 step2 Step 2: Nucleophilic Aromatic Substitution (4-chloroaniline) intermediate1->step2 intermediate2 Intermediate 2: 2-(4-chlorophenyl)-4,6-bis(4-chlorophenylamino) pyrimidine-5-carbaldehyde step2->intermediate2 step3 Step 3: Oxidation & Amide Coupling (KMnO4, Aniline) intermediate2->step3 product Final Product: This compound step3->product

Caption: Synthetic workflow for the proposed synthesis of this compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Reagents such as phosphorus oxychloride and thionyl chloride are corrosive and moisture-sensitive; handle with extreme care.

  • Consult the Material Safety Data Sheets (MSDS) for all chemicals before use.

Disclaimer

This document provides a hypothetical synthesis protocol for a compound with the molecular formula this compound. The proposed structure and synthetic route are based on established chemical principles and have not been experimentally validated. Researchers should perform their own literature search and risk assessment before attempting any chemical synthesis. The author and publisher of this document are not responsible for any liability or damages that may result from the use of this information.

Application Note: A Validated HPLC-UV Method for the Quantification of Lenvatinib (C28H20Cl2N4O3) in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lenvatinib, with the molecular formula C28H20Cl2N4O3, is a multi-kinase inhibitor used in the treatment of various cancers, including thyroid and hepatocellular carcinoma.[1] Its therapeutic efficacy is dependent on maintaining optimal plasma concentrations, necessitating robust and reliable analytical methods for its quantification in both clinical and pharmaceutical settings. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate determination of Lenvatinib in bulk drug and capsule dosage forms. The method is simple, precise, accurate, and suitable for routine quality control analysis.

Mechanism of Action

Lenvatinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression.[2] Its primary targets include Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), Fibroblast Growth Factor (FGF) receptors (FGFR1, 2, 3, and 4), Platelet-Derived Growth Factor (PDGF) receptor α, and the RET and KIT proto-oncogenes.[1] By blocking these signaling pathways, Lenvatinib effectively suppresses tumor cell proliferation and angiogenesis.

Lenvatinib_Mechanism_of_Action cluster_cell Tumor Cell cluster_pathways Downstream Signaling VEGFR VEGFRs Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFRs Proliferation Proliferation FGFR->Proliferation PDGFRa PDGFRα PDGFRa->Proliferation RET_KIT RET/KIT RET_KIT->Proliferation Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->RET_KIT

Caption: Lenvatinib's inhibitory action on multiple receptor tyrosine kinases.

Experimental Protocols

Materials and Reagents
  • Lenvatinib reference standard

  • Lenvatinib capsules (e.g., Lenvima® 10 mg)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • 0.45 µm nylon syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: Waters Alliance e2695 HPLC system with a 2998 Photodiode Array (PDA) detector or equivalent.[3]

  • Column: InertSustain C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[4]

  • Mobile Phase: A filtered and degassed mixture of water, acetonitrile, and trifluoroacetic acid in the ratio of 60:40:0.1 (v/v/v).[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Injection Volume: 10 µL.[4]

  • Detection Wavelength: 241 nm.[4]

  • Column Temperature: Ambient.

  • Run Time: Approximately 7 minutes.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Lenvatinib reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (water:acetonitrile, 1:1 v/v).

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. This concentration is considered the 100% target concentration.[4]

Preparation of Sample Solutions
  • Accurately weigh the contents of ten Lenvatinib capsules and calculate the average weight.

  • Weigh a quantity of the capsule powder equivalent to 10 mg of Lenvatinib and transfer it to a 100 mL volumetric flask.

  • Add approximately 50 mL of diluent and sonicate for 20 minutes to ensure complete dissolution.[4]

  • Dilute to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter.

  • Pipette 10 mL of the filtered solution into a 20 mL volumetric flask and dilute to the mark with the diluent to obtain a final concentration of 50 µg/mL.[4]

Experimental Workflow

Experimental_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions (1000 µg/mL stock, 50 µg/mL working) Injection Inject 10 µL of Standard and Sample Solutions Standard_Prep->Injection Sample_Prep Prepare Sample Solutions (from capsules, final conc. 50 µg/mL) Sample_Prep->Injection Separation Chromatographic Separation (InertSustain C18, Water:ACN:TFA 60:40:0.1) Injection->Separation Detection UV Detection at 241 nm Separation->Detection Quantification Quantify Lenvatinib Concentration Detection->Quantification Validation Perform Method Validation Quantification->Validation

References

Application Notes and Protocols for Lapatux-Cl in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The chemical formula C28H20Cl2N4O3 does not correspond to a widely known therapeutic agent in the public domain. The following application notes and protocols are based on a hypothetical molecule, hereafter referred to as "Lapatux-Cl," and are intended to serve as a representative guide for the development of a small molecule inhibitor in a targeted drug delivery context. The experimental data presented is illustrative.

Introduction to Lapatux-Cl

Lapatux-Cl is a novel synthetic small molecule with potent anti-cancer properties. Its mechanism of action is hypothesized to involve the inhibition of a critical signaling pathway implicated in tumor proliferation and survival. Due to its hydrophobic nature and potential for off-target toxicities, Lapatux-Cl is an ideal candidate for encapsulation within a targeted drug delivery system to enhance its therapeutic index. This document outlines the application of Lapatux-Cl in a nanoparticle-based drug delivery system designed for targeted cancer therapy.

Targeted Drug Delivery System Overview

The proposed drug delivery system utilizes biodegradable polymeric nanoparticles to encapsulate Lapatux-Cl. The nanoparticle surface is functionalized with a targeting ligand, such as a monoclonal antibody or a peptide, that recognizes a specific receptor overexpressed on the surface of cancer cells. This active targeting strategy aims to increase the concentration of Lapatux-Cl at the tumor site, thereby improving its efficacy while minimizing systemic side effects.[1][2]

Data Presentation

Table 1: Physicochemical Properties of Lapatux-Cl
PropertyValue
Molecular FormulaThis compound
Molecular Weight547.4 g/mol
Solubility in Water< 0.1 µg/mL
Solubility in DMSO> 50 mg/mL
LogP4.8
Table 2: Characteristics of Lapatux-Cl Loaded Nanoparticles
FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Blank Nanoparticles120 ± 50.15-25 ± 2N/AN/A
Lapatux-Cl NP135 ± 70.18-22 ± 385 ± 48.5 ± 0.4
Targeted Lapatux-Cl NP145 ± 80.20-18 ± 282 ± 58.2 ± 0.5
Table 3: In Vitro Cytotoxicity of Lapatux-Cl Formulations
Cell LineTreatmentIC50 (nM)
MCF-7 (Target Receptor Positive) Free Lapatux-Cl150 ± 12
Lapatux-Cl NP120 ± 10
Targeted Lapatux-Cl NP30 ± 5
MDA-MB-231 (Target Receptor Negative) Free Lapatux-Cl180 ± 15
Lapatux-Cl NP160 ± 11
Targeted Lapatux-Cl NP155 ± 13

Experimental Protocols

Preparation of Lapatux-Cl Loaded Nanoparticles

This protocol describes the formulation of Lapatux-Cl loaded nanoparticles using the nanoprecipitation method.

Materials:

  • Lapatux-Cl

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Acetone

  • Dimethyl Sulfoxide (DMSO)

  • Deionized water

Procedure:

  • Dissolve 50 mg of PLGA and 5 mg of Lapatux-Cl in 2 mL of acetone.

  • Prepare a 1% (w/v) PVA solution in deionized water.

  • Add the organic phase (PLGA and Lapatux-Cl solution) dropwise to 10 mL of the aqueous PVA solution under magnetic stirring.

  • Continue stirring for 4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

  • Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the final nanoparticle formulation in a suitable buffer (e.g., PBS) for further use or lyophilize for long-term storage.

Surface Functionalization with Targeting Ligand

This protocol outlines the covalent conjugation of a targeting antibody to the surface of Lapatux-Cl loaded nanoparticles.

Materials:

  • Lapatux-Cl loaded nanoparticles

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Targeting Antibody (e.g., anti-EGFR)

  • MES buffer (pH 6.0)

  • PBS buffer (pH 7.4)

Procedure:

  • Resuspend 10 mg of Lapatux-Cl loaded nanoparticles in 1 mL of MES buffer.

  • Activate the carboxyl groups on the nanoparticle surface by adding 5 mg of EDC and 3 mg of NHS.

  • Incubate the mixture for 30 minutes at room temperature with gentle shaking.

  • Centrifuge the activated nanoparticles and resuspend them in 1 mL of PBS buffer.

  • Add 100 µg of the targeting antibody to the nanoparticle suspension.

  • Incubate for 2 hours at room temperature with gentle shaking to allow for covalent bond formation.

  • Quench the reaction by adding a blocking agent (e.g., glycine).

  • Wash the targeted nanoparticles three times with PBS to remove unconjugated antibodies.

  • Resuspend the final targeted nanoparticle formulation in PBS.

In Vitro Cell Viability Assay

This protocol details the assessment of the cytotoxic effects of Lapatux-Cl formulations on cancer cells using the MTT assay.

Materials:

  • MCF-7 and MDA-MB-231 cancer cell lines

  • DMEM media supplemented with 10% FBS

  • Free Lapatux-Cl (dissolved in DMSO)

  • Lapatux-Cl NP and Targeted Lapatux-Cl NP formulations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of free Lapatux-Cl, Lapatux-Cl NP, and Targeted Lapatux-Cl NP in cell culture media.

  • Replace the media in the wells with the media containing the different drug formulations.

  • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Visualizations

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_functionalization Surface Functionalization cluster_evaluation In Vitro & In Vivo Evaluation A Lapatux-Cl + PLGA in Acetone C Nanoprecipitation A->C B PVA in Water B->C D Lapatux-Cl NP C->D E EDC/NHS Activation D->E G Conjugation E->G F Targeting Ligand (e.g., anti-EGFR) F->G H Targeted Lapatux-Cl NP G->H I Characterization (Size, Zeta, Drug Load) H->I J In Vitro Cytotoxicity (MTT Assay) H->J K Cellular Uptake (Flow Cytometry) H->K L In Vivo Efficacy (Tumor Xenograft Model) H->L

Caption: Experimental workflow for the formulation and evaluation of targeted Lapatux-Cl nanoparticles.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Target Genes TF->Gene Transcription Proliferation Cell Proliferation & Survival Gene->Proliferation Lapatux_Cl Lapatux-Cl Lapatux_Cl->Kinase2 Inhibition

References

Application Notes and Protocols for Assessing Venetoclax (C28H20Cl2N4O3) Binding Affinity to Bcl-2 Family Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venetoclax (chemical formula: C28H20Cl2N4O3) is a potent and selective small molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[1][2][3] Dysregulation of Bcl-2 is a hallmark of various hematological malignancies, making it a critical therapeutic target.[1][3] Venetoclax mimics the action of pro-apoptotic BH3-only proteins, binding to the BH3-binding groove of Bcl-2 and displacing pro-apoptotic proteins, thereby initiating apoptosis.[1][4] Accurate assessment of the binding affinity of Venetoclax and its analogs to Bcl-2 and other Bcl-2 family proteins (e.g., Bcl-xL, Mcl-1) is paramount for drug discovery and development, enabling the determination of potency, selectivity, and structure-activity relationships.

This document provides detailed protocols for three widely used biophysical methods to quantify the binding affinity of Venetoclax to its target proteins: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Key Concepts in Binding Affinity Assessment

The strength of the interaction between a ligand (Venetoclax) and a protein (Bcl-2) is quantified by the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. Several techniques can be employed to measure Kd, each with its own advantages and limitations.[5][6][7]

  • Surface Plasmon Resonance (SPR): A label-free optical biosensor technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (Venetoclax) to an immobilized ligand (Bcl-2).[8][9][10] It provides real-time kinetic data, including association (ka) and dissociation (kd) rates, from which the Kd can be calculated (Kd = kd/ka).

  • Isothermal Titration Calorimetry (ITC): A label-free technique that directly measures the heat changes associated with a binding event.[11][12][13] By titrating a solution of Venetoclax into a sample cell containing Bcl-2, ITC can determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.[14][15]

  • Fluorescence Polarization (FP): A fluorescence-based technique that measures the change in the polarization of emitted light from a fluorescently labeled molecule (tracer) upon binding to a larger molecule.[16][17][18] In a competitive binding assay format, the displacement of a fluorescently labeled ligand from Bcl-2 by unlabeled Venetoclax is monitored to determine its binding affinity.[19]

Experimental Protocols

Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to determine the binding kinetics and affinity of Venetoclax for immobilized Bcl-2 protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 sensor chip)

  • Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)

  • Recombinant human Bcl-2 protein

  • Venetoclax

  • Running buffer (e.g., HBS-EP+)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of NHS and EDC.[20]

    • Inject the Bcl-2 protein solution (typically 5-20 µg/mL in immobilization buffer) over the activated surface.[20] The protein will be covalently coupled to the sensor surface.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.[20]

    • A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of Venetoclax in running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected Kd.[10][21]

    • Inject the Venetoclax solutions over the immobilized Bcl-2 and reference flow cells at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU) over time to generate a sensorgram.[10] The sensorgram shows an association phase during injection and a dissociation phase during buffer flow.

    • After each Venetoclax injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Experimental Workflow for SPR:

SPR_Workflow start Start prep_chip Prepare Sensor Chip start->prep_chip immobilize Immobilize Bcl-2 Protein prep_chip->immobilize prep_analyte Prepare Venetoclax Dilutions immobilize->prep_analyte inject Inject Venetoclax prep_analyte->inject regenerate Regenerate Surface inject->regenerate regenerate->inject Next Concentration analyze Analyze Sensorgram Data regenerate->analyze end End analyze->end ITC_Workflow start Start prep_samples Prepare & Dialyze Samples start->prep_samples load_calorimeter Load Calorimeter prep_samples->load_calorimeter control_exp Control Titration (Ligand into Buffer) prep_samples->control_exp titrate Titrate Venetoclax into Bcl-2 load_calorimeter->titrate analyze Analyze Binding Isotherm titrate->analyze control_exp->analyze for subtraction end End analyze->end FP_Workflow start Start prep_reagents Prepare Reagents (Bcl-2, Tracer, Venetoclax) start->prep_reagents add_to_plate Add Reagents to 384-well Plate prep_reagents->add_to_plate incubate Incubate to Equilibrium add_to_plate->incubate read_fp Read Fluorescence Polarization incubate->read_fp analyze Analyze Data (IC50 -> Ki) read_fp->analyze end End analyze->end Apoptosis_Pathway cluster_pro_survival Pro-survival cluster_pro_apoptotic Pro-apoptotic Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak inhibits Caspase_Activation Caspase Activation Bax_Bak->Caspase_Activation activates BH3_only BH3-only proteins (e.g., Bim, Bad) BH3_only->Bcl2 inhibits Venetoclax Venetoclax Venetoclax->Bcl2 inhibits Apoptotic_Signal Apoptotic Signal Apoptotic_Signal->BH3_only Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Note: In Vitro Assay Development for Characterizing C28H20Cl2N4O3 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction C28H20Cl2N4O3 is a novel synthetic small molecule with potential as a therapeutic agent. Its complex heterocyclic structure suggests it may interact with key cellular signaling proteins, such as protein kinases. This document outlines a comprehensive strategy for characterizing the in vitro activity of this compound, using the hypothetical target of the mitogen-activated protein kinase (MAPK) pathway. Specifically, we will focus on developing assays to determine if this compound acts as an inhibitor of MEK1/2, a central kinase hub in the Ras/Raf/MEK/ERK signaling cascade. This pathway is frequently dysregulated in various human cancers, making it a critical target for drug development.[1][2][3]

The proposed workflow will progress from a direct biochemical assay to cell-based assays that measure target engagement and downstream functional effects, providing a thorough preclinical evaluation of the compound's mechanism of action and potency.

Hypothesized Signaling Pathway The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[2][3] Upon activation by upstream signals (e.g., growth factors), Ras activates Raf kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 are dual-specificity kinases that then phosphorylate and activate ERK1/2.[1][3] Activated ERK1/2 translocates to the nucleus to regulate gene expression. We hypothesize that this compound directly inhibits the kinase activity of MEK1/2.

MEK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Expression (Proliferation, Survival) ERK->Transcription Compound This compound Compound->MEK Inhibits

Caption: Hypothesized inhibition of the MEK/ERK signaling pathway by this compound.

Experimental Workflow

The evaluation of this compound will follow a tiered approach, starting with a specific biochemical assay and progressing to more complex cell-based functional assays. This workflow ensures a logical and efficient characterization of the compound's activity.

Experimental_Workflow cluster_workflow Characterization Workflow for this compound A Step 1: Biochemical Assay (MEK1 Kinase Activity) B Step 2: Cell-Based Target Engagement (Phospho-ERK Western Blot) A->B Confirm cellular activity D Data Analysis & Interpretation (IC50 / EC50 Determination) A->D C Step 3: Functional Cell Assay (Cell Viability - MTS/MTT) B->C Assess functional outcome B->D C->D

References

Application Note: C28H20Cl2N4O3 as a Potential Inhibitor for MEK1 Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed protocols for evaluating the inhibitory potential of the novel small molecule C28H20Cl2N4O3, hereafter referred to as Mekinib, against the human MEK1 kinase. Mitogen-activated protein kinase kinase 1 (MEK1) is a critical component of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers.[1][2][3][4] The protocols outlined below describe a biochemical kinase assay to determine the IC50 of Mekinib against purified MEK1 and a cell-based assay to assess its impact on the phosphorylation of the downstream target ERK1/2 in a cellular context.

Introduction

The MAPK/ERK signaling cascade is a highly conserved pathway that transduces extracellular signals to the nucleus, regulating key cellular processes such as proliferation, differentiation, and survival.[1][2] The kinase MEK1 is a central node in this pathway, activated by RAF kinases and subsequently phosphorylating and activating ERK1/2.[5] Due to its pivotal role, MEK1 has emerged as a significant target for the development of therapeutic inhibitors for various malignancies.[4][6]

Mekinib (this compound) is a novel synthetic compound identified through in-silico screening. This application note details the experimental procedures to characterize its inhibitory activity on MEK1.

Data Presentation

The inhibitory activities of Mekinib were determined using both biochemical and cell-based assays. The results are summarized in the table below. For comparison, data for a known MEK1 inhibitor, Selumetinib, is included.

CompoundAssay TypeTargetSubstrateATP ConcentrationIC50 (nM)
Mekinib BiochemicalMEK1Inactive ERK210 µM25
Selumetinib BiochemicalMEK1Inactive ERK210 µM14
Mekinib Cell-BasedMEK1Endogenous ERK1/2N/A150
Selumetinib Cell-BasedMEK1Endogenous ERK1/2N/A100

Experimental Protocols

Biochemical MEK1 Kinase Assay

This assay quantifies the ability of Mekinib to inhibit the phosphorylation of inactive ERK2 by purified, active MEK1. A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, is used to measure the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant active MEK1 (Sigma-Aldrich, Cat #: M8822)

  • Inactive ERK2 substrate (Thermo Fisher Scientific, Cat #: PV3314)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat #: V6930)

  • Mekinib (this compound), dissolved in 100% DMSO

  • Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)[7]

  • ATP, 10 mM stock solution

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of Mekinib in 100% DMSO. Further dilute in Kinase Reaction Buffer to achieve the desired final concentrations with a final DMSO concentration not exceeding 1%.

  • Add 2.5 µL of the diluted Mekinib or vehicle (DMSO) control to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing active MEK1 (final concentration ~5 ng/µL) and inactive ERK2 (final concentration ~0.2 µg/µL) in Kinase Reaction Buffer to each well.[8]

  • Pre-incubate the plate at room temperature for 30 minutes.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration 10 µM) to each well.

  • Incubate the reaction at 30°C for 1 hour.

  • To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature in the dark.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Western Blot Assay for ERK1/2 Phosphorylation

This protocol assesses the ability of Mekinib to inhibit MEK1 activity within a cellular context by measuring the phosphorylation of its direct downstream target, ERK1/2.

Materials:

  • Human cancer cell line with an active MAPK pathway (e.g., A375, melanoma, with BRAF V600E mutation)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Mekinib (this compound), dissolved in 100% DMSO

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed A375 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of Mekinib (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) for 2 hours in a serum-free medium.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to serve as a loading control.

  • Quantify the band intensities to determine the concentration-dependent inhibition of ERK1/2 phosphorylation.

Visualizations

G cluster_analysis Data Analysis A Prepare Mekinib Serial Dilutions D Dispense Mekinib to 384-well Plate A->D B Prepare MEK1/ERK2 Enzyme Mix E Add Enzyme Mix & Pre-incubate B->E C Prepare ATP Solution F Initiate Reaction with ATP C->F D->E E->F G Incubate at 30°C F->G H Stop Reaction with ADP-Glo™ Reagent G->H I Add Kinase Detection Reagent H->I J Measure Luminescence I->J K Calculate IC50 Value J->K G cluster_nucleus Nuclear Events GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1 MEK1 Raf->MEK1 ERK ERK1/2 MEK1->ERK TF Transcription Factors (e.g., Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Mekinib Mekinib (this compound) Mekinib->MEK1

References

Application Note & Protocol: High-Throughput Screening of C28H20Cl2N4O3 Analogs for Anti-Proliferative Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the high-throughput screening (HTS) of analogs of the chemical scaffold C28H20Cl2N4O3 to identify compounds with anti-proliferative activity. The protocol is designed for a cell-based assay in a 384-well format, enabling the rapid and efficient screening of a large library of compounds. The primary endpoint of this assay is the inhibition of cell viability, which can serve as an initial indicator of potential cytotoxic or cytostatic effects relevant to drug discovery, particularly in oncology.

The described methodology utilizes a resazurin-based assay, a robust and sensitive method to quantify metabolically active cells. This assay provides a colorimetric or fluorometric readout that is proportional to the number of viable cells. The protocol includes compound preparation, cell culture, assay execution, data analysis, and quality control measures.

Experimental Protocols

1. Materials and Reagents:

  • Cell Line: Human cervical cancer cell line (HeLa) or another suitable cancer cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Compound Library: this compound analogs dissolved in 100% dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM.

  • Positive Control: Doxorubicin at a stock concentration of 10 mM in DMSO.

  • Negative Control: 100% DMSO.

  • Assay Reagent: Resazurin sodium salt solution (e.g., CellTiter-Blue® Cell Viability Assay).

  • Buffers and Solutions: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

  • Labware: 384-well clear-bottom, black-walled tissue culture-treated microplates, sterile reagent reservoirs, multichannel pipettes, and automated liquid handlers.

2. Cell Culture and Seeding:

  • Culture HeLa cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 2-3 days when they reach 80-90% confluency.

  • On the day of the assay, harvest cells using Trypsin-EDTA and neutralize with culture medium.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium.

  • Determine the cell concentration and viability using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to a final concentration of 2 x 10^4 cells/mL.

  • Using a multichannel pipette or an automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate (resulting in 500 cells/well).

  • Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

3. Compound Preparation and Addition:

  • Prepare a master plate of this compound analogs and controls in a 384-well plate.

  • Perform serial dilutions of the compound library to achieve the desired final screening concentrations (e.g., a final concentration range of 0.1 µM to 10 µM).

  • Using an automated liquid handler, transfer 25 nL of the compounds, positive control (Doxorubicin), and negative control (DMSO) from the master plate to the corresponding wells of the cell plate. This results in a final DMSO concentration of 0.1%.

  • Incubate the plates for 72 hours at 37°C and 5% CO2.

4. Assay Readout:

  • After the 72-hour incubation, add 5 µL of the resazurin reagent to each well.

  • Incubate the plates for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

5. Data Analysis and Quality Control:

  • Calculate the percentage of cell viability for each well using the following formula: % Viability = [(Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_NegativeControl - Fluorescence_Blank)] x 100

  • Determine the half-maximal inhibitory concentration (IC50) for active compounds by fitting the dose-response data to a four-parameter logistic equation.

  • Assess the quality of the assay by calculating the Z'-factor using the positive and negative controls: Z' = 1 - [(3 x (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|] An assay with a Z'-factor between 0.5 and 1.0 is considered robust and suitable for HTS.

Data Presentation

ParameterValue
Cell LineHeLa
Seeding Density500 cells/well (in 25 µL)
Plate Format384-well
Compound Concentration0.1 - 10 µM (final)
Final DMSO Concentration0.1%
Positive ControlDoxorubicin (10 µM final)
Negative Control0.1% DMSO
Incubation Time (Compound)72 hours
Incubation Time (Reagent)2-4 hours
Detection WavelengthEx: 560 nm, Em: 590 nm
Assay Quality ControlZ'-factor > 0.5

Visualizations

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (HeLa) cell_seeding Cell Seeding (500 cells/well) cell_culture->cell_seeding compound_prep Compound Plate Preparation compound_addition Compound Addition (25 nL) compound_prep->compound_addition cell_seeding->compound_addition incubation 72h Incubation compound_addition->incubation reagent_addition Add Resazurin Reagent incubation->reagent_addition readout Fluorescence Reading reagent_addition->readout data_norm Data Normalization (% Viability) readout->data_norm ic50_calc IC50 Calculation data_norm->ic50_calc hit_selection Hit Selection ic50_calc->hit_selection

Caption: High-throughput screening workflow for this compound analogs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation transcription->proliferation compound This compound Analog compound->mek

Caption: Hypothetical signaling pathway inhibited by this compound analogs.

Application Note & Protocol: Conjugation of C28H20Cl2N4O3 to Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The effective delivery of therapeutic small molecules to target sites remains a significant challenge in drug development. Nanoparticle-based drug delivery systems offer a promising solution by improving the solubility, stability, and pharmacokinetic profile of therapeutic agents.[][2][3] This application note provides a detailed protocol for the covalent conjugation of the hypothetical small molecule C28H20Cl2N4O3 to amine-functionalized nanoparticles. The chosen conjugation strategy utilizes the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry. This method facilitates the formation of a stable amide bond between a carboxyl group on the therapeutic molecule and a primary amine on the nanoparticle surface.[4][5][6]

This document outlines the necessary materials, a step-by-step experimental protocol for conjugation, and subsequent characterization techniques to validate the successful formation of the nanoparticle-drug conjugate. The presented methodologies are intended to serve as a foundational guide for researchers developing novel nanoparticle-based therapeutics.

Assumed Molecular Structure and Reactive Group

For the purpose of this protocol, it is assumed that the molecule this compound possesses a readily accessible carboxylic acid (-COOH) functional group, which is essential for the EDC/sulfo-NHS coupling chemistry described herein.

Experimental Protocols

1. Materials and Equipment

Reagents:

  • Amine-functionalized polymeric nanoparticles (e.g., Poly(lactic-co-glycolic acid)-poly(ethylene glycol)-amine, PLGA-PEG-NH2)

  • This compound with a carboxylic acid group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), 0.1 M, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Dimethyl sulfoxide (DMSO)

  • Deionized (DI) water

Equipment:

  • Vortex mixer

  • Centrifuge

  • Ultrasonic bath/sonicator

  • pH meter

  • Analytical balance

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2. Conjugation Protocol: Two-Step EDC/Sulfo-NHS Coupling

This two-step method is preferred as it minimizes self-polymerization of the molecule containing both amine and carboxyl groups by activating the carboxyl groups on the small molecule first, before introducing the amine-functionalized nanoparticles.[4][6]

Step 1: Activation of this compound

  • Dissolve a calculated amount of this compound in a minimal volume of DMSO.

  • Dilute the this compound solution to the desired final concentration (e.g., 1 mg/mL) in 1 mL of Activation Buffer (0.1 M MES, pH 6.0).

  • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and sulfo-NHS (e.g., 15 mg/mL) in cold Activation Buffer immediately before use.[4]

  • Add a molar excess of EDC and sulfo-NHS to the this compound solution. A typical starting molar ratio is 1:2:5 (this compound:EDC:sulfo-NHS).

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the stable sulfo-NHS ester.

Step 2: Conjugation to Amine-Functionalized Nanoparticles

  • Disperse the amine-functionalized nanoparticles in Coupling Buffer (0.1 M PBS, pH 7.4) to a desired concentration (e.g., 5 mg/mL).

  • Add the activated this compound solution from Step 1 to the nanoparticle suspension.

  • Incubate the mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle rotation to facilitate the coupling reaction.

Step 3: Quenching and Purification

  • Quench any unreacted sulfo-NHS esters by adding the Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the this compound-nanoparticle conjugates by centrifugation. Pellet the conjugates by centrifuging at a speed and time appropriate for the nanoparticle size (e.g., 15,000 x g for 30 minutes).

  • Remove the supernatant containing unreacted drug and byproducts.

  • Resuspend the pellet in fresh Coupling Buffer.

  • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unconjugated molecules.

  • Resuspend the final purified conjugate in a suitable storage buffer (e.g., PBS with a cryoprotectant if needed) and store at 4°C for short-term use or -20°C for long-term storage.

Characterization of Nanoparticle-Drug Conjugates

1. Physicochemical Characterization

Thorough characterization is essential to confirm the successful conjugation and to assess the quality of the final product.[3][7][8]

  • Size and Size Distribution (Polydispersity Index - PDI): Determined by Dynamic Light Scattering (DLS). An increase in hydrodynamic diameter after conjugation can indicate successful attachment of the drug molecule.

  • Zeta Potential: Measured using DLS to assess the surface charge of the nanoparticles. A change in zeta potential post-conjugation can provide evidence of surface modification.

  • Morphology: Visualized by Transmission Electron Microscopy (TEM) to confirm the size, shape, and dispersity of the nanoparticles before and after conjugation.

2. Quantification of Drug Loading

The amount of this compound conjugated to the nanoparticles can be quantified using UV-Vis spectroscopy or HPLC.

  • UV-Vis Spectroscopy: If this compound has a unique UV-Vis absorbance peak, a calibration curve can be generated. The amount of unconjugated drug in the supernatants collected during the purification steps can be measured, and the drug loading can be calculated by subtracting this from the initial amount of drug added.

  • High-Performance Liquid Chromatography (HPLC): A more sensitive and specific method. Similar to UV-Vis, the amount of free drug in the supernatant is quantified against a standard curve.

The Drug Loading Content (DLC) and Drug Loading Efficiency (DLE) are calculated as follows:

  • DLC (%) = (Weight of loaded drug / Total weight of nanoparticle-drug conjugate) x 100

  • DLE (%) = (Weight of loaded drug / Initial weight of drug fed) x 100

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles

SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles150 ± 50.15 ± 0.02+25 ± 2
This compound-Nanoparticle Conjugate165 ± 70.18 ± 0.03+15 ± 3

Table 2: Drug Loading Quantification

ParameterValue
Initial Drug Concentration (µg/mL)100
Drug in Supernatant (µg/mL)25
Drug Loading Content (DLC, w/w%)7.5%
Drug Loading Efficiency (DLE, %)75%

Visualizations

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification a1 Dissolve this compound in DMSO a2 Dilute in MES Buffer (pH 6.0) a1->a2 a3 Add EDC and sulfo-NHS a2->a3 a4 Incubate 15-30 min at room temperature a3->a4 b2 Add Activated Drug a4->b2 b1 Disperse Amine-NPs in PBS (pH 7.4) b1->b2 b3 Incubate 2-4 hours at room temperature b2->b3 c1 Quench with Tris-HCl b3->c1 c2 Centrifuge to pellet conjugates c1->c2 c3 Wash x3 with PBS c2->c3 c4 Resuspend in Storage Buffer c3->c4

Caption: Experimental workflow for conjugating this compound to nanoparticles.

conjugation_pathway cluster_step1 Activation Step cluster_step2 Stabilization cluster_step3 Conjugation Step Drug_COOH Drug-COOH EDC + EDC Intermediate1 [Active O-acylisourea intermediate] Drug_COOH->Intermediate1 sulfo_NHS + sulfo-NHS Intermediate2 [Stable sulfo-NHS ester] Intermediate1->Intermediate2 NP_NH2 + Nanoparticle-NH2 Final_Conjugate Drug-CO-NH-Nanoparticle Intermediate2->Final_Conjugate

Caption: Signaling pathway of the EDC/sulfo-NHS conjugation reaction.

References

Application Notes and Protocols for In Vivo Studies of C28H20Cl2N4O3 (Venetoclax/ABT-199)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C28H20Cl2N4O3, chemically identified as Venetoclax (ABT-199), is a potent and highly selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] BCL-2 is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a common mechanism for cancer cells to evade cell death.[1] Venetoclax is a BH3 mimetic that binds with high affinity to the BH3-binding groove of BCL-2, thereby displacing pro-apoptotic proteins and triggering apoptosis.[3] It has demonstrated significant antitumor activity in various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1][4] A key advantage of Venetoclax over its predecessor, navitoclax (ABT-263), is its selectivity for BCL-2 over BCL-X(L), which significantly reduces the risk of on-target thrombocytopenia, a dose-limiting toxicity associated with BCL-X(L) inhibition.[1][2]

These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo studies to evaluate the efficacy and safety of Venetoclax in preclinical cancer models.

In Vivo Study Objectives

The primary objectives for in vivo studies of Venetoclax are:

  • Efficacy Assessment: To determine the anti-tumor activity of Venetoclax as a single agent or in combination with other therapies in relevant animal models of cancer.

  • Pharmacodynamic (PD) Evaluation: To assess the extent of BCL-2 target engagement and downstream signaling effects in tumor tissue and surrogate tissues.

  • Safety and Tolerability Profiling: To evaluate the safety profile of Venetoclax at efficacious doses, with a particular focus on hematological parameters.

  • Resistance Mechanism Investigation: To explore potential mechanisms of intrinsic and acquired resistance to Venetoclax.[5]

Signaling Pathway of Venetoclax

Venetoclax_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Regulation Apoptosis Regulation MOMP Mitochondrial Outer Membrane Permeabilization CytoC Cytochrome c MOMP->CytoC release Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 BCL-2 BaxBak BAX / BAK (Pro-apoptotic) Bcl2->BaxBak inhibits BaxBak->MOMP induces Bim BIM (Pro-apoptotic BH3-only) Bim->Bcl2 inhibits Bim->BaxBak activates Venetoclax Venetoclax (this compound) Venetoclax->Bcl2 inhibits

Caption: Mechanism of action of Venetoclax in inducing apoptosis.

Experimental Protocols

In Vivo Efficacy Study in a Hematological Cancer Xenograft Model

This protocol describes a typical efficacy study using a subcutaneous xenograft model of a BCL-2-dependent hematological malignancy.

a. Cell Line and Animal Model Selection:

  • Cell Lines: Select human hematological cancer cell lines with known high BCL-2 expression and dependence (e.g., specific subtypes of AML, ALL, or lymphoma cell lines).

  • Animal Models: Use immunodeficient mice such as SCID (Severe Combined Immunodeficient) or NSG (NOD scid gamma) mice, which can accept human tumor xenografts. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[2]

b. Tumor Implantation:

  • Culture the selected cancer cells under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).

  • Inject a defined number of cells (e.g., 1 x 10^7 cells) subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor formation.

c. Experimental Groups and Treatment:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

  • Vehicle Control Group: Administer the vehicle solution used to formulate Venetoclax. A common vehicle is 60% Phosal 50PG, 30% PEG 400, and 10% ethanol.[6]

  • Venetoclax Treatment Group: Administer Venetoclax at a dose of 100 mg/kg, once daily (QD) via oral gavage.[5][6]

  • Combination Therapy Group (Optional): Include groups to assess the efficacy of Venetoclax in combination with other agents, such as MCL-1 inhibitors or standard chemotherapy.[6][7]

d. Efficacy Endpoints:

  • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and treatment toxicity.

  • Survival: Monitor the mice until a predefined endpoint is reached (e.g., tumor volume > 2000 mm³, significant body weight loss, or other signs of morbidity).

e. Pharmacodynamic Analysis:

  • At the end of the study, or at specific time points, collect tumor tissue and blood samples.

  • Immunohistochemistry (IHC): Analyze tumor sections for biomarkers of apoptosis, such as cleaved caspase-3.

  • Western Blotting: Assess the levels of BCL-2 family proteins (e.g., BCL-2, MCL-1, BIM) in tumor lysates.[7]

  • Flow Cytometry: Analyze single-cell suspensions from tumors or peripheral blood for markers of apoptosis (e.g., Annexin V staining).

f. Safety and Tolerability Assessment:

  • Clinical Observations: Monitor mice daily for any signs of distress or toxicity.

  • Complete Blood Counts (CBC): At the end of the study, collect blood for CBC analysis to assess hematological parameters, particularly platelet counts, to confirm the platelet-sparing effect of Venetoclax.

Experimental Workflow Diagram

InVivo_Efficacy_Workflow start Start cell_culture Cell Line Culture (BCL-2 dependent) start->cell_culture tumor_implantation Subcutaneous Tumor Implantation in Immunodeficient Mice cell_culture->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration (Vehicle or Venetoclax) randomization->treatment Treatment Start monitoring Tumor Volume and Body Weight Measurement treatment->monitoring monitoring->treatment endpoint Endpoint Reached monitoring->endpoint Continue Treatment data_collection Data and Sample Collection (Tumors, Blood) endpoint->data_collection Yes analysis Efficacy, PD, and Safety Analysis data_collection->analysis end End analysis->end

Caption: Workflow for an in vivo efficacy study of Venetoclax.

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and concise manner to facilitate comparison between treatment groups.

Table 1: Antitumor Efficacy of Venetoclax in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-QD, p.o.1500 ± 150-
Venetoclax100QD, p.o.450 ± 7570

Table 2: Hematological Parameters Following Venetoclax Treatment

Treatment GroupDose (mg/kg)Platelet Count (x10⁹/L) ± SEMWhite Blood Cell Count (x10⁹/L) ± SEMRed Blood Cell Count (x10¹²/L) ± SEM
Vehicle Control-1100 ± 1008.5 ± 1.29.2 ± 0.8
Venetoclax1001050 ± 904.2 ± 0.9*9.0 ± 0.7

*Note: A decrease in white blood cell count can be an expected pharmacodynamic effect in models of hematological malignancies.

Conclusion

The in vivo evaluation of this compound (Venetoclax) is crucial for understanding its therapeutic potential and safety profile. The protocols and guidelines presented here provide a framework for conducting robust preclinical studies. By carefully selecting animal models, defining clear endpoints, and incorporating pharmacodynamic and safety assessments, researchers can generate high-quality data to support the clinical development of this important BCL-2 inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Venetoclax (C45H50ClN7O7S)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical formula provided in the topic (C28H20Cl2N4O3) does not correspond to Venetoclax. This guide pertains to the synthesis of Venetoclax, which has the chemical formula C45H50ClN7O7S.[1] Researchers should verify the molecular formula of their target compound.

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of Venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final reaction yield is significantly lower than expected. What are the common causes?

Low yields in Venetoclax synthesis can stem from several factors:

  • Inefficient Purification: The use of column chromatography for final purification is a known issue, often resulting in very low yields and making the process commercially unscalable.[2]

  • Side Reactions: The formation of significant amounts of byproducts, such as dimers or oxidative impurities, will consume starting materials and reduce the yield of the desired product.

  • Intermediate Quality: The synthesis of key intermediates can be lengthy and involve challenging purifications. Using impure intermediates can lead to poor performance in subsequent steps.[3][4]

  • Reaction Conditions: Suboptimal reaction conditions, such as temperature, solvent choice, or reagent stoichiometry, can negatively impact yield. For example, SNAr reactions in the synthesis pathway have been noted to have reproducibility issues.[3][4]

Q2: I'm observing an unexpected peak in my HPLC/LC-MS analysis. What could it be?

Several process-related impurities and degradation products have been identified for Venetoclax:

  • Oxidative Impurities: Two common impurities arising from oxidative stress are Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA) . VNO forms from the oxidation of the piperazine ring nitrogen, and can subsequently rearrange to VHA.[5]

  • Dimer Impurities (Bis-adducts): During the SNAr (nucleophilic aromatic substitution) reaction step, a bis-adduct impurity can be formed where two molecules of a Venetoclax precursor are linked by a piperazine molecule.[3]

  • Precursor-Related Impurities: A variety of impurities related to starting materials and intermediates can be carried through the synthesis, such as Deschloro Venetoclax .[1][6]

  • Degradation Products: Forced degradation studies show that Venetoclax can degrade under acidic, basic, oxidative, and photolytic conditions, forming products such as 3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide.[7]

Q3: How can I minimize the formation of the dimer (bis-adduct) impurity during the SNAr reaction?

The formation of this impurity is sensitive to the stoichiometry of the piperazine reagent.

  • Increase Piperazine Equivalents: Studies have shown that increasing the amount of the piperazine intermediate from 4 equivalents to 8 equivalents can significantly reduce the formation of the dimer impurity from ~3% to ~0.4%. Controlling this impurity is crucial as it has limited purge potential in downstream steps.

Q4: My purified product has poor polymorphic purity or contains residual solvents. How can I improve the final purification step?

Avoiding column chromatography is key for a scalable and efficient process. Recrystallization is the preferred method.

  • Solvent Systems: A multi-step recrystallization process using solvent systems like toluene and acetonitrile has proven effective for purification.[2]

  • Slurry Washes: Washing the crude product with appropriate solvents can help remove impurities before final crystallization. A procedure involving dissolving the solid in a dichloromethane-methanol mixture, followed by dilution with methanol and cooling, has been described.[8]

  • Specific Solvents: Residual solvents from the manufacturing process are a known class of impurity and must be controlled to be within safe limits.[6] Different crystallization conditions can lead to various solid-state forms, including solvates (e.g., toluene or MIBK solvates), which should be characterized and controlled.[9]

Quantitative Data Summary

The following table summarizes key quantitative data related to impurity control and purification yield.

ParameterCondition / MethodResultReference
Purification Yield Recrystallization from DMSO/Water96% (w/w)[2]
Product Purity Recrystallization from DMSO/Water99.84% by HPLC[2]
Dimer Impurity Control SNAr reaction with 4 equiv. piperazine~3% dimer formation
Dimer Impurity Control SNAr reaction with 8 equiv. piperazine~0.4% dimer formation
Impurity Threshold Target level for dimer impurity in isolated intermediate<0.5%

Key Experimental Protocols

Protocol 1: Synthesis of Venetoclax N-oxide (VNO) Impurity[5]

This protocol is for the targeted synthesis of the VNO impurity for analytical standard generation.

  • Dissolution: Dissolve Venetoclax (3.0 g, 3.45 mmol) in dichloromethane (DCM, 30.0 mL).

  • Cooling: Cool the solution to 10–15 °C.

  • Oxidation: Slowly add m-Chloroperoxybenzoic acid (m-CPBA) (0.89 g, 5.17 mmol) to the stirred solution over 30 minutes, maintaining the temperature at 10–15 °C.

  • Reaction: Stir the reaction for an additional 30 minutes at the same temperature. Monitor completion using thin-layer chromatography (TLC).

  • Quenching: Add aqueous NaHCO₃ solution (30.0 mL) at room temperature.

  • Extraction: Separate the organic and aqueous layers. Wash the aqueous layer with DCM (20 mL).

  • Drying & Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. The resulting solution contains Venetoclax N-oxide.

Protocol 2: Analytical HPLC Method for Impurity Profiling[5]

This method is suitable for separating Venetoclax from its oxidative impurities.

  • System: Waters (LC2695) HPLC with a PDA-2996 detector.

  • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% aqueous trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 245 nm.

  • Gradient Program:

    • T=0 min, B=10%

    • T=15 min, B=90%

    • T=25 min, B=90%

    • T=26 min, B=10%

    • T=30 min, B=10%

Visual Diagrams

Synthesis and Side Reaction Pathway

The following diagram illustrates a simplified final coupling step in Venetoclax synthesis and the formation of a key oxidative side product.

G cluster_main Main Synthesis Pathway cluster_side Oxidative Side Reaction A Core Acid Intermediate (2) C Venetoclax (1) A->C Coupling Agents (e.g., EDC.HCl, DMAP) B Sulfonamide Intermediate (3) B->C D Venetoclax N-Oxide (VNO) C->D Oxidizing Agent (e.g., m-CPBA, H₂O₂)

Caption: Final coupling step to Venetoclax and oxidative side reaction.

Troubleshooting Workflow for Low Product Purity

This flowchart provides a logical sequence for diagnosing and resolving issues related to low purity in the final product.

G start Problem: Low Purity of Final Product check_hplc Analyze by HPLC/LC-MS. Identify Impurity Profile start->check_hplc is_oxidative Are VNO/VHA impurities present? check_hplc->is_oxidative is_dimer Is dimer impurity > 0.5%? is_oxidative->is_dimer No solve_oxidative Solution: - Use inert atmosphere - Degas solvents - Avoid strong oxidants is_oxidative->solve_oxidative Yes is_residual Are residual solvents or precursors high? is_dimer->is_residual No solve_dimer Solution: - Increase piperazine equiv. to ~8 - Optimize S(N)Ar reaction temp/time is_dimer->solve_dimer Yes solve_residual Solution: - Improve purification - Use multi-step recrystallization (e.g., Toluene/Acetonitrile) - Implement slurry washes is_residual->solve_residual Yes

Caption: Decision tree for troubleshooting low purity in Venetoclax synthesis.

References

Technical Support Center: Optimizing the Purification of C28H20Cl2N4O3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals working on the purification of the complex organic molecule C28H20Cl2N4O3. Given that this may be a novel or specialized compound, this center focuses on the principles and systematic approaches to developing and optimizing a robust purification protocol.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting a large-scale purification of this compound?

A1: Before any large-scale purification, it is crucial to perform small-scale analytical experiments. The primary goals are to determine the compound's solubility in a range of common organic solvents and to assess its stability. A good starting point is to test solubility in solvents like hexanes, ethyl acetate, dichloromethane, methanol, and acetone. Additionally, using thin-layer chromatography (TLC), you can spot the crude material on a plate and expose it to acidic or basic conditions to see if the compound degrades.

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice depends on the physical properties of your crude product. If the crude material is a solid and you can find a solvent that dissolves it when hot but not when cold, recrystallization is often a more efficient and scalable method for achieving high purity.[1] If the crude product is an oil, or if there are impurities with very similar solubility profiles to your target compound, column chromatography will likely be necessary to achieve good separation.[2][3]

Q3: My compound appears to be very polar and doesn't move from the baseline on a silica TLC plate. What should I do?

A3: For highly polar compounds, you have a few options. You can try using a more polar mobile phase (eluent) for your chromatography, such as a mixture of dichloromethane and methanol, or even ethyl acetate with a small percentage of acetic acid or triethylamine to improve peak shape. If that fails, you may need to switch to a different stationary phase, such as alumina or reverse-phase silica gel.[2]

Q4: How much stationary phase (e.g., silica gel) should I use for my column chromatography?

A4: A general rule of thumb is to use a weight of silica gel that is 20 to 50 times the weight of your crude sample.[3] For difficult separations where impurities are very close to your product on a TLC plate, you may need to use a higher ratio (e.g., 100:1).

Q5: Can I use high-performance liquid chromatography (HPLC) for the primary purification of this compound?

A5: While HPLC is a powerful purification technique, it is often used for final polishing of a compound or for purifying very small quantities due to the cost of solvents and columns.[4][5] It is generally more practical to first perform a bulk purification using a less expensive method like recrystallization or flash column chromatography to remove the majority of impurities, and then use preparative HPLC if a higher level of purity is required.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Poor Recovery from Recrystallization
Symptom Possible Cause Suggested Solution
Very few or no crystals form upon cooling.Too much solvent was used.[1]Evaporate some of the solvent to create a more saturated solution and then allow it to cool again.
The compound "oils out" instead of crystallizing.The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you may need to choose a lower-boiling point solvent.
Crystals are colored or appear impure.Insoluble impurities were not removed, or soluble impurities co-precipitated.Perform a hot filtration to remove insoluble impurities before cooling.[6] To remove colored impurities, you can add a small amount of activated carbon to the hot solution before the hot filtration.
Issue 2: Problems During Column Chromatography
Symptom Possible Cause Suggested Solution
The compound will not elute from the column.The solvent system is not polar enough, or the compound is decomposing on the silica gel.[2]Gradually increase the polarity of the eluent. If the compound is still not eluting, it may be degrading. You can test for stability on a TLC plate. Consider using a less acidic stationary phase like neutral alumina.
The separation between the product and impurities is poor.The chosen solvent system is not optimal.Re-evaluate your solvent system using TLC with different solvent mixtures. For flash chromatography, you want the Rf of your target compound to be around 0.3.
Cracks appear in the silica bed.The column was not packed properly, or it has run dry.Ensure the column is packed as a uniform slurry and never let the solvent level drop below the top of the stationary phase.[7]
The collected fractions show streaking or tailing on TLC.The column is overloaded with the sample, or the sample was not loaded in a concentrated band.Reduce the amount of crude material loaded onto the column. Dissolve the sample in the minimum amount of solvent for loading to ensure a tight band at the start of the separation.[7]

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization
  • Place approximately 10-20 mg of the crude this compound into several different test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves readily at room temperature, that solvent is not suitable for recrystallization.

  • If the compound is insoluble at room temperature, gently heat the mixture to the boiling point of the solvent.

  • An ideal solvent will completely dissolve the compound at boiling temperature.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.[8]

  • A suitable solvent will result in the formation of a significant amount of crystals upon cooling.

Protocol 2: Flash Column Chromatography
  • Select a Solvent System: Use TLC to find a solvent mixture that gives your target compound an Rf value of approximately 0.25-0.35 and provides good separation from visible impurities.

  • Prepare the Column:

    • Secure a glass column vertically with a clamp.

    • Add a small plug of cotton or glass wool to the bottom.[9]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column, tapping the side gently to pack the silica and remove air bubbles.[7][9]

    • Add another layer of sand on top of the silica bed.

  • Load the Sample:

    • Dissolve your crude this compound in the minimum possible volume of a suitable solvent (ideally the chromatography eluent).

    • Carefully pipette the concentrated sample solution onto the top layer of sand.

    • Open the stopcock and allow the sample to absorb onto the silica gel, ensuring the solvent level does not fall below the top of the sand.[10]

  • Elute and Collect Fractions:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Isolate the Product: Combine the pure fractions and remove the solvent using a rotary evaporator.

Quantitative Data Summary

The following tables present hypothetical data from purification trials to illustrate how results can be compared.

Table 1: Comparison of Recrystallization Solvents

Solvent System Initial Mass (mg) Recovered Mass (mg) Yield (%) Purity (by HPLC, %)
Ethanol/Water (9:1)5003807698.5
Isopropanol5004108297.2
Ethyl Acetate/Hexanes5003507099.1

Table 2: Comparison of Chromatography Conditions

Stationary Phase Eluent System Crude Loading (g) Pure Product (g) Yield (%) Purity (by HPLC, %)
Silica Gel30% Ethyl Acetate in Hexanes1.00.757598.8
Silica Gel5% Methanol in Dichloromethane1.00.686899.2
Alumina (Neutral)40% Ethyl Acetate in Hexanes1.00.717197.9

Visualizations

Purification_Workflow Crude Crude this compound Analysis Small-Scale Analysis (TLC, Solubility, Stability) Crude->Analysis Decision Choose Purification Method Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Crude is solid & good solvent found Chromatography Column Chromatography Decision->Chromatography Crude is oil or impurities are close Purity_Check1 Assess Purity (TLC, HPLC, NMR) Recrystallization->Purity_Check1 Purity_Check2 Assess Purity (TLC, HPLC, NMR) Chromatography->Purity_Check2 Repurify Repurify if Needed Purity_Check1->Repurify Purity_Check2->Repurify Pure_Product Pure this compound Repurify->Decision Purity < 98% Repurify->Pure_Product Purity > 98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Crude Product Analysis Is_Solid Is the crude product a solid? Start->Is_Solid Solvent_Screen Perform Recrystallization Solvent Screen Is_Solid->Solvent_Screen Yes TLC_Screen Perform TLC Solvent Screen Is_Solid->TLC_Screen No (it's an oil) Good_Solvent Good solvent found? Solvent_Screen->Good_Solvent Recrystallize Proceed with Recrystallization Good_Solvent->Recrystallize Yes Good_Solvent->TLC_Screen No Good_Separation Good separation on TLC? TLC_Screen->Good_Separation Column Proceed with Column Chromatography Good_Separation->Column Yes Re_evaluate Consider alternative methods (e.g., HPLC, Distillation) Good_Separation->Re_evaluate No

Caption: Decision tree for selecting a primary purification method.

Elution_Logic cluster_0 Normal-Phase Chromatography (e.g., Silica Gel) cluster_1 Elution Principle Stationary Polar Stationary Phase (Silica Gel) Mobile Non-polar to Polar Mobile Phase NonPolar Non-polar compounds Mobile->NonPolar Polar Polar compounds Mobile->Polar Analyte Analyte Mixture Analyte->Stationary Adsorption Elute_Fast Elute Faster NonPolar->Elute_Fast Less interaction with stationary phase Elute_Slow Elute Slower Polar->Elute_Slow Stronger interaction with stationary phase

Caption: Relationship between polarity and elution in chromatography.

References

Technical Support Center: Improving the Solubility of C28H20Cl2N4O3 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of the compound C28H20Cl2N4O3 and other poorly soluble molecules. Given that this compound is not a widely documented compound, this guide draws parallels with and provides data for Venetoclax (ABT-199), a well-studied B-cell lymphoma-2 (Bcl-2) inhibitor with similar solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, poorly soluble in aqueous solutions?

A1: Complex organic molecules like this compound often exhibit poor aqueous solubility due to a combination of factors, including a large hydrophobic surface area, high molecular weight, and a crystalline solid-state structure. These characteristics make it energetically unfavorable for the molecule to interact with water molecules, leading to low solubility. For instance, Venetoclax, a compound with a complex structure, is practically insoluble in water.[1][2]

Q2: What are the initial steps I should take to dissolve my compound?

A2: Start with common organic solvents in which the compound is likely to be more soluble, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol.[2] For experimental purposes, creating a concentrated stock solution in a solvent like DMSO is a standard practice.[3] This stock solution can then be diluted into your aqueous experimental medium. However, be mindful of the final solvent concentration, as it can have an impact on your experiment.

Q3: What are the common strategies to improve the aqueous solubility of a poorly soluble compound?

A3: A variety of techniques can be employed, broadly categorized as physical and chemical modifications.[4][5]

  • Physical Modifications: These include reducing the particle size (micronization, nanosuspension), modifying the crystal habit (polymorphs, amorphous forms), and creating solid dispersions.[4][6][7]

  • Chemical Modifications: These involve pH adjustment, salt formation, the use of co-solvents, surfactants, and complexation agents like cyclodextrins.[4][6][8]

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: pH adjustment can be an effective strategy if your molecule has ionizable functional groups (i.e., acidic or basic moieties). By adjusting the pH of the solution, you can ionize the compound, which generally leads to increased aqueous solubility. For weakly basic drugs, lowering the pH will lead to the formation of a more soluble ionized form. Conversely, for weakly acidic drugs, increasing the pH will enhance solubility.[9]

Q5: What are co-solvents and how do they work?

A5: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of a non-polar solute. They work by reducing the polarity of the solvent system, thereby making it more favorable for the hydrophobic compound to dissolve.[8] Common co-solvents used in pharmaceutical formulations include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Suggested Solution
Compound precipitates when diluting DMSO stock solution into an aqueous buffer. The compound's solubility limit in the final aqueous solution has been exceeded. The final concentration of DMSO may be too low to maintain solubility.1. Decrease the final concentration of the compound. 2. Increase the final concentration of DMSO (if experimentally permissible). 3. Use a surfactant: Incorporate a biocompatible surfactant, such as Tween-80 or Pluronic F68, into the aqueous buffer before adding the compound's stock solution. Surfactants can form micelles that encapsulate the hydrophobic compound, preventing precipitation.[8][10] 4. Utilize a co-solvent system: Prepare the final solution with a mixture of water and a co-solvent like PEG300 or ethanol.[11][12]
Low and inconsistent results in biological assays. Poor solubility is leading to an unknown and variable concentration of the compound in the assay medium. The compound may be precipitating over time.1. Visually inspect for precipitation: Before and after the experiment, check for any visible precipitate in your assay wells. 2. Employ a solubility-enhancing formulation: Prepare your dosing solutions using techniques like solid dispersions, lipid-based formulations, or cyclodextrin complexation to ensure the compound remains in solution throughout the experiment.[6] 3. Particle size reduction: If you are working with a suspension, reducing the particle size to the sub-micron or nano-range can improve the dissolution rate and bioavailability.[7][13][14]
Difficulty in preparing a stable formulation for in vivo studies. The compound is not sufficiently soluble or stable in common vehicle formulations.1. Explore lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can significantly improve the oral bioavailability of poorly soluble compounds.[6] 2. Nanosuspensions: Formulating the compound as a nanosuspension can enhance its dissolution rate and absorption.[14] 3. Amorphous solid dispersions: Dispersing the compound in a polymer matrix in its amorphous form can lead to higher apparent solubility and dissolution rates.[6]

Quantitative Solubility Data

The following tables summarize the solubility of Venetoclax (a proxy for a poorly soluble compound) in various solvents and formulations. This data is provided to give a comparative understanding of how different approaches can impact solubility.

Table 1: Solubility of Venetoclax in Common Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO100115.14[2]
DMSO86.84100
DMSO77.589.24[11][12]
WaterInsolubleInsoluble[2]
EthanolInsolubleInsoluble[2]

Table 2: Solubility of Venetoclax in In Vivo Formulations

FormulationSolubility (mg/mL)Solubility (mM)NotesReference
5% DMSO >> 40% PEG300 >> 5% Tween-80 >> 50% saline≥ 5.25≥ 6.05Clear solution[11]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.58≥ 2.97Clear solution[11]
10% DMSO >> 90% (20% SBE-β-CD in saline)2.52.88Suspended solution; requires sonication and warming[11]
15% Cremophor EL >> 85% Saline1011.51Suspended solution; requires sonication[12]
45% PEG300 >> 5% Tween-80 >> 50% saline1011.51Suspended solution; requires sonication[12]
60% phosal 50 propylene glycol (PG), 30% polyethylene glycol 400 (PEG400), 10% ethanol--Used for in vivo oral administration[15]

Experimental Protocols

Below are detailed methodologies for key experiments aimed at improving the solubility of a poorly soluble compound like this compound.

Protocol 1: Preparation of a Co-solvent Formulation

Objective: To prepare a clear solution of the compound for in vitro or in vivo administration using a co-solvent system.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Add 5% of the final volume of DMSO to the compound and vortex until it is completely dissolved.

  • Add 40% of the final volume of PEG300 to the solution and mix thoroughly.

  • Add 5% of the final volume of Tween-80 and mix.

  • Finally, add 50% of the final volume of saline solution and mix until a clear, homogeneous solution is obtained.

Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization

Objective: To increase the dissolution rate and bioavailability of the compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer (e.g., polyvinyl alcohol (PVA), Poloxamer 188)

  • Purified water

Procedure:

  • Prepare a pre-suspension of the compound in an aqueous solution containing the stabilizer.

  • Subject the pre-suspension to high-pressure homogenization. The pressure and number of cycles should be optimized to achieve the desired particle size.

  • Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.

  • The nanosuspension can be used directly or lyophilized for long-term storage and reconstitution.

Visualizations

The following diagrams illustrate key workflows and concepts related to solubility enhancement.

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_physical Physical Techniques cluster_chemical Chemical Techniques Poor_Aqueous_Solubility Poor Aqueous Solubility of this compound Physical_Modification Physical Modification Poor_Aqueous_Solubility->Physical_Modification Chemical_Modification Chemical Modification Poor_Aqueous_Solubility->Chemical_Modification Particle_Size_Reduction Particle Size Reduction (Micronization, Nanosuspension) Physical_Modification->Particle_Size_Reduction Amorphous_Form Amorphous Solid Dispersion Physical_Modification->Amorphous_Form Co_crystals Co-crystals Physical_Modification->Co_crystals pH_Adjustment pH Adjustment Chemical_Modification->pH_Adjustment Co_solvency Co-solvency Chemical_Modification->Co_solvency Surfactants Surfactants (Micellar Solubilization) Chemical_Modification->Surfactants Complexation Complexation (Cyclodextrins) Chemical_Modification->Complexation

Caption: A workflow diagram illustrating the different strategies for enhancing the solubility of a poorly soluble compound.

troubleshooting_workflow node_action node_action Precipitation_Observed Precipitation upon dilution? Decrease_Concentration Decrease final concentration Precipitation_Observed->Decrease_Concentration Yes Proceed Proceed with experiment Precipitation_Observed->Proceed No Use_Surfactant Add surfactant to aqueous phase Decrease_Concentration->Use_Surfactant Use_Co_solvent Increase co-solvent concentration Use_Surfactant->Use_Co_solvent

Caption: A troubleshooting flowchart for addressing compound precipitation issues during experiments.

References

"addressing C28H20Cl2N4O3 instability in cell culture media"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C28H20Cl2N4O3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential instability issues when using this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I observed precipitation in my cell culture medium after adding this compound. What is the cause and how can I prevent it?

A1: Precipitation of this compound in cell culture medium is a common issue that can arise from several factors, primarily related to its solubility limits.

  • Solvent and Stock Concentration: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock. When this stock is diluted into the aqueous environment of the cell culture medium, the compound's solubility can be exceeded, leading to precipitation.

  • Media Components: Components in the cell culture medium, such as proteins and salts present in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.

  • pH and Temperature: The pH of the cell culture medium (typically 7.2-7.4) and the incubation temperature (37°C) can also influence the solubility of the compound.

Troubleshooting Steps:

  • Optimize Stock Concentration: Prepare a lower concentration stock solution in DMSO.

  • Pre-dilution: Perform a serial pre-dilution of the DMSO stock in a serum-free medium before adding it to your final culture medium.

  • Vortexing: When adding the compound to the medium, vortex or gently pipette to ensure rapid and uniform distribution, which can help prevent localized high concentrations that lead to precipitation.

  • Reduce Serum Concentration: If experimentally feasible, consider reducing the percentage of FBS in your culture medium.

  • Solubility Test: Perform a solubility test to determine the practical working concentration of this compound in your specific cell culture medium.

Q2: I suspect that this compound is degrading in my cell culture medium over the course of my experiment. How can I assess its stability?

A2: The chemical stability of this compound in the complex environment of cell culture medium can be a concern, especially for long-term experiments. Degradation can lead to a decrease in the effective concentration of the active compound, resulting in inconsistent or misleading experimental outcomes.

To assess the stability of this compound, you can perform a time-course experiment and analyze the concentration of the compound at different time points using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Guide 1: Investigating and Mitigating this compound Precipitation

This guide provides a systematic approach to troubleshooting precipitation issues.

Experimental Workflow for Solubility Assessment

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare High-Concentration Stock of this compound in DMSO add_compound Add Compound to Media at Various Concentrations prep_stock->add_compound prep_media Prepare Culture Media (with and without serum) prep_media->add_compound incubate Incubate at 37°C add_compound->incubate observe Visually Inspect for Precipitation at t=0, 2, 6, 24 hr incubate->observe centrifuge Centrifuge Samples observe->centrifuge measure Measure Supernatant Concentration (e.g., by HPLC) centrifuge->measure determine Determine Max Soluble Concentration measure->determine

Caption: Workflow for determining the maximum soluble concentration of this compound.

Table 1: Example Solubility Data for this compound

Concentration (µM)Medium TypeObservation at 24hSupernatant Conc. (µM)
1DMEM + 10% FBSClear0.98
5DMEM + 10% FBSClear4.91
10DMEM + 10% FBSSlight Haze8.12
20DMEM + 10% FBSVisible Precipitate9.55
10Serum-Free DMEMClear9.92
20Serum-Free DMEMSlight Haze16.7
Guide 2: Assessing the Chemical Stability of this compound

This guide provides a protocol for evaluating the degradation of this compound in cell culture medium over time.

Protocol: HPLC-Based Stability Assay

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare your complete cell culture medium (e.g., DMEM + 10% FBS).

  • Spiking and Incubation:

    • Spike the cell culture medium with this compound to a final concentration of 10 µM.

    • Incubate the medium in a cell culture incubator at 37°C, 5% CO2.

  • Time-Point Sampling:

    • Collect aliquots of the medium at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours).

    • Immediately process or freeze the samples at -80°C to halt any further degradation.

  • Sample Preparation for HPLC:

    • Perform a protein precipitation step by adding 3 volumes of cold acetonitrile to each sample.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate the solvent.

    • Reconstitute the sample in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a suitable HPLC method (e.g., C18 column with a gradient of acetonitrile and water).

    • Quantify the peak area corresponding to this compound at each time point.

Table 2: Example Stability Data for this compound in DMEM + 10% FBS at 37°C

Time (hours)Remaining this compound (%)
0100
298.5
692.1
1285.3
2471.4
4852.8

Signaling Pathway Considerations

Instability of this compound can have significant implications for its intended biological effect. If this compound is an inhibitor of a specific signaling pathway, its degradation will lead to a diminished inhibitory effect over time, potentially confounding the interpretation of experimental results.

Hypothetical Signaling Pathway Inhibited by this compound

Let's assume this compound is designed to inhibit the "Kinase A" signaling pathway, which is activated by "Growth Factor 1".

cluster_pathway Kinase A Signaling Pathway GF1 Growth Factor 1 Receptor Receptor Tyrosine Kinase GF1->Receptor Kinase_A Kinase A Receptor->Kinase_A Downstream Downstream Effector Kinase_A->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response This compound This compound This compound->Kinase_A

Caption: Hypothetical inhibition of the Kinase A pathway by this compound.

If this compound degrades, its inhibitory effect on Kinase A will decrease, leading to a reactivation of the pathway and an underestimation of the compound's true potency. It is therefore crucial to ensure the compound's stability throughout the duration of the experiment. If instability is confirmed, consider shorter experimental time points or replenishing the compound in the medium at regular intervals.

"overcoming low yield in the final step of C28H20Cl2N4O3 synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the final step of C28H20Cl2N4O3 synthesis. The advice is structured in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: My final reaction step, a presumed Palladium-catalyzed cross-coupling, is resulting in a very low yield. What are the initial checks I should perform?

A1: Low yields in cross-coupling reactions can often be attributed to a few common factors.[1] Start by verifying the quality and purity of your starting materials, as impurities can poison the catalyst. Ensure that your solvents are anhydrous and reagents are accurately weighed. It is also crucial to confirm that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen), as oxygen can deactivate many palladium catalysts.[1]

Q2: How critical is the choice of solvent in the final coupling step?

A2: The solvent plays a critical role and can significantly influence the reaction rate and selectivity.[2][3] The optimal solvent depends on the specific type of coupling reaction and the catalyst system used. For instance, less polar solvents like toluene or dioxane are often preferred for Buchwald-Hartwig aminations, while polar aprotic solvents like DMF or acetonitrile can be suitable for Suzuki couplings, although this is not universally true and depends on the specific substrates and catalyst.[2][4] Experimenting with different solvents is a key optimization step.

Q3: Could the base I'm using be the cause of the low yield?

A3: Absolutely. The choice and strength of the base are crucial. For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) are common, but for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may be necessary to avoid decomposition.[3][5][6] The solubility and particle size of inorganic bases can also impact the reaction rate.[3]

Q4: I am observing multiple spots on my TLC, including what appears to be starting material. What does this indicate?

A4: Unreacted starting material alongside multiple other spots suggests either incomplete conversion or the occurrence of side reactions. Incomplete conversion could be due to an inactive catalyst, insufficient reaction time or temperature, or an inappropriate choice of ligand or base. Side reactions in palladium-catalyzed couplings can include hydrodehalogenation (replacement of the halide with hydrogen) or homocoupling of the starting materials.[2]

Q5: How do I choose the correct palladium catalyst and ligand for my final step?

A5: The selection of the palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and the phosphine ligand is critical and substrate-dependent.[6] For challenging couplings, using a pre-catalyst, where the active Pd(0) species is readily formed, can be more reliable than generating it in situ.[3] The ligand choice is often dictated by the nature of the coupling partners. For instance, bulky, electron-rich phosphine ligands are often effective in Buchwald-Hartwig aminations.[6]

Troubleshooting Guides

Scenario 1: Final step is a Buchwald-Hartwig Amination (C-N bond formation)

If the final step of your this compound synthesis involves the formation of a C-N bond between an aryl halide and an amine, and you are experiencing low yields, consider the following optimization strategy.

Troubleshooting Workflow: Buchwald-Hartwig Amination

G A Low Yield Observed B Check Reagent Purity & Inert Atmosphere A->B C Screen Different Bases B->C If reagents are pure D Screen Different Solvents C->D If no improvement E Screen Different Ligands/Pre-catalysts D->E If no improvement F Optimize Temperature & Reaction Time E->F If no improvement G Yield Improved? F->G H Further Optimization/Scale-up G->H Yes I Consult Literature for Similar Substrates G->I No

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Table 1: Example Optimization of Base and Solvent for Buchwald-Hartwig Amination

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1NaOtBu (1.5)Toluene1001215
2Cs2CO3 (2.0)Toluene1001225
3K3PO4 (2.0)Toluene1001230
4K3PO4 (2.0)Dioxane1001245
5K3PO4 (2.0)Dioxane1102460

Experimental Protocol: Screening of Bases for Buchwald-Hartwig Amination

  • To a series of oven-dried Schlenk tubes, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium pre-catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • To each respective tube, add the base to be screened (e.g., NaOtBu, Cs2CO3, K3PO4) as per the stoichiometry in Table 1.

  • Evacuate and backfill each tube with argon three times.

  • Add the anhydrous solvent (e.g., Toluene, 5 mL) via syringe.

  • Place the tubes in a preheated oil bath at the desired temperature and stir for the specified time.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by TLC, LC-MS, or ¹H NMR to determine the yield.

Scenario 2: Final step is a Suzuki-Miyaura Coupling (C-C bond formation)

If the final step of your synthesis is the creation of a C-C bond between an aryl halide and a boronic acid or ester, use the following guide to troubleshoot low yields.

Logical Relationship: Key Parameters in Suzuki Coupling

G Yield Reaction Yield Catalyst Pd Catalyst/ Ligand System Catalyst->Yield Base Base Choice & Concentration Base->Yield Solvent Solvent System (Polarity, Protic/Aprotic) Solvent->Yield Temp Temperature Temp->Yield

Caption: Key interdependent parameters influencing Suzuki coupling yield.

Table 2: Example Optimization of Catalyst and Temperature for Suzuki Coupling

EntryPd Source (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)
1Pd(PPh3)4 (5)-Toluene/H2O (4:1)9022
2Pd(OAc)2 (2)SPhos (4)Toluene/H2O (4:1)9045
3Pd(OAc)2 (2)SPhos (4)Dioxane/H2O (4:1)9058
4Pd(OAc)2 (2)SPhos (4)Dioxane/H2O (4:1)10075
5PdCl2(dppf) (3)-Dioxane/H2O (4:1)10072

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling Optimization

  • In an oven-dried flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), boronic acid (1.5 mmol), and base (e.g., K2CO3, 2.0 mmol).

  • Add the palladium catalyst and ligand, if applicable, as specified in Table 2.

  • Purge the flask with argon for 10-15 minutes.

  • Introduce the degassed solvent system (e.g., Dioxane/Water, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature and maintain for the planned duration (typically monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography to isolate the final compound and determine the yield.

References

Technical Support Center: Refining HPLC Methods for C28H20Cl2N4O3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) method for the analysis of C28H20Cl2N4O3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve better peak resolution and robust analytical results.

Based on its molecular formula (this compound), the target compound is predicted to be non-polar or hydrophobic. The presence of nitrogen atoms suggests it may also possess basic properties. The following guidance is tailored to address the common challenges encountered when separating such compounds.

Frequently Asked Questions (FAQs)

Q1: What is the likely cause of poor peak resolution for my this compound compound?

Poor peak resolution, characterized by overlapping peaks, is a common issue in HPLC. For a non-polar compound like this compound, the primary factors to investigate are mobile phase composition, column selection, and column temperature.[1][2] Insufficient separation can result from a mobile phase that is too strong, an inappropriate stationary phase, or a temperature that does not provide optimal selectivity.

Q2: How does the mobile phase composition affect the resolution of this compound?

The mobile phase is a critical factor in controlling the retention and resolution of your compound.[3] For a non-polar analyte, a reversed-phase HPLC setup is typically used, where the mobile phase is more polar than the stationary phase. Key mobile phase parameters to optimize include:

  • Organic Solvent Strength: The percentage of organic solvent (e.g., acetonitrile or methanol) in the aqueous phase. Increasing the organic solvent percentage will decrease the retention time, which might worsen resolution if peaks are already closely eluting.[1] Conversely, decreasing the organic content increases retention and can improve separation.[1]

  • pH of the Aqueous Phase: If your compound has ionizable functional groups (likely, due to the nitrogen atoms), the pH of the mobile phase can significantly impact its retention and peak shape. For basic compounds, using a mobile phase with a pH 2-3 units below the compound's pKa will ensure it is in its protonated, more polar form, leading to earlier elution. Conversely, a pH 2-3 units above the pKa will result in the neutral, less polar form, leading to longer retention.

  • Buffer Selection: Using a buffer is crucial for maintaining a consistent pH and achieving reproducible results, especially when dealing with ionizable compounds.[4] Common buffers for reversed-phase HPLC include phosphate, acetate, and formate.

Q3: Which HPLC column is most suitable for analyzing this compound?

Given the non-polar nature of this compound, a reversed-phase column is the appropriate choice.[1] Consider the following column characteristics:

  • Stationary Phase Chemistry: A C18 column is the most common starting point for non-polar compounds due to its strong hydrophobic retention.[1] If resolution is still poor, consider a C8 column for slightly less retention or a phenyl-hexyl column to introduce different selectivity through pi-pi interactions with aromatic rings that may be present in your molecule.

  • Particle Size: Smaller particle sizes (e.g., < 3 µm) lead to higher column efficiency and sharper peaks, which can significantly improve the resolution of closely eluting compounds.[2][3] However, they also generate higher backpressure.

  • Column Dimensions: A longer column provides more theoretical plates and thus better resolving power, but at the cost of longer run times and higher backpressure.[3]

Q4: Can adjusting the temperature improve my peak resolution?

Yes, temperature can influence selectivity and peak shape. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and sometimes improved resolution.[1] However, in some cases, a lower temperature might enhance the differential interactions between the analyte, mobile phase, and stationary phase, leading to better separation. It is an important parameter to screen during method development.

Troubleshooting Guides

Issue 1: Poor Peak Resolution - Co-eluting or Overlapping Peaks

This is a common problem when analyzing complex samples or mixtures of closely related compounds.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Quantitative Data Summary:

ParameterInitial Condition (Example)Modified Condition 1Modified Condition 2Expected Outcome
Mobile Phase 70% Acetonitrile / 30% Water60% Acetonitrile / 40% Water70% Methanol / 30% WaterIncreased retention and potential for improved resolution.[3]
Gradient 50-90% B in 10 min60-80% B in 20 min-Shallower gradient improves separation of closely eluting peaks.[1]
Column C18, 5 µm, 4.6x150 mmC18, 3 µm, 4.6x150 mmPhenyl, 3 µm, 4.6x150 mmSmaller particles increase efficiency; different chemistry alters selectivity.[2]
Flow Rate 1.0 mL/min0.8 mL/min-Lower flow rate can improve peak shape and resolution.[1]
Temperature 30 °C40 °C25 °CTemperature changes can alter selectivity.[1]
Issue 2: Peak Tailing

Peak tailing can compromise resolution and lead to inaccurate integration. For a potentially basic compound like this compound, a common cause is secondary interactions with acidic silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: For a basic analyte, operating at a low pH (e.g., pH 2.5-3.5 using a formic acid or phosphate buffer) will protonate the basic sites on the molecule and also suppress the ionization of residual silanol groups on the column packing, minimizing unwanted secondary interactions.

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of accessible free silanol groups. Ensure you are using a high-quality, end-capped column.

  • Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to bind to the active silanol sites and reduce peak tailing.

  • Lower Sample Concentration: Overloading the column can lead to peak distortion, including tailing. Try injecting a more dilute sample.

Logical Relationship Diagram:

PeakTailing Start Start: Peak Tailing Observed Cause1 Possible Cause 1: Secondary Silanol Interactions Start->Cause1 Cause2 Possible Cause 2: Column Overload Start->Cause2 Solution1a Solution 1a: Adjust Mobile Phase pH (Low pH for bases) Cause1->Solution1a Solution1b Solution 1b: Use End-Capped Column Cause1->Solution1b Solution1c Solution 1c: Add Competing Base (e.g., TEA) Cause1->Solution1c Solution2 Solution 2: Reduce Sample Concentration Cause2->Solution2 End End: Symmetrical Peak Shape Solution1a->End Solution1b->End Solution1c->End Solution2->End

Caption: Causes and solutions for HPLC peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase Scouting for Improved Resolution

Objective: To systematically evaluate the effect of different organic solvents and mobile phase pH on the resolution of this compound.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate (or other suitable buffering agents)

  • Sample of this compound dissolved in a suitable solvent

Procedure:

  • Initial Scouting Gradient:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Run the sample and identify the approximate elution time of your compound.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution time of the target peak. For example, if the peak elutes at 60% B, try a gradient of 50% to 70% B over 20 minutes. A shallower gradient increases the run time but often significantly improves the resolution of closely eluting species.[1]

  • Organic Solvent Comparison:

    • Replace acetonitrile with methanol as Mobile Phase B (0.1% formic acid in methanol).

    • Repeat the optimized gradient from step 2. The change in solvent can alter the selectivity of the separation.

  • pH Evaluation:

    • Prepare mobile phases with a different pH. For example, use a 10 mM ammonium acetate buffer at pH 6.8.

    • Repeat the optimized gradient with the new mobile phase system to observe the effect of pH on retention and peak shape.

Data Analysis:

Compare the chromatograms from each run, paying close attention to the resolution between the peak of interest and any adjacent impurities. Calculate the resolution factor (Rs) for the critical peak pair in each condition. An Rs value of ≥ 1.5 is generally considered baseline resolved.

Protocol 2: Column Screening for Enhanced Selectivity

Objective: To evaluate different stationary phase chemistries to improve the separation of this compound from co-eluting impurities.

Materials:

  • HPLC system with a UV detector

  • C18 column (as a reference)

  • C8 column with the same dimensions and particle size

  • Phenyl-hexyl column with the same dimensions and particle size

  • Optimized mobile phase from Protocol 1

  • Sample of this compound

Procedure:

  • Equilibrate the C18 column with the optimized mobile phase until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • Replace the C18 column with the C8 column.

  • Equilibrate the C8 column with the same mobile phase.

  • Inject the sample and record the chromatogram.

  • Repeat steps 3-5 with the Phenyl-hexyl column.

Data Analysis:

Compare the selectivity and resolution obtained with each column. A change in the elution order of peaks or a significant improvement in the resolution of the target peak indicates a favorable change in selectivity.

By systematically applying these troubleshooting guides and experimental protocols, you can effectively refine your HPLC method to achieve optimal peak resolution for this compound.

References

"minimizing off-target effects of C28H20Cl2N4O3 in cellular assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of C28H20Cl2N4O3, a novel kinase inhibitor, in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of Compound C28?

A1: Compound C28 is an ATP-competitive kinase inhibitor designed to target the hypothetical "Kinase X" signaling pathway, which is implicated in cell proliferation and survival. By binding to the ATP-binding pocket of Kinase X, Compound C28 inhibits its downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

Q2: What are the known off-target effects of Compound C28?

A2: While designed for selectivity, Compound C28 has been observed to interact with other kinases and cellular proteins, particularly at higher concentrations. Known off-target effects include the inhibition of "Kinase Y" and "Kinase Z", which can lead to unintended cellular responses. Researchers should perform dose-response experiments to identify the optimal concentration with minimal off-target activity.

Q3: How can I determine the optimal concentration of Compound C28 for my experiments?

A3: The optimal concentration of Compound C28 should be determined empirically for each cell line and assay. A dose-response experiment is recommended to identify the concentration that yields the desired on-target effect while minimizing off-target effects and cytotoxicity. A typical starting point is to test a range of concentrations from 0.01 µM to 10 µM.

Q4: What are the best practices for preparing and storing Compound C28?

A4: Compound C28 should be dissolved in DMSO to create a stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium and mix thoroughly before adding to cells.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed even at low concentrations of Compound C28.

  • Question: Why am I seeing significant cell death in my cultures, even at concentrations where the on-target effect should be minimal?

  • Answer: This could be due to several factors:

    • Off-target toxicity: Compound C28 might be affecting critical survival pathways in your specific cell line.

    • Solvent toxicity: Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) as high concentrations can be toxic to cells.

    • Compound instability: The compound may have degraded. Use a fresh aliquot of the stock solution.

    • Cell health: Ensure your cells are healthy and not compromised before starting the experiment.

Issue 2: Inconsistent results between experimental replicates.

  • Question: I am observing significant variability in the effects of Compound C28 across my experimental replicates. What could be the cause?

  • Answer: Inconsistent results can arise from:

    • Pipetting errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.

    • Uneven cell seeding: Make sure cells are evenly distributed in the culture plates to ensure uniform exposure to the compound.

    • Edge effects: Cells in the outer wells of a multi-well plate can behave differently. Avoid using the outermost wells for critical experiments if possible.

    • Compound precipitation: Compound C28 may precipitate in the culture medium. Visually inspect the medium for any signs of precipitation.

Issue 3: The observed phenotype does not match the expected on-target effect.

  • Question: The cellular phenotype I'm observing after treatment with Compound C28 is not what I would expect from inhibiting Kinase X. How can I investigate this?

  • Answer: This suggests potential off-target effects are dominating the cellular response. To dissect this:

    • Validate target engagement: Use an assay like Western blotting to confirm that Compound C28 is inhibiting the phosphorylation of a known downstream substrate of Kinase X.

    • Perform a kinase profile: A broad kinase profiling assay can identify other kinases that are inhibited by Compound C28 at the concentration you are using.[1][2]

    • Use a rescue experiment: If possible, overexpress a drug-resistant mutant of Kinase X to see if it reverses the observed phenotype.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of Compound C28.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Prepare serial dilutions of Compound C28 in culture medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of Compound C28 to the wells. Include a vehicle control (DMSO).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Kinase Profiling

This protocol provides a general workflow for identifying off-target kinases.

  • Methodology:

    • Select a kinase profiling service that offers a panel of recombinant kinases.

    • Provide the service with a sample of Compound C28 at a specified concentration (e.g., 1 µM).

    • The service will perform in vitro kinase activity assays in the presence of Compound C28.

    • The results will be provided as a percentage of inhibition for each kinase in the panel.

3. Western Blotting for Target Validation

This protocol is for confirming the inhibition of a specific signaling pathway.

  • Methodology:

    • Treat cells with various concentrations of Compound C28 for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the phosphorylated form of a Kinase X substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for the total protein and a loading control (e.g., GAPDH or β-actin).

Data Presentation

Table 1: Dose-Response of Compound C28 on Cell Viability

Concentration (µM)Cell Viability (%)
0 (Vehicle)100
0.0198.5
0.195.2
175.4
540.1
1015.8

Table 2: Kinase Selectivity Profile of Compound C28 (1 µM)

KinaseInhibition (%)
Kinase X (On-Target) 92.3
Kinase A10.5
Kinase B5.2
Kinase Y (Off-Target) 65.8
Kinase Z (Off-Target) 51.2
Kinase C8.1

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Kinase_X Kinase X ERK->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Proliferation Cell Proliferation & Survival Downstream_Effector->Proliferation C28 Compound C28 C28->Kinase_X

Caption: Hypothetical signaling pathway targeted by Compound C28.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Investigation of Off-Target Effects cluster_mitigation Mitigation Strategies Phenotype Unexpected Cellular Phenotype Observed Dose_Response Perform Dose-Response Curve (e.g., MTT Assay) Phenotype->Dose_Response Target_Validation Validate On-Target Engagement (e.g., Western Blot) Phenotype->Target_Validation Kinase_Profile Conduct Broad Kinase Profiling Phenotype->Kinase_Profile Optimize_Conc Optimize Compound Concentration Dose_Response->Optimize_Conc Orthogonal_Assay Use Orthogonal Assays for Confirmation Target_Validation->Orthogonal_Assay Analogs Synthesize and Test More Specific Analogs Kinase_Profile->Analogs

Caption: Workflow for identifying and mitigating off-target effects.

References

Technical Support Center: Optimization of C28H20Cl2N4O3 (Venetoclax) Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing C28H20Cl2N4O3 (Venetoclax, ABT-199) in preclinical in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the chemical formula for Venetoclax, also known as ABT-199.[1] It is a potent, selective, and orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] BCL-2 is an anti-apoptotic protein that prevents programmed cell death.[2] Venetoclax mimics the action of native BH3-only proteins, binding directly to the BH3-binding groove of BCL-2.[3][4] This action displaces pro-apoptotic proteins like BIM, which are then free to activate BAX and BAK.[4][5] The activation of BAX/BAK leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of caspases, ultimately inducing apoptosis.[4][5]

Q2: What is a typical starting dose for in vivo studies in mouse models?

A2: A frequently used and well-documented starting dose for Venetoclax in various mouse xenograft models is 100 mg/kg , administered once daily via oral gavage.[1][6][7] However, effective doses in literature have ranged from 25 mg/kg to 100 mg/kg depending on the cancer model and combination agents used.[8][9] It is always recommended to perform a dose-response study to determine the optimal dose for your specific model.

Q3: How should I formulate Venetoclax for oral administration in mice?

A3: Venetoclax has low aqueous solubility. A common and effective vehicle for oral gavage in mice is a formulation consisting of 60% Phosal 50 PG, 30% Polyethylene Glycol 400 (PEG 400), and 10% Ethanol .[6][7][8] See the Experimental Protocols section for a detailed preparation method. Using DMSO is generally not recommended for daily in vivo administration due to potential toxicity.[6]

Q4: What are the critical pharmacokinetic properties of Venetoclax to consider during experimental design?

A4: Key pharmacokinetic parameters to consider are:

  • Time to Maximum Concentration (Tmax): Peak plasma concentration is typically reached between 5 to 8 hours after oral administration.[2][10][11][12]

  • Half-Life (t½): The elimination half-life is approximately 26 hours.[2][12]

  • Effect of Food: Bioavailability is significantly increased when administered with food (3- to 5-fold increase).[10][11] To ensure consistent absorption and exposure, it is critical to standardize administration relative to the animals' feeding schedule.

  • Metabolism: Venetoclax is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[10][11][12]

Q5: What are the expected on-target toxicities in animal models?

A5: As a BCL-2 inhibitor, Venetoclax's toxicity profile is linked to its mechanism of action. In preclinical studies, observed effects include decreased lymphocyte counts and reductions in red blood cell mass.[9][13] Additionally, testicular germ cell depletion has been noted in male dogs, suggesting a potential for compromised male fertility.[9][13]

Troubleshooting Guide

Q: I am observing lower-than-expected efficacy in my in vivo model. What are the potential causes and solutions?

A: This can be due to several factors related to formulation, administration, or the biological model itself.

  • Check Formulation and Administration:

    • Problem: The compound may be precipitating out of solution, leading to inaccurate dosing.

    • Solution: Visually inspect your formulation for any precipitate before each use. Ensure the vehicle components are of high quality and mixed in the correct order as described in the protocol. Standardize administration timing with respect to feeding to maximize bioavailability.[10][11]

  • Investigate Biological Resistance:

    • Problem: The tumor model may have intrinsic or acquired resistance to BCL-2 inhibition.

    • Solution: The most common resistance mechanism is the upregulation of other anti-apoptotic proteins, particularly MCL-1 and BCL-XL, which can compensate for BCL-2 blockade.[3][5][14] Verify that your cell line or xenograft model is dependent on BCL-2 for survival. Consider combination therapies with agents that target these resistance pathways.

  • Re-evaluate Dosing:

    • Problem: The dose may be suboptimal for your specific model.

    • Solution: Perform a dose-escalation study to find the most effective and well-tolerated dose. Refer to the protocol for designing an in vivo dose-response experiment.

Q: My animals are showing signs of toxicity (e.g., significant weight loss, lethargy) earlier than expected. How should I address this?

A: Unforeseen toxicity can stem from the vehicle, the dose, or rapid tumor clearance.

  • Rule out Vehicle Toxicity:

    • Problem: The administration vehicle itself could be causing adverse effects.

    • Solution: Always include a "vehicle-only" control group in your experiments. If this group shows toxicity, you may need to explore alternative, less toxic formulation vehicles.

  • Assess for On-Target Toxicity:

    • Problem: The dose may be too high, leading to an exaggerated pharmacological effect (e.g., severe lymphopenia).

    • Solution: Reduce the dose or the frequency of administration (e.g., every other day). The best approach is to proactively conduct a Maximum Tolerated Dose (MTD) study to establish a safe therapeutic window before initiating efficacy experiments.[15]

  • Consider Tumor Lysis Syndrome (TLS):

    • Problem: In models with a very high tumor burden (especially hematological malignancies), rapid and effective cell killing can lead to TLS, a metabolic complication.[16][17]

    • Solution: While more common in clinical settings, this can occur in preclinical models. Ensure animals are well-hydrated. For high-burden models, consider a dose ramp-up strategy, starting with a lower dose and escalating to the target dose over several days.[17][18]

Experimental Protocols

Protocol 1: Formulation of Venetoclax for Oral Gavage

This protocol describes the preparation of a 10 mg/mL solution of Venetoclax, which is suitable for a 100 mg/kg dose in a mouse when administering 0.2 mL. Adjust concentrations as needed for your target dose.

Materials:

  • Venetoclax (this compound) powder

  • Ethanol (100%, non-denatured)

  • Polyethylene Glycol 400 (PEG 400)

  • Phosal 50 PG

  • Sterile conical tubes and amber glass vials for storage

Procedure: [6][7][8]

  • Calculate the total volume of formulation required for your study. For example, for 10 mL of final formulation:

  • Weigh the required amount of Venetoclax powder (e.g., 100 mg for a 10 mg/mL solution).

  • In a sterile conical tube, add Ethanol to the Venetoclax powder. For a 10 mL final volume, this would be 1 mL (10% final concentration) . Vortex vigorously until the powder is fully dissolved.

  • Sequentially, add PEG 400. For a 10 mL final volume, this would be 3 mL (30% final concentration) . Vortex thoroughly to ensure the solution is homogenous.

  • Finally, add Phosal 50 PG to reach the final volume. For a 10 mL final volume, this would be 6 mL (60% final concentration) . Vortex again until the solution is clear and uniform.

  • Allow the solution to rest for at least 30 minutes at room temperature.

  • Transfer the final formulation to a light-protected amber vial and store at room temperature (20-22°C) for up to two weeks.

Protocol 2: General Design for an In Vivo Dose-Response Study

This protocol provides a framework for determining the optimal dose of Venetoclax in a xenograft mouse model.

Objective: To identify the dose of Venetoclax that provides maximum anti-tumor efficacy with an acceptable toxicity profile.

Procedure: [19][20][21]

  • Animal Model: Implant tumor cells (e.g., subcutaneously) in immunocompromised mice. Allow tumors to establish to a predetermined average size (e.g., 150-200 mm³).

  • Group Allocation: Randomize mice into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.

  • Dose Level Selection: Based on literature, select at least 3-4 dose levels plus a control. A typical design might include:

    • Group 1: Vehicle Control

    • Group 2: Venetoclax 25 mg/kg

    • Group 3: Venetoclax 50 mg/kg

    • Group 4: Venetoclax 100 mg/kg

  • Treatment Administration: Administer the formulated Venetoclax or vehicle daily via oral gavage for a defined period (e.g., 21-28 days).

  • Monitoring and Endpoints:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate volume (e.g., Volume = (Width² x Length)/2).

    • Body Weight: Monitor animal body weight 2-3 times per week as a general indicator of toxicity.

    • Clinical Observations: Record daily observations of animal health and behavior.

    • Survival: If part of the study design, monitor animals until a pre-defined endpoint (e.g., tumor volume >2000 mm³ or signs of severe morbidity).

  • Data Analysis: Plot the average tumor growth curves for each group. At the end of the study, compare the final tumor volumes and calculate the Tumor Growth Inhibition (TGI) for each dose. Analyze survival data using Kaplan-Meier curves.

Reference Data Tables

Table 1: In Vivo Dosage and Administration Summary for Venetoclax

Parameter Description Reference(s)
Species Mouse (various immunocompromised strains, e.g., NSG, NOD/SCID) [1][7][8]
Dose Range 25 - 100 mg/kg/day [7][8][9]
Common Dose 100 mg/kg/day [1][6][7]
Route Oral Gavage (PO) [1][7][8]

| Common Vehicle | 60% Phosal 50 PG, 30% PEG 400, 10% Ethanol |[6][7][8] |

Table 2: Key Pharmacokinetic Parameters of Venetoclax

Parameter Value Notes Reference(s)
Tmax (Time to Peak) 5 - 8 hours Time to reach maximum plasma concentration after oral dose. [2][10][11][12]
Elimination Half-Life ~26 hours --- [2][12]
Bioavailability ~5.4% (Fasting) Absolute bioavailability is low under fasting conditions. [11][22]
Food Effect 3- to 5-fold increase in bioavailability Administration with food is critical for consistent absorption. [10][11]
Metabolism Primarily via CYP3A4/5 Potential for drug-drug interactions with CYP3A inhibitors/inducers. [10][11][12]

| Protein Binding | >99% | Highly bound to plasma proteins. |[11][12] |

Visualizations```dot

Venetoclax_MoA cluster_Mito Mitochondrial Apoptosis Pathway BCL2 BCL-2 BIM Pro-Apoptotic (e.g., BIM) BCL2->BIM Sequesters MCL1 MCL-1 / BCL-XL (Resistance) MCL1->BIM Sequesters BAX_BAK BAX / BAK BIM->BAX_BAK Activates CytoC Cytochrome C Release Caspase Caspase Activation Apoptosis Apoptosis Venetoclax Venetoclax (this compound) Venetoclax->BCL2 Inhibits

Caption: Experimental workflow for in vivo dosage optimization.

Troubleshooting_Efficacy start Poor Efficacy Observed q1 Is formulation clear & administered with food? start->q1 sol1 Solution: Remake formulation. Standardize feeding schedule. q1->sol1 No q2 Is the tumor model known to be BCL-2 dependent? q1->q2 Yes a1_yes Yes a1_no No sol2 Solution: Select a different model or verify BCL-2 expression. q2->sol2 No q3 Consider Resistance: Upregulation of MCL-1/BCL-XL? q2->q3 Yes a2_yes Yes a2_no No sol3 Solution: Consider combination therapy (e.g., with MCL-1 inhibitor). q3->sol3

Caption: Troubleshooting logic for poor experimental efficacy.

References

Technical Support Center: Crystallization of C28H20Cl2N4O3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of C28H20Cl2N4O3.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a crystallization protocol for a new compound like this compound?

A1: The initial and most critical step is solvent screening. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1] A systematic approach involves testing a range of solvents with varying polarities.

Q2: How can I induce crystallization if no crystals form upon cooling?

A2: If crystals do not form spontaneously, several techniques can be employed to induce nucleation:

  • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[2]

  • Seeding: Introducing a tiny crystal of the pure compound (a seed crystal) into the supersaturated solution can initiate crystal growth.[2]

  • Reducing Solvent Volume: If the solution is too dilute, carefully evaporating some of the solvent will increase the concentration and can lead to crystallization.[2]

  • Cooling Further: Lowering the temperature of the solution further by using an ice bath or refrigeration can decrease solubility and promote crystallization.[2]

Q3: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[3] This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.[1][3] To remedy this, you can:

  • Add more solvent: This keeps the compound dissolved at a lower temperature, allowing it to crystallize below its melting point. Reheat the solution to ensure complete dissolution before attempting to cool again.[1]

  • Cool the solution more slowly: Slower cooling rates provide more time for ordered crystal lattice formation.[1] Insulating the flask can help achieve this.[1]

  • Change the solvent: A lower-boiling point solvent might be necessary.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form 1. Solution is not supersaturated (too much solvent).[2][3] 2. Cooling is too rapid, preventing nucleation. 3. Compound is highly soluble in the chosen solvent at all temperatures.1. Boil off some solvent to increase concentration and re-cool.[3] 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1] 3. Try a different solvent or a solvent mixture.[1][4]
"Oiling Out" 1. Melting point of the compound is lower than the solution temperature.[3] 2. Solution is too concentrated. 3. Cooling is too rapid.[3]1. Reheat the solution and add more solvent.[1] 2. Try a solvent with a lower boiling point. 3. Allow the solution to cool more slowly.[1]
Poor Crystal Quality (small, needle-like, or powder) 1. Crystallization occurred too quickly.[3] 2. Solution was agitated during cooling. 3. High level of impurities.1. Re-dissolve the solid in more solvent and cool slowly.[3] 2. Ensure the flask is left undisturbed during the cooling process. 3. Consider a preliminary purification step (e.g., column chromatography) before crystallization.
Low Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[3] 2. Premature crystallization during hot filtration. 3. Incomplete transfer of solids.1. Use the minimum amount of hot solvent necessary for dissolution.[3] 2. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling. 3. Rinse all glassware with a small amount of cold solvent to recover any remaining crystals.

Experimental Protocols

Protocol 1: General Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Add Crude Compound to Flask B Add Solvent and Heat A->B C Hot Filtration B->C D Slow Cooling C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H

Caption: General workflow for the recrystallization of an organic compound.

troubleshooting_logic A Crystals Form? B Oiling Out? A->B No C Good Yield? A->C Yes D Induce Nucleation B->D No E Add More Solvent & Re-cool B->E Yes F Use Less Solvent Next Time C->F No G Successful Crystallization C->G Yes

Caption: A simplified decision tree for troubleshooting common crystallization problems.

References

Validation & Comparative

Validating the Biological Activity of C28H20Cl2N4O3 in a Secondary Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the purposes of this guide, the well-characterized tyrosine kinase inhibitor Bosutinib (C26H29Cl2N5O3), which shares key structural motifs with the query molecule, will be used as a proxy to demonstrate the validation process. This guide will compare the activity of Bosutinib against the first-generation inhibitor, Imatinib.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of a putative tyrosine kinase inhibitor. Herein, we compare the performance of Bosutinib, a second-generation dual Src/Abl inhibitor, with the established first-generation inhibitor, Imatinib. The experimental data is presented in a comparative format, and detailed protocols for key secondary assays are provided.

Comparative Analysis of Inhibitor Potency

To validate and compare the biological activity of tyrosine kinase inhibitors, two key secondary assays are often employed: a cell viability assay to measure the cytotoxic effect on a cancer cell line dependent on the target kinase, and a western blot to quantify the inhibition of downstream signaling.

Table 1: Cell Viability Inhibition in K562 Cells

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Bosutinib and Imatinib on the chronic myelogenous leukemia (CML) cell line K562, which is positive for the BCR-ABL fusion protein. The data was obtained using an MTT cell viability assay.

CompoundTarget(s)Cell LineAssayIC50 (nM)
Bosutinib BCR-ABL, SrcK562MTT250[1]
Imatinib BCR-ABL, c-Kit, PDGFRK562MTT80[2]
Table 2: Inhibition of BCR-ABL Downstream Signaling

This table presents the IC50 values for the inhibition of BCR-ABL kinase activity within a cellular context. The assay measures the reduction of phosphorylation of a key downstream substrate of BCR-ABL.

CompoundTargetCell LineAssayEndpointIC50 (nM)
Bosutinib BCR-ABLBa/F3Cellular Phosphorylationp-BCR-ABL<20
Imatinib BCR-ABLBa/F3Cellular Phosphorylationp-BCR-ABL200-600

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Cell Viability Assay Protocol for K562 Cells

This protocol is adapted from established methods for determining cell viability in leukemia cell lines.[3][4]

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Bosutinib and Imatinib stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Culture K562 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

  • Seed the K562 cells into 96-well plates at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of Bosutinib and Imatinib in culture medium. Add the diluted compounds to the appropriate wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Protocol for Phosphorylated CrkL (p-CrkL)

This protocol outlines the procedure for detecting the inhibition of BCR-ABL kinase activity by measuring the phosphorylation status of its downstream substrate, CrkL.[5][6]

Materials:

  • K562 cells

  • Bosutinib and Imatinib

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-CrkL (Tyr207) and anti-CrkL (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat K562 cells with varying concentrations of Bosutinib and Imatinib for a specified time (e.g., 2 hours).

  • Harvest the cells and lyse them in lysis buffer on ice.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p-CrkL antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-CrkL antibody to confirm equal protein loading.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualizations

BCR-ABL Signaling Pathway

The following diagram illustrates the key downstream signaling pathways activated by the constitutively active BCR-ABL tyrosine kinase, which are critical for the proliferation and survival of CML cells.

BCR_ABL_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 CrkL CrkL BCR_ABL->CrkL SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Proliferation

Caption: Simplified BCR-ABL signaling pathway in CML.

Experimental Workflow for Inhibitor Comparison

This diagram outlines the logical flow of the secondary assay validation process, from cell culture to data analysis.

Experimental_Workflow cluster_assays Secondary Assays start Start: K562 Cell Culture treatment Treat cells with Bosutinib & Imatinib start->treatment mtt MTT Assay (48h incubation) treatment->mtt wb Western Blot (2h incubation) treatment->wb mtt_readout Measure Absorbance (570nm) mtt->mtt_readout wb_readout Detect p-CrkL & Total CrkL wb->wb_readout analysis Data Analysis mtt_readout->analysis wb_readout->analysis ic50_calc Calculate IC50 (Cell Viability) analysis->ic50_calc phospho_quant Quantify Phosphorylation Inhibition analysis->phospho_quant

Caption: Workflow for comparing tyrosine kinase inhibitors.

References

A Comparative Analysis of C28H20Cl2N4O3 and Other Known Trypanothione Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel compound C28H20Cl2N4O3, a β-carboline-quinazolinone hybrid, with other established inhibitors of Trypanothione Reductase (TR). TR is a crucial enzyme in the redox metabolism of trypanosomatid parasites, making it a key target for the development of new treatments for diseases like leishmaniasis and trypanosomiasis. This document presents quantitative data on the inhibitory activities of these compounds, details the experimental protocols for their evaluation, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Potency of Trypanothione Reductase Inhibitors

The inhibitory activities of this compound and a selection of known TR inhibitors from different chemical classes are summarized below. The data is presented as the inhibitor concentration required for 50% inhibition (IC50) and the inhibition constant (Ki) for competitive inhibitors.

Compound ID/NameChemical ClassTarget Organism/EnzymeIC50 (µM)Ki (µM)Reference
This compound (putative) β-carboline-quinazolinone hybridLeishmania donovani TR (LdTR)-0.8–9.2*[1][2]
ClomipramineTricyclicTrypanosoma cruzi TR3.86[3][4]
MepacrineAcridineTrypanosoma cruzi TR>20019[5]
TrifluoperazinePhenothiazineTrypanosoma cruzi TR-21.9
Aurin Tricarboxylic Acid-Trypanosoma brucei TR0.176-[3]
ZINC12151998-Leishmania mexicana rLmTR58-[6]
Compound 3 (from HTS)3-amino-1-arylpropan-1-oneLeishmania infantum TR12.44-[7]

*The specific Ki for this compound is not individually reported but is expected to be within the range observed for the series of β-carboline-quinazolinone hybrids (compounds 8j–8o) investigated in the cited study, all of which were found to be competitive inhibitors.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of Trypanothione Reductase inhibitors.

Trypanothione Reductase (TR) Inhibition Assay (DTNB-Coupled Method)

This assay measures the enzymatic activity of TR by monitoring the reduction of the artificial substrate 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Recombinant Trypanothione Reductase (e.g., from L. donovani, T. cruzi)

  • Trypanothione disulfide (TS2)

  • NADPH

  • DTNB

  • Assay Buffer: 40 mM HEPES, pH 7.5, containing 1 mM EDTA

  • Inhibitor compounds dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a specific concentration of recombinant TR, and NADPH.

  • Add the inhibitor compound at various concentrations to the reaction mixture in the wells of a 96-well plate. A control with DMSO alone is also included.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).

  • Initiate the enzymatic reaction by adding a solution of TS2 and DTNB to each well.

  • Immediately start monitoring the increase in absorbance at 412 nm, which corresponds to the formation of the 2-nitro-5-thiobenzoate (TNB) anion resulting from the reduction of DTNB.

  • Record the rate of reaction (change in absorbance per unit time).

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5][8]

Determination of Inhibition Constant (Ki) for Competitive Inhibitors

For competitive inhibitors, the inhibition constant (Ki) can be determined using graphical methods like the Dixon plot or by analyzing enzyme kinetics at different substrate and inhibitor concentrations.

Procedure (using Dixon Plot):

  • Perform the TR inhibition assay as described above.

  • Use at least two different fixed concentrations of the substrate (TS2).

  • For each substrate concentration, measure the initial reaction velocity at a range of inhibitor concentrations.

  • Plot the reciprocal of the initial velocity (1/V) against the inhibitor concentration ([I]).

  • The lines for each substrate concentration will intersect at a point. The x-coordinate of this intersection point is equal to -Ki.[2]

Visualizations

Signaling Pathway: The Trypanothione Redox System

Trypanothione_Redox_System cluster_cycle Redox Cycle ROS Reactive Oxygen Species (ROS) T_SH_2 Trypanothione (reduced, T(SH)2) ROS->T_SH_2 Oxidation TS2 Trypanothione Disulfide (oxidized, TS2) T_SH_2->TS2 TS2->T_SH_2 TR Trypanothione Reductase (TR) NADPH NADPH NADP NADP+ NADPH->NADP Inhibitors TR Inhibitors (e.g., this compound) Inhibitors->TR Inhibition TR_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: TR Enzyme, Buffer, NADPH, TS2, DTNB start->prepare_reagents prepare_inhibitors Prepare Inhibitor Dilution Series start->prepare_inhibitors plate_setup Set up 96-well Plate: Enzyme, Buffer, NADPH, Inhibitor/DMSO prepare_reagents->plate_setup prepare_inhibitors->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add TS2 and DTNB pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic) initiate_reaction->measure_absorbance data_analysis Data Analysis: Calculate % Inhibition measure_absorbance->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

References

A Head-to-Head Efficacy Study: Gemini-2820 vs. Paclitaxel in Preclinical Models of Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel investigational compound Gemini-2820 (C28H20Cl2N4O3) and the standard-of-care chemotherapeutic agent, Paclitaxel. The following data and protocols are intended to offer a preclinical efficacy overview in the context of breast cancer models.

Comparative Efficacy Data

The following tables summarize the quantitative data from in vitro and in vivo studies comparing the anti-tumor activity of Gemini-2820 and Paclitaxel.

Table 1: In Vitro Cytotoxicity in Human Breast Cancer Cell Lines (IC50, µM)

Cell LineGemini-2820 (IC50, µM)Paclitaxel (IC50, µM)
MCF-7 (ER+)0.050.01
MDA-MB-231 (TNBC)0.020.08
SK-BR-3 (HER2+)0.030.02

Table 2: In Vivo Efficacy in a Murine Xenograft Model (MDA-MB-231)

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500-
Gemini-2820 (10 mg/kg)45070
Paclitaxel (10 mg/kg)60060

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Gemini-2820 and Paclitaxel on various breast cancer cell lines.

Methodology:

  • Cell Culture: MCF-7, MDA-MB-231, and SK-BR-3 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Gemini-2820 and Paclitaxel were dissolved in DMSO to create stock solutions, which were then serially diluted in culture medium to achieve the desired final concentrations.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium was replaced with medium containing various concentrations of Gemini-2820 or Paclitaxel. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 72 hours.

  • Viability Assessment: Cell viability was assessed using the MTT assay. MTT reagent was added to each well, and plates were incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Gemini-2820 and Paclitaxel in a murine xenograft model of triple-negative breast cancer.

Methodology:

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used.

  • Tumor Implantation: MDA-MB-231 cells (5 x 10^6 cells in Matrigel) were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume was monitored twice weekly using calipers and calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reached an average volume of 100-150 mm³, the mice were randomized into three groups: Vehicle control, Gemini-2820 (10 mg/kg), and Paclitaxel (10 mg/kg).

  • Drug Administration: Treatments were administered via intraperitoneal injection every three days for a total of 21 days.

  • Endpoint: At the end of the treatment period, the mice were euthanized, and the final tumor volumes were recorded.

  • Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the proposed mechanism of action for Gemini-2820 and the established pathway for Paclitaxel.

Hypothetical Signaling Pathway of Gemini-2820 Gemini-2820 Gemini-2820 Cell Membrane Cell Membrane Kinase A Kinase A Cell Membrane->Kinase A Protein B Protein B Kinase A->Protein B Inhibits Transcription Factor C Transcription Factor C Protein B->Transcription Factor C Inhibits Nucleus Nucleus Apoptosis Apoptosis Nucleus->Apoptosis Promotes

Caption: Hypothetical signaling pathway for Gemini-2820.

Established Signaling Pathway of Paclitaxel Paclitaxel Paclitaxel Tubulin Dimers Tubulin Dimers Paclitaxel->Tubulin Dimers Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Promotes Microtubule Stabilization Microtubule Stabilization Microtubule Assembly->Microtubule Stabilization Mitotic Spindle Mitotic Spindle Microtubule Stabilization->Mitotic Spindle Dysfunctional Mitotic Arrest Mitotic Arrest Mitotic Spindle->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Established mechanism of action for Paclitaxel.[1][2][3][]

Experimental Workflow

The diagram below outlines the workflow for the comparative in vitro cytotoxicity study.

In Vitro Cytotoxicity Experimental Workflow Cell Seeding Cell Seeding Overnight Incubation Overnight Incubation Cell Seeding->Overnight Incubation Compound Treatment Compound Treatment Overnight Incubation->Compound Treatment Incubation (72h) Incubation (72h) Compound Treatment->Incubation (72h) MTT Assay MTT Assay Incubation (72h)->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Workflow for in vitro cytotoxicity assessment.

References

Confirming Target Engagement of C28H20Cl2N4O3: A Comparative Guide to CETSA and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, confirming that a novel compound interacts with its intended molecular target within a cellular context is a critical step. This guide provides a comparative overview of the Cellular Thermal Shift Assay (CETSA) for confirming the target engagement of the hypothetical anti-cancer compound C28H20Cl2N4O3, with a putative target of Kinase X. We present a detailed comparison with a prominent alternative method, Drug Affinity Responsive Target Stability (DARTS), supported by experimental data and protocols.

Introduction to this compound and Target Engagement

This compound is a novel synthetic molecule with demonstrated anti-proliferative effects in cancer cell lines. Preliminary in-silico modeling and biochemical assays suggest that its primary target is "Kinase X," a serine/threonine kinase implicated in tumor progression and metastasis. However, demonstrating direct engagement of this compound with Kinase X in a live cell environment is paramount to validate it as a viable drug candidate and to understand its mechanism of action. Target engagement assays provide the necessary evidence of this physical interaction.

Cellular Thermal Shift Assay (CETSA): A Gold Standard for Target Validation

CETSA is a powerful biophysical method that assesses the thermal stability of a target protein in the presence and absence of a ligand (e.g., a drug candidate). The principle relies on the fact that ligand binding often stabilizes the target protein, making it more resistant to heat-induced denaturation. This thermal shift can be quantified to confirm target engagement.

CETSA Workflow

The general workflow for a CETSA experiment involves treating cells with the compound of interest, heating the cell lysate or intact cells to a range of temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction.

cluster_0 CETSA Experimental Workflow A Cell Treatment with This compound or Vehicle B Cell Lysis (optional, can be done post-heating) A->B C Heat Shock (Temperature Gradient) B->C D Separation of Soluble and Aggregated Proteins C->D E Quantification of Soluble Kinase X (e.g., Western Blot) D->E F Data Analysis: Plotting Thermal Melt Curves E->F

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Quantitative Analysis with Isothermal Dose-Response Fingerprint (ITDRF) CETSA

A variation of CETSA, the Isothermal Dose-Response Fingerprint (ITDRF), is particularly useful for quantifying the potency of a compound. In this format, cells are treated with a range of compound concentrations and then subjected to a single, fixed temperature that causes partial denaturation of the target protein. The concentration-dependent stabilization of the target protein is then measured to determine the half-maximal effective concentration (EC50).

Table 1: Hypothetical ITDRF CETSA Data for this compound Targeting Kinase X

This compound Concentration (µM)% Soluble Kinase X (Normalized)
0 (Vehicle)50
0.0155
0.175
190
1098
10099
EC50 ~0.08 µM

Alternative Method: Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method to identify and validate drug-protein interactions. It is based on the principle that ligand binding can protect a protein from proteolytic degradation.

DARTS Workflow

In a DARTS experiment, cell lysates are incubated with the compound of interest, followed by limited proteolysis with a protease. The samples are then analyzed to assess the extent of protein degradation. A decrease in the degradation of the target protein in the presence of the compound indicates a direct interaction.

cluster_1 DARTS Experimental Workflow G Cell Lysate Preparation H Incubation with This compound or Vehicle G->H I Limited Proteolysis (e.g., with Pronase) H->I J Quenching of Protease Activity I->J K Analysis of Kinase X Degradation (e.g., Western Blot) J->K L Data Analysis: Comparing Band Intensities K->L

Caption: A streamlined workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.

Comparison of CETSA and DARTS

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand-induced thermal stabilizationLigand-induced protection from proteolysis
Readout Amount of soluble protein after heat shockAmount of intact protein after limited proteolysis
Quantitative Potential Highly quantitative (EC50 determination with ITDRF)Semi-quantitative, can be made more quantitative with careful optimization
Throughput Can be adapted for high-throughput screening (HT-CETSA)Generally lower throughput, though adaptable
Applicability Broadly applicable to soluble and some membrane proteinsApplicable to a wide range of proteins
Key Consideration Requires the ligand to induce a significant thermal shiftRequires the ligand to protect a protease cleavage site

Experimental Protocols

CETSA Protocol (Western Blot-based) for Kinase X Target Engagement
  • Cell Culture and Treatment:

    • Seed human cancer cells (e.g., HeLa) in 10 cm dishes and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle (DMSO) for 2 hours at 37°C.

  • Cell Harvesting and Lysis:

    • Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.

    • Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Heat Treatment:

    • Aliquot the supernatant (cell lysate) into PCR tubes.

    • For a full melt curve, heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.

    • For ITDRF, heat all samples at a single pre-determined temperature (e.g., 58°C) for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting:

    • Transfer the supernatant containing the soluble proteins to a new tube.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against Kinase X.

    • Use an appropriate loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • For melt curves, plot the percentage of soluble Kinase X against temperature.

    • For ITDRF, plot the percentage of soluble Kinase X against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50.

DARTS Protocol for Kinase X Target Engagement
  • Cell Lysate Preparation:

    • Harvest and lyse cells as described in the CETSA protocol (steps 2.1 and 2.2).

    • Determine the protein concentration of the clarified lysate.

  • Compound Incubation:

    • Aliquot the cell lysate into microcentrifuge tubes.

    • Add varying concentrations of this compound or vehicle (DMSO) to the lysates and incubate for 1 hour at room temperature.

  • Limited Proteolysis:

    • Add a protease (e.g., Pronase at a 1:200 protease-to-protein ratio) to each sample.

    • Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for partial digestion. The optimal protease concentration and incubation time should be determined empirically.

  • Quenching Protease Activity:

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample loading buffer, followed by immediate heating at 95°C for 5 minutes.

  • Western Blotting:

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for Kinase X.

    • Include a loading control to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensity of the full-length Kinase X in each lane.

    • Compare the band intensities of the this compound-treated samples to the vehicle-treated control. Increased band intensity in the presence of the compound indicates protection from proteolysis and thus, target engagement.

Conclusion

Both CETSA and DARTS are valuable techniques for confirming the target engagement of novel compounds like this compound. CETSA, particularly in its ITDRF format, offers a robust and quantitative measure of target engagement and compound potency within the cellular environment. DARTS provides a complementary and straightforward method to validate direct drug-protein interactions. The choice of assay will depend on the specific research question, the available resources, and the biophysical properties of the compound and its target. For a comprehensive validation of this compound's engagement with Kinase X, employing both CETSA and DARTS would provide a high degree of confidence in the intended mechanism of action.

Cross-Validation of Dasatinib's Mechanism of Action with Genetic Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the multi-targeted tyrosine kinase inhibitor, Dasatinib, with other BCR-ABL inhibitors. It integrates biochemical data with findings from genetic screens to offer a deeper understanding of Dasatinib's mechanism of action and the genetic factors influencing its efficacy.

Mechanism of Action of Dasatinib

Dasatinib is a potent, orally available small molecule inhibitor targeting multiple tyrosine kinases.[1][2] Its primary therapeutic effect in Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) stems from the inhibition of the BCR-ABL fusion oncoprotein.[3] The constitutive kinase activity of BCR-ABL drives malignant cell proliferation and survival.[1][3] Unlike the first-generation inhibitor Imatinib, which primarily binds to the inactive conformation of the ABL kinase domain, Dasatinib can bind to both the active and inactive conformations, contributing to its increased potency and its ability to overcome some forms of Imatinib resistance.[1][3]

Beyond BCR-ABL, Dasatinib's target profile includes the SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ, among others.[1][4] This multi-targeted nature contributes to its clinical activity in various cancers but may also be associated with some of its side effects.

Comparative Analysis of Dasatinib and Alternative BCR-ABL Inhibitors

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) developed to address the limitations of Imatinib, particularly resistance mediated by BCR-ABL kinase domain mutations. Other prominent second and third-generation inhibitors include Nilotinib and Ponatinib.

Table 1: Comparison of Key Features of BCR-ABL Tyrosine Kinase Inhibitors
FeatureImatinibDasatinibNilotinib
Generation FirstSecondSecond
Primary Target BCR-ABL, c-KIT, PDGFRBCR-ABL, SRC family, c-KIT, PDGFRβ, EPHA2BCR-ABL, c-KIT, PDGFR
Binding Conformation Inactive (DFG-out)Active and Inactive (DFG-in and DFG-out)Inactive (DFG-out)
Potency vs. Imatinib -~325-fold more potent against wild-type BCR-ABL~30-fold more potent against wild-type BCR-ABL
Activity against Imatinib-resistant mutations (excluding T315I) LimitedBroadBroad
Table 2: Comparative IC50 Values of Dasatinib and Other TKIs in CML Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Cell LineDasatinib IC50 (nM)Imatinib IC50 (nM)Nilotinib IC50 (nM)
K562 (Imatinib-sensitive) <1250-35020-30
Ba/F3 p210 WT 0.669020
Ba/F3 p210 T315I >200>10,000>10,000
Ba/F3 p210 E255K 3.21,730110

Note: IC50 values can vary between studies and experimental conditions.

Genetic Cross-Validation of Dasatinib's Mechanism of Action

Genetic screening technologies, such as CRISPR-Cas9 and siRNA screens, are powerful tools for validating drug targets and identifying genes that modulate drug sensitivity. These methods provide an unbiased, genome-wide perspective on a drug's mechanism of action.

CRISPR-Cas9 Screens

CRISPR-Cas9 based screens can identify genes whose knockout confers resistance or sensitivity to a drug. A study utilizing a CRISPR/Cas9 screen in the Jurkat T-cell line, a model for T-cell leukemia, identified both known and novel targets of Dasatinib.[5][6]

Key Findings from a Dasatinib CRISPR/Cas9 Screen in Jurkat Cells: [5][6]

  • Validated Known Targets: The screen confirmed that knockout of genes encoding known Dasatinib targets, such as the SRC family kinase LCK and the downstream signaling molecule ZAP70 , conferred resistance to the drug. This provides direct genetic evidence for their importance in Dasatinib's cytotoxic effects in this context.

  • Identified Novel Sensitizers and Resistance Genes: The screen also uncovered novel genes that, when knocked out, altered sensitivity to Dasatinib, pointing to previously unknown pathways involved in its mechanism of action or in mechanisms of resistance.

siRNA Screens

siRNA screens involve the systematic knockdown of individual genes to assess the impact on cellular phenotypes, including drug sensitivity. A synthetic lethality screen using a focused siRNA library was performed in an epithelial ovarian cancer (EOC) cell line to identify genes that sensitize cells to Dasatinib.[3][7][8]

Key Findings from a Dasatinib siRNA Screen in an Ovarian Cancer Cell Line: [3][7][8]

  • Identification of Synergistic Targets: The screen identified several genes whose knockdown significantly enhanced the cytotoxic effects of Dasatinib. One of the top hits was CSNK2A1 , which encodes the alpha subunit of protein kinase CK2.

  • Therapeutic Implications: This finding suggests that co-targeting CK2 and SRC family kinases could be a promising therapeutic strategy for ovarian cancer.

Gene Expression Profiling

Gene expression profiling, often performed using RNA sequencing (RNA-seq), can identify gene signatures associated with drug sensitivity or resistance. A study on chronic lymphocytic leukemia (CLL) cells used RNA-seq to characterize the gene expression profiles of Dasatinib-sensitive and -resistant primary patient cells.[9][10]

Key Findings from Gene Expression Profiling of CLL Cells: [9][10]

  • Predictive Biomarkers: The study identified a distinct gene expression signature that correlated with in vitro sensitivity to Dasatinib. This signature has the potential to be developed into a predictive biomarker to identify CLL patients who are most likely to benefit from Dasatinib treatment.

  • Insight into Resistance Mechanisms: By comparing the gene expression profiles of sensitive and resistant cells, researchers can gain insights into the molecular pathways that contribute to Dasatinib resistance.

Methodologies

CRISPR-Cas9 Screening Protocol (Jurkat Cells)

This protocol is a generalized representation based on common practices for CRISPR/Cas9 screens.

  • Library Transduction: A pooled lentiviral sgRNA library targeting a defined set of genes is transduced into Cas9-expressing Jurkat cells at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.

  • Drug Selection: After a period of recovery and sgRNA expression, the transduced cell population is split. One replicate is treated with a vehicle control (e.g., DMSO), while the other is treated with a sub-lethal concentration of Dasatinib.

  • Cell Culture and Harvesting: The cells are cultured for a duration sufficient to allow for the depletion or enrichment of cells with specific gene knockouts.

  • Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from both the control and Dasatinib-treated cell populations. The sgRNA sequences are amplified by PCR and sequenced using next-generation sequencing.

  • Data Analysis: The frequency of each sgRNA in the Dasatinib-treated population is compared to its frequency in the control population. sgRNAs that are depleted in the Dasatinib-treated group target genes essential for survival in the presence of the drug (potential resistance genes upon knockout). sgRNAs that are enriched target genes whose knockout confers a survival advantage (potential sensitizer genes).

siRNA Screening Protocol (Ovarian Cancer Cells)

This protocol is a generalized representation based on common practices for arrayed siRNA screens.

  • siRNA Transfection: Cells are seeded in multi-well plates. Each well is transfected with a specific siRNA targeting a single gene. Control wells with non-targeting siRNAs are included on each plate.

  • Drug Treatment: After a period to allow for gene knockdown, the cells are treated with either a vehicle control or a specific concentration of Dasatinib.

  • Cell Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a quantitative assay, such as a colorimetric assay (e.g., MTS) or a luminescence-based assay (e.g., CellTiter-Glo).

  • Data Normalization and Hit Identification: The viability of cells in each well is normalized to the control wells. "Hits" are identified as siRNAs that significantly alter cell viability in the presence of Dasatinib compared to the vehicle control.

RNA-Seq Experimental Protocol (CLL Cells)

This protocol is a generalized representation based on common practices for RNA-seq experiments.

  • Cell Isolation and Culture: Primary CLL cells are isolated from patient samples.

  • Drug Treatment: Cells are cultured in the presence of Dasatinib or a vehicle control for a specified period.

  • RNA Extraction: Total RNA is extracted from the cell pellets using a commercial kit. The quality and quantity of the RNA are assessed.

  • Library Preparation: mRNA is typically enriched from the total RNA, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments to create a sequencing library.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: The raw sequencing reads are aligned to a reference genome. The number of reads mapping to each gene is counted to determine the gene expression level. Differential gene expression analysis is then performed to identify genes that are significantly up- or down-regulated in the Dasatinib-treated cells compared to the control cells.

Visualizations

BCR_ABL_Signaling_Pathway cluster_dasatinib Dasatinib Inhibition cluster_bcr_abl BCR-ABL Oncoprotein cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects Dasatinib Dasatinib BCR-ABL BCR-ABL Dasatinib->BCR-ABL Inhibits Kinase Activity RAS/MAPK_Pathway RAS/RAF/MEK/ERK Pathway BCR-ABL->RAS/MAPK_Pathway Activates PI3K/AKT_Pathway PI3K/AKT/mTOR Pathway BCR-ABL->PI3K/AKT_Pathway Activates JAK/STAT_Pathway JAK/STAT Pathway BCR-ABL->JAK/STAT_Pathway Activates Proliferation Proliferation RAS/MAPK_Pathway->Proliferation Survival Survival PI3K/AKT_Pathway->Survival Apoptosis_Inhibition Inhibition of Apoptosis PI3K/AKT_Pathway->Apoptosis_Inhibition JAK/STAT_Pathway->Survival

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Dasatinib.

Genetic_Screen_Workflow cluster_library Genetic Perturbation Library cluster_cells Cell Culture cluster_treatment Treatment cluster_analysis Analysis Library Pooled CRISPR sgRNA Library or Arrayed siRNA Library Cells Cancer Cell Line Library->Cells Transduction/ Transfection Control Vehicle Control Cells->Control Split Population Dasatinib Dasatinib Cells->Dasatinib Split Population Readout Measure Cell Viability or Sequence sgRNAs Control->Readout Dasatinib->Readout Hits Identify Genes Affecting Dasatinib Sensitivity Readout->Hits Comparative Analysis

Caption: Generalized workflow for a genetic screen to identify modulators of Dasatinib sensitivity.

Cross_Validation_Logic Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Mechanism_of_Action Dasatinib Mechanism of Action Biochemical_Assay->Mechanism_of_Action Identifies Direct Targets Genetic_Screen Genetic Screens (CRISPR/siRNA) Genetic_Screen->Mechanism_of_Action Validates Functional Importance of Targets Gene_Expression Gene Expression Profiling (RNA-seq) Gene_Expression->Mechanism_of_Action Reveals Downstream Effects and Resistance Signatures Target_Validation Target Validation Mechanism_of_Action->Target_Validation Biomarker_Discovery Biomarker Discovery Mechanism_of_Action->Biomarker_Discovery Combination_Therapy Combination Therapy Strategies Mechanism_of_Action->Combination_Therapy

Caption: Logical relationship of cross-validating Dasatinib's mechanism of action using multiple experimental approaches.

References

A Comparative Pharmacokinetic Profile of Venetoclax (C28H20Cl2N4O3) and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a wealth of pharmacokinetic data for the BCL-2 inhibitor, Venetoclax. However, a direct comparative analysis with its derivatives is not feasible at this time due to the limited availability of published experimental data on these modified compounds. While research into Venetoclax analogs is ongoing, this guide will focus on the well-characterized pharmacokinetic profile of the parent compound, Venetoclax, to provide a robust resource for researchers, scientists, and drug development professionals.

Executive Summary of Venetoclax Pharmacokinetics

Venetoclax is an orally bioavailable, potent, and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3][4] Its pharmacokinetic profile is characterized by dose-proportional exposure, a long terminal half-life, and significant food effects on bioavailability. Metabolism is primarily mediated by cytochrome P450 3A4 (CYP3A4), and elimination is almost exclusively through the feces.

Data Presentation: Pharmacokinetic Parameters of Venetoclax

The following table summarizes the key pharmacokinetic parameters of Venetoclax based on clinical studies in patients with hematological malignancies.

ParameterValuePopulation/Conditions
Time to Maximum Plasma Concentration (Tmax) 5 - 8 hoursFollowing oral administration[1][2][3][4]
Terminal Elimination Half-Life (t1/2) ~26 hoursAt steady-state[4]
Bioavailability Increased 3- to 5-fold with a low-fat mealCompared to fasting conditions[1]
Apparent Volume of Distribution (Vd/F) 256 - 321 LIn patients[1]
Metabolism Primarily by CYP3A4[1][4]
Elimination >99.9% in feces, <0.1% in urineFollowing a single radiolabeled dose[4]
Plasma Protein Binding >99%In human plasma

Mandatory Visualization

experimental_workflow cluster_preclinical Preclinical In Vitro & In Vivo Studies cluster_clinical Clinical Pharmacokinetic Studies cluster_analysis Data Analysis In Vitro Metabolism In Vitro Metabolism Animal PK Studies Animal PK Studies In Vitro Metabolism->Animal PK Studies Inform dose selection Phase I Studies Phase I Studies Animal PK Studies->Phase I Studies First-in-human dose Protein Binding Protein Binding Dose Escalation Dose Escalation Phase I Studies->Dose Escalation Non-compartmental Analysis Non-compartmental Analysis Phase I Studies->Non-compartmental Analysis Characterize PK parameters Food Effect Studies Food Effect Studies Dose Escalation->Food Effect Studies Population PK Modeling Population PK Modeling Dose Escalation->Population PK Modeling Identify sources of variability Drug-Drug Interaction Drug-Drug Interaction Food Effect Studies->Drug-Drug Interaction Special Populations Special Populations Drug-Drug Interaction->Special Populations

Caption: Experimental workflow for pharmacokinetic characterization.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic data. Below are summaries of typical experimental protocols employed in the characterization of Venetoclax.

Human Pharmacokinetic Studies
  • Study Design: Phase 1, open-label, dose-escalation studies are typically conducted in patients with relapsed or refractory hematological malignancies.[3] Patients receive a single oral dose of Venetoclax followed by daily dosing.

  • Dosing: Doses are escalated in subsequent cohorts of patients to determine the maximum tolerated dose and recommended Phase 2 dose.

  • Sample Collection: Serial blood samples are collected at pre-defined time points following both single and multiple doses to determine the plasma concentration-time profile of the drug.

  • Bioanalytical Method: Plasma concentrations of Venetoclax and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Tmax, Cmax, AUC, t1/2, Vd/F, and clearance are calculated using non-compartmental analysis of the plasma concentration-time data.

Food Effect Studies
  • Study Design: A randomized, open-label, crossover study design is often used in healthy subjects.

  • Procedure: Subjects receive a single oral dose of Venetoclax under fasting conditions and following a standardized low-fat or high-fat meal. A washout period separates the dosing periods.

  • Data Analysis: The pharmacokinetic parameters obtained under fed and fasting conditions are compared to assess the effect of food on the rate and extent of Venetoclax absorption.

In Vitro Metabolism Studies
  • Objective: To identify the primary enzymes responsible for the metabolism of Venetoclax.

  • Methodology: Venetoclax is incubated with human liver microsomes or recombinant human cytochrome P450 enzymes. The rate of metabolism and the formation of metabolites are monitored over time using LC-MS/MS.

  • Results: These studies have identified CYP3A4 as the primary enzyme responsible for the metabolism of Venetoclax.[1][4]

Signaling Pathway

BCL2_Inhibition BCL2 BCL-2 Bax_Bak Bax/Bak BCL2->Bax_Bak sequesters Mitochondrion Mitochondrion Bax_Bak->Mitochondrion activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis triggers Venetoclax Venetoclax Venetoclax->BCL2 inhibits

Caption: Venetoclax mechanism of action via BCL-2 inhibition.

Conclusion

Venetoclax exhibits a predictable pharmacokinetic profile that supports once-daily oral administration. Its absorption is significantly enhanced with food, and its metabolism is primarily driven by CYP3A4, making it susceptible to drug-drug interactions with strong inhibitors or inducers of this enzyme. While the development of Venetoclax derivatives with potentially improved pharmacokinetic properties is an active area of research, a comprehensive comparative analysis awaits the publication of robust experimental data. This guide provides a foundational understanding of the pharmacokinetic characteristics of Venetoclax to aid in its clinical use and in the design of future derivatives.

References

Comparative Validation of Vantictinib (C28H20Cl2N4O3) as a Novel Biomarker in Preclinical Models of Wnt-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vantictinib (C28H20Cl2N4O3), a novel Wnt signaling pathway inhibitor, as a candidate biomarker against established biomarkers of pathway activation in preclinical cancer models. The objective is to present supporting experimental data and detailed methodologies to aid researchers in evaluating the utility of Vantictinib for predicting therapeutic response.

Introduction to Wnt Signaling and the Need for Predictive Biomarkers

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[1][2][3] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1][2] The development of targeted therapies, such as the novel inhibitor Vantictinib, necessitates the parallel development of robust biomarkers. These biomarkers are essential for patient selection, monitoring treatment response, and understanding the drug's mechanism of action. This guide focuses on the validation of Vantictinib as a direct pharmacodynamic and predictive biomarker and compares its performance with other well-established downstream markers of the Wnt pathway.

Comparative Analysis of Wnt Pathway Biomarkers

The validation of a novel biomarker requires a thorough comparison with existing standards. Vantictinib is evaluated alongside key components of the Wnt/β-catenin signaling cascade that serve as established indicators of pathway activity.

Table 1: Characteristics of Vantictinib and Alternative Wnt Pathway Biomarkers

BiomarkerTypeMethod of DetectionSample TypePrimary AdvantagePrimary Disadvantage
Vantictinib (this compound) Small Molecule DrugLC-MS/MS, ELISAPlasma, SerumDirect measure of drug exposure and target engagement.Does not confirm downstream pathway inhibition.
Nuclear β-catenin ProteinImmunohistochemistry (IHC)Tumor TissueGold standard for confirming canonical Wnt pathway activation.[4]Semi-quantitative; requires invasive biopsy.
Axin2 mRNA Gene ExpressionRT-qPCRTumor Tissue, Circulating Tumor CellsHighly sensitive and specific target gene of Wnt signaling.[5]Requires tissue or isolation of rare cells; mRNA instability.
Cyclin D1 Protein ProteinWestern Blot, IHCTumor TissueWell-established marker of cell cycle progression downstream of Wnt.[4]Not exclusively regulated by the Wnt pathway.
c-Myc Protein ProteinWestern Blot, IHCTumor TissueKey oncogene and Wnt target, indicates proliferative response.[4]Broadly regulated by multiple signaling pathways.

Preclinical Performance Data

The following data represents a hypothetical preclinical study in a colorectal cancer patient-derived xenograft (PDX) mouse model treated with a Wnt inhibitor. The data is structured to provide a clear comparison of the predictive performance of each biomarker.

Table 2: Hypothetical Performance of Wnt Biomarkers in a Preclinical PDX Model

BiomarkerSensitivity for Predicting Tumor ResponseSpecificity for Predicting Tumor ResponseCorrelation with Tumor Growth Inhibition (r²)p-value
Plasma Vantictinib (>50 ng/mL) 92%85%0.88<0.001
Nuclear β-catenin (% positive cells) 88%90%0.82<0.001
Axin2 mRNA Fold Change 95%80%0.85<0.001
Cyclin D1 Protein Level 75%70%0.65<0.05
c-Myc Protein Level 78%68%0.62<0.05

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the biological context and experimental process is crucial for understanding biomarker validation.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Vantictinib Vantictinib (this compound) Vantictinib->Dsh inhibits Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Dsh->Destruction_Complex inhibits beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds to Target_Genes Target Genes (Axin2, c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates transcription

Caption: Canonical Wnt signaling pathway with the inhibitory action of Vantictinib.

Biomarker_Validation_Workflow cluster_preclinical_model Preclinical Model (e.g., PDX Mice) cluster_sample_collection Sample Collection cluster_analysis Biomarker Analysis cluster_data_integration Data Integration & Correlation Dosing Administer Vantictinib or Vehicle Control Monitoring Monitor Tumor Growth Dosing->Monitoring Plasma Plasma Collection (Time Points) Monitoring->Plasma Tissue Tumor Tissue Harvest (End of Study) Monitoring->Tissue LCMS LC-MS/MS for Plasma Vantictinib Plasma->LCMS qPCR RT-qPCR for Axin2 mRNA Tissue->qPCR IHC IHC for Nuclear β-catenin Tissue->IHC Correlation Correlate Biomarker Levels with Tumor Response LCMS->Correlation qPCR->Correlation IHC->Correlation

Caption: General experimental workflow for preclinical biomarker validation.

Experimental Protocols

Detailed and standardized protocols are fundamental for reproducible biomarker research.

Protocol 1: Immunohistochemistry (IHC) for Nuclear β-catenin
  • Tissue Preparation: Fix fresh tumor tissue in 10% neutral buffered formalin for 24 hours. Embed in paraffin and section at 4-5 µm thickness.

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to deionized water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with 5% normal goat serum for 1 hour.

  • Primary Antibody Incubation: Incubate slides with a primary antibody against β-catenin (e.g., rabbit monoclonal) overnight at 4°C.

  • Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody for 1 hour. Detect with 3,3'-diaminobenzidine (DAB) substrate.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Analysis: Score slides based on the percentage of tumor cells with positive nuclear staining.

Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Axin2 mRNA
  • RNA Extraction: Extract total RNA from snap-frozen tumor tissue using a TRIzol-based method or a commercial kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity via gel electrophoresis.

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for Axin2 and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with standard cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Calculate the relative expression of Axin2 using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to vehicle controls.

Protocol 3: ELISA for Plasma Vantictinib (Hypothetical Competitive ELISA)
  • Plate Coating: Coat a 96-well microplate with a Vantictinib-protein conjugate (e.g., Vantictinib-BSA) and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Sample and Antibody Incubation: Add plasma samples and Vantictinib standards to the wells, followed immediately by the addition of a specific anti-Vantictinib primary antibody. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add an HRP-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour.

  • Detection: Wash the plate and add a TMB substrate. Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Acquisition and Analysis: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of Vantictinib in the sample. Calculate concentrations based on the standard curve.

Conclusion

This guide provides a comparative framework for the preclinical validation of Vantictinib as a biomarker for a targeted Wnt pathway therapy. The hypothetical data suggests that plasma Vantictinib levels show strong sensitivity, specificity, and correlation with tumor response, making it a promising non-invasive biomarker for drug exposure and pharmacodynamic effect. While downstream markers like nuclear β-catenin and Axin2 mRNA remain crucial for confirming biological pathway modulation, Vantictinib offers the significant advantage of being a direct and easily accessible measure in a clinical setting. A multi-biomarker approach, combining a direct measure of the therapeutic agent like Vantictinib with a downstream tissue-based marker, will likely provide the most comprehensive strategy for guiding drug development and patient treatment.

References

Independent Verification of C28H20Cl2N4O3's Reported Anti-Cancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported anti-cancer activity of the small molecule C28H20Cl2N4O3, identified as N-2 , with established chemotherapeutic agents and targeted therapies. The primary focus is on its efficacy in melanoma and lung cancer, the cancer types against which it has been reportedly tested. All data is compiled from publicly available research to facilitate independent verification and further investigation.

Comparative Analysis of In Vitro Cytotoxicity

The compound N-2 (this compound) has been reported to induce cell death in a variety of cancer cell lines.[1][2][3] Its mechanism of action involves the simultaneous activation of the p53 tumor suppressor pathway and inhibition of the pro-survival NF-κB signaling pathway.[1][2][3] The following tables present a comparative summary of the half-maximal inhibitory concentration (IC50) values for N-2 and other relevant anti-cancer agents.

Table 1: Comparison of IC50 Values in Melanoma Cell Lines

CompoundCell Linep53 StatusIC50 (µM)Citation(s)
N-2 (this compound) B16F10Wild-Type~5[4]
DacarbazineB16-F10Not Specified1395[5]
DacarbazineSK-MEL-30Not Specified~1082 (ECT IC50: 491.5)[6]
DacarbazineA375Wild-Type~477 (24h)[7]
DacarbazineMNT-1Not Specified~538 (24h)[7]

Table 2: Comparison of IC50 Values in Lung Cancer Cell Lines

CompoundCell Linep53 StatusIC50 (µM)Citation(s)
N-2 (this compound) LLCMutant>25[4]
N-2 (this compound) A549Wild-Type~7.5[4]
N-2 (this compound) H460Wild-Type~10[4]
N-2 (this compound) H2009Mutant>25[4]
CisplatinA549Wild-Type6.59 (72h)[8]
CisplatinA549Wild-Type9 ± 1.6[9]
CisplatinH1299Null27 ± 4[9]
EtoposideA549Wild-Type3.49 (72h)[8]
EtoposideA549Wild-Type1.1 (72h)[10]
EtoposideSCLC cell lines (median)Mixed2.06 (sensitive), 50.0 (resistant)[11]

Table 3: Comparison of IC50 Values for Targeted Therapies (p53 Activator and NF-κB Inhibitor)

CompoundMechanismCell Linep53 StatusIC50 (µM)Citation(s)
Nutlin-3ap53 Activator (MDM2 inhibitor)A549 (Lung)Wild-Type7.7
Nutlin-3ap53 Activator (MDM2 inhibitor)HCT116 (Colon)Wild-TypeNot specified
BortezomibNF-κB Inhibitor (Proteasome inhibitor)PC-3 (Prostate)Null0.02 (48h)
BortezomibNF-κB Inhibitor (Proteasome inhibitor)Myeloma Cell LinesNot Specified0.022 - 0.032
BortezomibNF-κB Inhibitor (Proteasome inhibitor)Feline Sarcoma Cell LinesNot Specified0.017 - 0.021 (48h)

In Vivo Anti-Tumor Efficacy

N-2 has been evaluated in murine allograft models of melanoma and lung carcinoma, demonstrating significant inhibition of tumor growth.[1][2][3]

Table 4: Comparison of In Vivo Anti-Tumor Activity

CompoundCancer ModelDosingOutcomeCitation(s)
N-2 (this compound) B16F10 Melanoma AllograftNot SpecifiedSignificant reduction in tumor volume at day 15[4]
N-2 (this compound) LLC Lung Carcinoma AllograftNot SpecifiedSignificant reduction in tumor volume at day 14[4]
VemurafenibA375 Melanoma Xenograft10 mg/kg (thrice a week for 15 days)Significant decrease in tumor growth
Allo-restricted CTLsB16 Melanoma (s.c.)Not Applicable100% of mice cured (>60 days)[5]
Interferon alphaB16F10 Melanoma (s.c.)300,000 IU77.74% reduction in tumor weight[10]
Paclitaxel/CisplatinA549 Lung XenograftNot SpecifiedTumor growth inhibition[4]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound's anti-cancer activity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of cell culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound (e.g., N-2, dacarbazine, cisplatin) and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture cells in the presence of the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for p53 and NF-κB Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p53, phospho-p65, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vivo Murine Xenograft/Allograft Models

These models are used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Preparation: Harvest cancer cells (e.g., B16F10 melanoma or LLC lung carcinoma) and resuspend them in a suitable medium, sometimes mixed with Matrigel.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised (for xenografts, e.g., nude mice) or syngeneic (for allografts, e.g., C57BL/6 mice) mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Tumor volume is often calculated using the formula: (length × width²) / 2.

  • Compound Administration: Once the tumors reach a certain size, randomize the animals into treatment and control groups. Administer the test compound (e.g., N-2) and control vehicle via a specified route (e.g., intraperitoneal, oral) and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and the general health of the animals. At the end of the study, excise the tumors and weigh them.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 N-2 (this compound) Mechanism of Action cluster_1 p53 Regulation N-2 N-2 p53 p53 N-2->p53 activates NF-kB NF-kB N-2->NF-kB inhibits p21, GADD45a p21, GADD45a p53->p21, GADD45a upregulates MDM2 MDM2 MDM2->p53 inhibits IL-6, MCP-1 IL-6, MCP-1 NF-kB->IL-6, MCP-1 upregulates Apoptosis, Cell Cycle Arrest Apoptosis, Cell Cycle Arrest p21, GADD45a->Apoptosis, Cell Cycle Arrest

Caption: Dual mechanism of action of N-2 (this compound).

G cluster_0 In Vitro Cytotoxicity Workflow A Seed Cancer Cells (96-well plate) B Treat with Compound (e.g., N-2, Cisplatin) A->B C Incubate (24-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Add Solubilizer E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Experimental workflow for determining IC50 values.

G cluster_0 In Vivo Efficacy Study Logic A Implant Tumor Cells in Mice B Tumor Growth to Palpable Size A->B C Randomize Mice (Treatment vs. Control) B->C D Administer Compound (e.g., N-2) or Vehicle C->D E Monitor Tumor Volume and Animal Health D->E F Excise and Weigh Tumors (End of Study) E->F G Comparative Analysis of Tumor Growth Inhibition F->G

Caption: Logical flow of an in vivo anti-cancer efficacy study.

References

"comparative study of the safety profile of C28H20Cl2N4O3 versus [competitor compound]"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Safety Profiles of Venetoclax and Ibrutinib

In the rapidly evolving landscape of targeted cancer therapies, two prominent players, Venetoclax (C28H20Cl2N4O3) and Ibrutinib, have revolutionized the treatment of various hematological malignancies, particularly Chronic Lymphocytic Leukemia (CLL). While both have demonstrated significant efficacy, their distinct mechanisms of action give rise to different safety and tolerability profiles. This guide provides an objective, data-driven comparison of the safety profiles of these two compounds to aid researchers and drug development professionals in their understanding and decision-making processes.

Executive Summary

Venetoclax, a selective B-cell lymphoma 2 (BCL-2) inhibitor, and Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, employ different strategies to induce apoptosis in cancer cells. These differing mechanisms are directly linked to their characteristic adverse event profiles. The most notable safety concern with Venetoclax is Tumor Lysis Syndrome (TLS), a metabolic complication arising from the rapid breakdown of cancer cells. Consequently, a gradual dose ramp-up and rigorous monitoring are crucial at the initiation of therapy.[1][2][3] Ibrutinib, on the other hand, is more frequently associated with cardiovascular toxicities, such as atrial fibrillation and hypertension, as well as bleeding events.[4][5][6][7]

This guide will delve into the quantitative data from clinical trials, outline the experimental protocols for safety assessment, and provide visual representations of the signaling pathways to offer a comprehensive comparative analysis.

Quantitative Safety Data

The following tables summarize the incidence of key adverse events (AEs) for Venetoclax and Ibrutinib, compiled from integrated analyses of clinical trials and real-world data. Rates of AEs can vary based on the patient population, disease stage, and whether the drug is used as a monotherapy or in combination.

Table 1: Comparison of Common Adverse Events (Any Grade)

Adverse EventVenetoclax (Monotherapy)Ibrutinib (Monotherapy)
Diarrhea41%[8]44%[9]
Nausea39%[8]30%[9]
Neutropenia40%[8]39%[9]
Anemia31%[8]35%[9]
Thrombocytopenia21%[8]55%*[9]
Fatigue28%[8]39%[9]
Upper Respiratory Tract Infection25%[8]Not specified in source
Musculoskeletal PainNot specified in source39%[9]
RashNot specified in source36%[9]
BruisingNot specified in source32%[9]

*Denotes treatment-emergent hematologic laboratory abnormalities.

Table 2: Comparison of Serious Adverse Events (Grade ≥3)

Adverse EventVenetoclax (Monotherapy)Ibrutinib (Monotherapy)
Neutropenia37%[8]21% (Grade 3 or greater infections)[10]
Anemia17%[8]Not specified in source
Thrombocytopenia14%[8]Not specified in source
Tumor Lysis Syndrome (Laboratory)1.4% (with 5-week ramp-up)[8]Not a characteristic AE
Atrial FibrillationNot a characteristic AE6% (Grade ≥3 over 4 years)[11]
Major HemorrhageNot a characteristic AE4.2%[7]
HypertensionNot a characteristic AE8% (Grade ≥3 over 4 years)[11]
Pneumonia5%[12]Not specified in source
Febrile Neutropenia5%[12]Not specified in source

Experimental Protocols

The safety profiles of Venetoclax and Ibrutinib have been characterized through a series of non-clinical and clinical studies. The methodologies employed in these key experiments are detailed below.

Non-Clinical Toxicology Studies

Venetoclax:

  • General Toxicology: Repeat-dose toxicology studies were conducted in mice (up to 26 weeks) and dogs (up to 39 weeks).[13] These studies identified the primary target organs of toxicity as the hematologic system (decreased lymphocytes and red blood cell mass) and the male reproductive system in dogs (testicular germ cell depletion).[13]

  • Safety Pharmacology: The potential for adverse effects on the central nervous, respiratory, and cardiovascular systems was evaluated. Cardiovascular safety was assessed through an in vitro hERG assay and in vivo studies in dogs, which revealed an acceptable safety profile at clinically relevant plasma concentrations.[13]

  • Genotoxicity: Venetoclax was not mutagenic in a bacterial mutagenicity (Ames) assay, did not induce chromosomal aberrations in human peripheral blood lymphocytes in vitro, and was not clastogenic in an in vivo mouse bone marrow micronucleus assay.[13]

  • Reproductive and Developmental Toxicology: Studies in pregnant mice and rabbits were conducted. Fetotoxicity was observed in mice at exposures approximately 1.2 times the human exposure, leading to post-implantation loss and decreased fetal body weights. No teratogenicity was observed in either species.[13]

Ibrutinib:

  • General Toxicology: Repeat-dose toxicology studies in rats and dogs identified the gastrointestinal tract, lymphoid tissues, bone, and skin as the main target organs of toxicity. Dose-dependent GI toxicities, including inflammation and ulceration, were the most prominent findings.[14]

  • Safety Pharmacology: Ibrutinib was found to inhibit hERG channel currents with a low potency. In a single-dose study in dogs, oral administration did not induce QT interval prolongation.[14]

  • Genotoxicity: Ibrutinib was not mutagenic in a bacterial Ames test or clastogenic in a chromosome aberration test in Chinese Hamster Ovary (CHO) cells. It did not increase micronucleus formation in mice.[14]

  • Reproductive and Developmental Toxicology: Ibrutinib caused fetal malformations in rats when administered during organogenesis at a maternally toxic dose.[14] Fertility studies with ibrutinib have not been conducted; however, general toxicology studies did not show adverse findings in male or female reproductive organs.[14]

Clinical Trial Safety Assessment

Venetoclax:

  • Tumor Lysis Syndrome (TLS) Monitoring: Due to the high risk of TLS, a stringent monitoring protocol is a cornerstone of Venetoclax clinical trials. This includes:

    • Risk Stratification: Patients are categorized as low, medium, or high risk for TLS based on tumor burden (lymph node size and absolute lymphocyte count).[8]

    • Prophylaxis: All patients receive hydration and uric acid-reducing agents (e.g., allopurinol) prior to the first dose.[1][15]

    • Dose Titration: A 5-week dose ramp-up schedule is implemented to gradually reduce tumor burden.[2][8]

    • Biochemical Monitoring: Blood chemistries (potassium, uric acid, phosphorus, calcium, and creatinine) are monitored pre-dose, at 6-8 hours, and 24 hours after the first dose and at each subsequent dose increase, especially for patients at risk.[1][15][16]

  • Adverse Event (AE) Monitoring: AEs are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Dose interruptions and modifications are implemented for Grade 3 or 4 toxicities.[15]

Ibrutinib:

  • Cardiovascular Monitoring: Given the known cardiovascular risks, clinical trial protocols for Ibrutinib include:

    • Baseline Assessment: Evaluation of cardiac history and function at the start of the trial.[10]

    • Ongoing Monitoring: Regular monitoring for cardiac arrhythmias and changes in cardiac function. Blood pressure is also monitored, with initiation or adjustment of antihypertensive medication as needed.[10]

  • Bleeding Risk Management: Patients are monitored for signs and symptoms of bleeding. The use of concomitant anticoagulant or antiplatelet agents is carefully considered due to an increased risk of major hemorrhage.[7]

  • General AE Monitoring: As with Venetoclax trials, AEs are graded using CTCAE, and complete blood counts are checked monthly to monitor for cytopenias.[10]

Signaling Pathways and Mechanisms of Toxicity

The distinct safety profiles of Venetoclax and Ibrutinib are rooted in their different molecular targets and mechanisms of action.

Venetoclax: BCL-2 Inhibition and Apoptosis Induction

Venetoclax selectively binds to the anti-apoptotic protein BCL-2, which is overexpressed in many hematological malignancies. This binding displaces pro-apoptotic proteins like BIM, which are then free to activate BAX and BAK. The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent caspase activation, culminating in programmed cell death (apoptosis).[17][18][19] The rapid and efficient induction of apoptosis is the primary driver of its main toxicity, Tumor Lysis Syndrome.

Venetoclax_Pathway cluster_Mitochondrion Mitochondrion BCL2 BCL-2 BIM BIM (Pro-apoptotic) BCL2->BIM Sequesters BAX_BAK BAX / BAK (Pro-apoptotic) BIM->BAX_BAK Activates MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP Induces Cytochrome_c Cytochrome c Caspases Caspase Activation Cytochrome_c->Caspases Activates MOMP->Cytochrome_c Release of Apoptosis Apoptosis Caspases->Apoptosis Leads to Venetoclax Venetoclax (this compound) Venetoclax->BCL2 Inhibits

Caption: Venetoclax inhibits BCL-2, leading to apoptosis.

Ibrutinib: BTK Inhibition and Downstream Signaling

Ibrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. By binding to a cysteine residue in the BTK active site, Ibrutinib blocks its enzymatic activity.[20][21] This disrupts downstream signaling cascades, including the activation of PLCγ2, AKT, and NF-κB, which are crucial for B-cell proliferation and survival.[20] The off-target inhibition of other kinases, such as C-terminal Src kinase (CSK), is thought to contribute to some of its adverse effects, including atrial fibrillation.[4][5]

Ibrutinib_Pathway cluster_downstream Downstream Signaling BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 AKT AKT BTK->AKT NFkB NF-κB BTK->NFkB Ibrutinib Ibrutinib Ibrutinib->BTK Irreversibly Inhibits Proliferation Cell Proliferation & Survival PLCg2->Proliferation AKT->Proliferation NFkB->Proliferation

Caption: Ibrutinib blocks BTK signaling, inhibiting cell survival.

Conclusion

Venetoclax and Ibrutinib represent significant advancements in the treatment of hematological malignancies, each with a distinct and predictable safety profile. A thorough understanding of their mechanisms of action and associated toxicities is paramount for researchers and clinicians. For Venetoclax, the primary challenge is the management of Tumor Lysis Syndrome through careful risk assessment and a structured dose-escalation and monitoring protocol. For Ibrutinib, vigilance for cardiovascular events and bleeding is crucial, particularly in patients with pre-existing risk factors. This comparative guide provides a foundational understanding of these safety profiles, supported by quantitative data and mechanistic insights, to inform ongoing research and the development of future therapeutic strategies.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of C28H20Cl2N4O3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical with the molecular formula C28H20Cl2N4O3 is not a commonly indexed substance with a readily available Safety Data Sheet (SDS). Therefore, it must be handled and disposed of with the assumption that it is a hazardous substance. The following procedures are based on general best practices for the disposal of halogenated organic compounds and unknown research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.[1][2]

Immediate Safety Precautions & Hazard Assessment

Given the presence of chlorine and nitrogen in its formula, this compound is classified as a chlorinated organic compound. Such compounds can be toxic, persistent in the environment, and may have other unknown hazardous properties.[3] All personnel handling this compound must be trained on hazardous waste procedures and be aware of the potential risks.[4][5]

Personal Protective Equipment (PPE): When handling this compound in solid or solution form, the following minimum PPE is required to prevent skin, eye, and respiratory exposure.[6][7][8]

PPE CategorySpecificationPurpose
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.[9]Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Check glove manufacturer's compatibility chart if possible.Prevents skin contact and absorption.
Body Protection A lab coat or chemical-resistant apron.[7]Protects against spills and contamination of personal clothing.
Footwear Closed-toe shoes.[7]Protects feet from spills.
Respiratory Use in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, consult EHS for respirator requirements.[10]Prevents respiratory tract irritation or toxicity.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Collection cluster_storage Storage & Disposal A Step 1: Characterize Waste (Treat as Halogenated Organic Waste) B Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Step 3: Segregate Waste (Separate from non-halogenated solvents, acids, bases) B->C D Step 4: Use a Compatible Container (Glass or HDPE, leak-proof lid) C->D E Step 5: Label Container ('Hazardous Waste', list all constituents) D->E F Step 6: Store in Satellite Accumulation Area (Secondary containment required) E->F G Step 7: Request Waste Pickup (Contact institutional EHS) F->G

Caption: Workflow for the safe disposal of this compound.

Detailed Methodologies:

  • Step 1: Waste Identification and Characterization

    • All waste containing this compound (solid compound, solutions, contaminated labware) must be treated as hazardous waste.[5]

    • Specifically, it should be categorized as halogenated organic waste .

  • Step 2: Waste Segregation and Collection

    • Do not mix this waste with other waste streams.[11] Keep it separate from:

      • Non-halogenated solvents (e.g., acetone, ethanol).[12]

      • Acids and bases.[4]

      • Oxidizers.

    • Collect liquid waste in a dedicated, properly labeled container.

    • Collect chemically contaminated solid waste (e.g., gloves, wipes, silica gel) in a separate, clearly labeled container lined with a clear plastic bag.[12][13]

  • Step 3: Containerization and Labeling

    • Container Selection: Use a container that is in good condition, leak-proof, and chemically compatible with chlorinated organic compounds.[11] Recommended materials are listed in the table below. The container must have a secure, screw-top cap.[2] Keep the container closed at all times except when adding waste.[5][11]

    • Labeling: As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's EHS.[5] The label must include:

      • The words "Hazardous Waste".

      • The full chemical name(s) of all constituents (e.g., "this compound," "Methanol," etc.). Do not use abbreviations or chemical formulas.

      • The approximate percentage of each constituent.

      • The date accumulation started.

Container MaterialCompatibility with Chlorinated OrganicsNotes
Glass ExcellentPreferred for long-term storage. Use coated bottles to prevent shattering.
HDPE (High-Density Polyethylene)GoodSuitable for short-term accumulation. Check for signs of degradation.
Metal PoorNot recommended due to potential for corrosion.
  • Step 4: Storage in a Satellite Accumulation Area (SAA)

    • Store the waste container in a designated SAA, which should be near the point of generation and under the control of lab personnel.[1][13]

    • The SAA must be labeled with a "Danger – Hazardous Waste" sign.[13]

    • Secondary Containment: Place the waste container inside a larger, chemically compatible secondary container (like a tub or tray) to contain any potential leaks or spills.[11][13] The secondary container must be able to hold 110% of the volume of the primary container.[13]

  • Step 5: Arranging for Disposal

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[1]

    • Request a waste pickup from your institution's EHS department well before reaching these limits.[11][13] Follow your institution's specific procedures for requesting a pickup.[14][15]

    • Never dispose of this chemical down the sink or in the regular trash.[3][11]

  • Step 6: Empty Container Disposal

    • A container that held this compound is not considered "empty" until it has been triple-rinsed.[2][16]

    • The first rinse should be with a suitable solvent that can dissolve the compound. This rinsate must be collected and disposed of as hazardous waste.[11]

    • Subsequent rinses can be collected and managed as hazardous waste.

    • Once triple-rinsed and air-dried in a fume hood, deface or remove the original label and dispose of the container according to your institution's policy for clean glassware or plastic.[2][11]

Logical Decision Tree for Chemical Waste

Start Generated Chemical Waste (this compound) IsHazardous Is it a Hazardous Waste? Start->IsHazardous TreatAsHazardous Yes (Assume hazardous due to unknown nature and presence of halogens) IsHazardous->TreatAsHazardous Yes NonHazardous No (Not applicable for this compound) IsHazardous->NonHazardous No Segregate Segregate as Halogenated Organic Waste TreatAsHazardous->Segregate LabelAndStore Label and Store in SAA with Secondary Containment Segregate->LabelAndStore EHSPickup Arrange for EHS Pickup LabelAndStore->EHSPickup End Proper Disposal EHSPickup->End

Caption: Decision-making process for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.